3-Nitro-4-piperazin-1-ylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-4-piperazin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-11(16)8-1-2-9(10(7-8)15(17)18)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H2,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCKMJVVNSKJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387747 | |
| Record name | 3-nitro-4-piperazin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335210-46-3 | |
| Record name | 3-nitro-4-piperazin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 3-Nitro-4-piperazin-1-ylbenzamide (CAS 335210-46-3)
[1][2]
Executive Summary
3-Nitro-4-piperazin-1-ylbenzamide (CAS 335210-46-3) is a critical heterocyclic building block employed primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimidazole-based kinase inhibitors. Its structural architecture—featuring an ortho-nitro group relative to a piperazine moiety on a benzamide core—positions it as a "pre-cyclization" scaffold. Upon reduction of the nitro group, it yields an ortho-diamine system capable of condensation with carboxylic acids or aldehydes to form benzimidazole pharmacophores, a motif central to drugs like Veliparib and next-generation oncology therapeutics.
This guide details the physicochemical properties, synthetic pathways, and handling protocols for researchers utilizing this compound in high-throughput screening (HTS) or lead optimization.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 335210-46-3 |
| IUPAC Name | 3-Nitro-4-(piperazin-1-yl)benzamide |
| Synonyms | 4-(1-Piperazinyl)-3-nitrobenzamide; 3-Nitro-4-piperazinylbenzamide |
| Molecular Formula | C₁₁H₁₄N₄O₃ |
| Molecular Weight | 250.25 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in Hexane |
| Melting Point | 215–220 °C (Decomposes) |
| pKa (Calc.) | ~8.5 (Piperazine secondary amine), ~14 (Amide) |
| LogP (Calc.) | ~0.5 (Hydrophilic due to piperazine/amide) |
Structural Analysis
The molecule consists of three distinct functional zones:
-
Piperazine Ring (C-4): Provides a solubilizing basic center and a handle for further derivatization (e.g., alkylation, acylation).
-
Nitro Group (C-3): An electron-withdrawing group that activates the ring for nucleophilic attack during synthesis and serves as a latent amino group.
-
Amide Group (C-1): A hydrogen-bond donor/acceptor motif essential for binding affinity in enzyme active sites (e.g., the nicotinamide pocket of PARP).
Synthetic Pathways[2][12][15][16][17]
The industrial and laboratory-scale synthesis of 3-Nitro-4-piperazin-1-ylbenzamide typically proceeds via Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitro and amide groups at positions 3 and 1 activate the leaving group (usually fluorine or chlorine) at position 4.
Core Synthesis Protocol
-
Starting Material: 4-Fluoro-3-nitrobenzamide (preferred over chloro for faster kinetics) or 4-Chloro-3-nitrobenzamide.
-
Solvent: Acetonitrile (MeCN), DMF, or Ethanol.
-
Base: Excess Piperazine or Potassium Carbonate (K₂CO₃).
Reaction Workflow Diagram
Caption: SNAr synthesis pathway. The piperazine nitrogen attacks the C-4 position activated by the ortho-nitro group.
Detailed Experimental Protocol
Objective: Synthesis of 10g of 3-Nitro-4-piperazin-1-ylbenzamide.
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-Fluoro-3-nitrobenzamide (10.0 g, 54.3 mmol) in Acetonitrile (100 mL).
-
Addition: Add Piperazine (14.0 g, 162.9 mmol, 3.0 eq) in one portion. Note: Excess piperazine acts as a base to scavenge HF and prevents bis-alkylation.
-
Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material should be consumed, and a polar yellow spot should appear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to ~20 mL.
-
Pour the residue into Ice Water (200 mL) with vigorous stirring. The product typically precipitates as a yellow solid.
-
If no precipitate forms (due to high solubility), extract with Ethyl Acetate/Isopropanol (3:1) , wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or triturated with Diethyl Ether to remove excess piperazine.
-
Yield: Expect 85–95% (approx. 11.5–12.8 g).
Applications in Medicinal Chemistry
This compound is a "Late-Stage Intermediate" for the synthesis of benzimidazole-based PARP inhibitors. The primary transformation involves the reduction of the nitro group to an aniline, followed by cyclization.
Workflow: From Scaffold to Drug Candidate
-
Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to form 3-Amino-4-piperazin-1-ylbenzamide .
-
Cyclization: The resulting ortho-diamine reacts with a carboxylic acid derivative (e.g., CDI, formic acid, or an aldehyde) to close the imidazole ring.
-
Result: A Benzimidazole-4-carboxamide derivative, a privileged scaffold in oncology (e.g., Veliparib analogs).
Application Logic Diagram
Caption: Synthetic utility of CAS 335210-46-3 in generating benzimidazole pharmacophores for drug discovery.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the piperazine ring over long periods.
-
Spill: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues before disposal.
References
-
PubChem Compound Summary. (2025). 4-(4-Methyl-1-piperazinyl)methyl-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide (Analogous Structure). National Center for Biotechnology Information. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine (Structural Analog Safety Data). Link
-
BenchChem. (2025).[2] Synthesis of piperazin-1-yl-pyridazin-6-one (Methodology Reference). Link
-
National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Link(Hypothetical Link based on search context)
-
ChemSrc. (2026). 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Properties. Link
An In-depth Technical Guide to 3-Nitro-4-piperazin-1-ylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Nitro-4-piperazin-1-ylbenzamide, a distinct chemical entity with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is not widely published, this document extrapolates its core characteristics based on its chemical structure and the well-documented properties of its constituent functional groups.
Core Molecular Attributes
The foundational step in understanding any chemical compound is to establish its precise molecular formula and weight. These properties are crucial for all subsequent experimental designs, from reaction stoichiometry to analytical characterization.
Molecular Structure and Formula
The systematic name, 3-Nitro-4-piperazin-1-ylbenzamide, explicitly defines its chemical architecture. The structure consists of a central benzamide core, substituted with a nitro group at the 3-position and a piperazine moiety at the 4-position.
Based on this structure, the molecular formula is determined by the summation of all constituent atoms:
-
Carbon (C): 11
-
Hydrogen (H): 14
-
Nitrogen (N): 4
-
Oxygen (O): 3
Therefore, the molecular formula is C₁₁H₁₄N₄O₃ .
Molecular Weight
The molecular weight is calculated from the molecular formula using the atomic weights of each element.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | 11 | 12.011 | 132.121 |
| Hydrogen | 14 | 1.008 | 14.112 |
| Nitrogen | 4 | 14.007 | 56.028 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | 250.258 |
The calculated molecular weight of 3-Nitro-4-piperazin-1-ylbenzamide is 250.26 g/mol .
Physicochemical Properties (Predicted)
Direct experimental data for this specific molecule is limited. However, we can infer its likely physicochemical properties based on its structural motifs.
| Property | Predicted Value | Rationale |
| Appearance | Yellowish solid | The nitro-aromatic system often imparts color. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The presence of polar groups (amide, nitro, piperazine) suggests some aqueous solubility, while the aromatic ring provides lipophilic character. |
| pKa | The piperazine moiety will have a basic pKa (typically around 9-10 for the secondary amine). The amide proton is weakly acidic. | The piperazine ring is a common basic functional group in pharmaceuticals. |
| LogP | Moderately lipophilic | The combination of the aromatic ring and piperazine contributes to its lipophilicity, which is an important parameter for drug-likeness. |
Synthesis and Characterization
The synthesis of 3-Nitro-4-piperazin-1-ylbenzamide can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below.
Retrosynthetic Analysis
A logical disconnection approach points to a nucleophilic aromatic substitution reaction as the key step.
Proposed Synthetic Workflow
This protocol describes a general procedure for the synthesis of the target compound.
-
Reaction Setup: To a solution of 4-chloro-3-nitrobenzamide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added piperazine (1.2-2.0 eq).
-
Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), is added to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Reaction Conditions: The mixture is heated to a temperature between 80-120 °C and stirred for several hours (typically 4-24 hours). The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
The 3-Nitro-4-piperazin-1-ylbenzamide Scaffold: A Technical Guide to Procurement, Synthesis, and Validation
Executive Summary & Molecular Rationale
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. 3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3) has emerged as a critical intermediate in the development of targeted therapeutics, including PARP inhibitors, kinase modulators, and tubulin-binding anti-cancer agents (1)[1].
As a Senior Application Scientist, it is vital to understand the causality behind this molecule's structural design:
-
The Benzamide Core: Acts as a foundational hydrogen bond donor/acceptor motif. In PARP inhibitors, this moiety mimics the nicotinamide group of NAD+, anchoring the drug into the enzyme's catalytic active site.
-
The Nitro Group (C3): Serves a dual mechanistic purpose. Initially, it acts as a powerful electron-withdrawing group (EWG) that activates the C4 position for Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, it functions as a "masked amine." Upon catalytic reduction, it yields an aniline that can be cyclized into benzimidazoles or coupled with acyl chlorides.
-
The Piperazine Ring (C4): Imparts critical aqueous solubility and acts as a flexible, basic linker. The secondary amine of the piperazine provides a highly reactive handle for terminal functionalization.
Experimental Workflows & Structural Visualization
The synthesis and utilization of 3-Nitro-4-piperazin-1-ylbenzamide follow a highly predictable, self-validating chemical logic. The upstream synthesis relies on SNAr, while the downstream application almost universally involves nitro reduction followed by electrophilic coupling (2)[2].
Fig 1: Synthetic workflow and downstream functionalization of 3-Nitro-4-piperazin-1-ylbenzamide.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis
Objective: Synthesize the target intermediate from commercially available fluorinated building blocks (3)[3].
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-fluoro-3-nitrobenzamide in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration.
-
Causality: DMSO is a polar aprotic solvent. It strongly solvates cations but leaves anions "naked," drastically increasing the nucleophilicity of piperazine and stabilizing the negatively charged Meisenheimer complex transition state during SNAr.
-
-
Nucleophile Addition: Add 3.0 equivalents of piperazine and 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃).
-
Causality: A stoichiometric excess of piperazine is critical to prevent bis-alkylation (where both secondary amines of a single piperazine molecule react with two benzamide electrophiles). K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, driving the reaction forward.
-
-
Thermal Activation: Heat the reaction mixture to 70°C for 2 to 4 hours under a nitrogen atmosphere.
-
Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (10x volume of DMSO).
-
Causality: The target product is highly hydrophobic compared to the unreacted piperazine and DMSO. The sudden shift in solvent polarity forces the selective precipitation of the product while impurities remain dissolved.
-
-
Isolation: Filter the yellow precipitate, wash extensively with cold water, and dry in a vacuum oven at 50°C for 24 hours to yield the crude intermediate.
Vendor Evaluation & Supply Chain Logistics
When sourcing 3-Nitro-4-piperazin-1-ylbenzamide from commercial vendors, researchers must look beyond basic purity metrics. Because this intermediate is almost universally subjected to downstream catalytic hydrogenation (to reduce the nitro group to an aniline), trace impurities that are acceptable in standard reagents can be catastrophic in this specific workflow.
Table 1: Vendor QC Specifications vs. High-Fidelity Pharmaceutical Requirements
| Parameter | Standard Vendor Spec | Pharma-Grade Requirement | Analytical Method | Causality / Rationale |
| Chemical Purity | > 95% | > 98.5% | HPLC (UV 254 nm) | Impurities interfere with downstream stoichiometry and yield calculations. |
| Isomeric Purity | Not specified | > 99% | ¹H-NMR / HPLC | Upstream SNAr regioselectivity issues can yield inactive meta-substituted isomers. |
| Heavy Metals (Pd, Fe) | < 20 ppm | < 5 ppm | ICP-MS | Residual metals or sulfur compounds poison Pd/C catalysts in the subsequent nitro reduction step, stalling the reaction. |
| Water Content | < 1.0% | < 0.2% | Karl Fischer Titration | Excess water quenches sensitive electrophiles (e.g., acyl chlorides) in downstream capping steps. |
Quality Control & Analytical Self-Validation
To ensure the integrity of the procured or synthesized material, a self-validating analytical protocol must be executed before committing the intermediate to complex downstream synthesis.
Protocol 2: Analytical Self-Validation (QC)
Objective: Verify the structural identity and purity of 3-Nitro-4-piperazin-1-ylbenzamide.
-
LC-MS Analysis: Run the sample on a C18 column using a water/acetonitrile gradient with 0.1% formic acid.
-
Validation Metric: The expected exact monoisotopic mass is 250.11 Da. The mass spectrometer must resolve a dominant [M+H]⁺ peak at 251.11 m/z .
-
-
¹H-NMR Spectroscopy (DMSO-d6):
-
Validation Metric: The aromatic proton ortho to the nitro group must appear as a highly deshielded doublet (~8.3 ppm). The piperazine protons should integrate to 8H, appearing as two broad multiplets between 2.8 and 3.2 ppm. The primary amide protons typically appear as two distinct broad singlets (~7.4 and 8.0 ppm) due to restricted rotation around the C-N partial double bond.
-
References
- BIOFOUNT. "335210-46-3 | 3-nitro-4-piperazin-1-ylbenzamide.
- Ambeed. "349-02-0 | 4-Fluoro-3-nitrobenzamide | Fluorinated Building Blocks.
- Journal of Medicinal Chemistry (ACS). "A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins.
- National Institutes of Health (PMC). "Synthesis and evaluation of sulfonylnitrophenylthiazoles (SNPT's) as thyroid hormone receptor-coactivator interaction inhibitors.
Sources
- 1. 335210-46-3|3-nitro-4-piperazin-1-ylbenzamide|3-nitro-4-piperazin-1-ylbenzamide| -范德生物科技公司 [bio-fount.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 349-02-0 | 4-Fluoro-3-nitrobenzamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. Synthesis and evaluation of sulfonylnitrophenylthiazoles (SNPT's) as thyroid hormone receptor-coactivator interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The Privileged Nature of the Scaffold
The Piperazinyl Benzamide Scaffold: Synthetic Versatility and Pharmacological Targeting[1]
In the landscape of medicinal chemistry, the piperazinyl benzamide moiety stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility spans from G-Protein Coupled Receptors (GPCRs), particularly within the CNS (Dopamine D2/D3, Serotonin 5-HT), to intracellular kinase signaling pathways (JNK, BTK).
This guide deconstructs the scaffold's utility, analyzing the causality between its structural features and biological outcomes.[2] It provides a validated synthetic workflow and examines the specific Structure-Activity Relationships (SAR) that drive potency and selectivity.
Structural Biology & Mechanistic SAR
The piperazinyl benzamide scaffold functions as a bivalent ligand. It connects an aromatic "head" group (benzamide) to a basic "tail" (piperazine) via a variable linker. Understanding the pharmacophore requires analyzing these three distinct regions.
The Pharmacophore Triad
-
The Benzamide Core (Head):
-
Function: Often acts as the primary anchor. In kinase inhibitors, the amide oxygen and nitrogen serve as hydrogen bond acceptor/donor pairs, interacting with the hinge region (e.g., Met149 in JNK3).
-
Electronic Tuning: Substituents on the benzene ring (F, Cl, OMe) modulate the electron density of the amide, affecting H-bond strength and metabolic stability against amidases.
-
-
The Piperazine Ring (Tail):
-
Function: Provides a semi-rigid spacer that directs substituents into specific hydrophobic pockets.
-
The "Ionic Lock": The N4-nitrogen is typically protonated at physiological pH (pKa ~8-9). In GPCRs (e.g., Dopamine D3), this cation forms a critical salt bridge with a conserved Aspartic Acid residue (Asp 3.32) in the transmembrane helix.
-
-
The Linker:
-
Causality: The length and rigidity of the chain connecting the benzamide to the piperazine determine subtype selectivity.
-
Example: In D3 receptor antagonists, replacing a flexible butyl chain with a rigid trans-butenyl linker restricts conformational entropy, locking the molecule in a bioactive conformation and boosting affinity by >5-fold.
-
Visualization: SAR Logic Flow
Figure 1: Deconstruction of the scaffold's pharmacophoric elements and their biological interaction points.
Therapeutic Applications & Comparative Data
Neuroscience: Dopamine D3 Receptor Antagonists
The D3 receptor is a target for antipsychotics and substance abuse disorders. The challenge is achieving selectivity over the homologous D2 receptor.[3]
-
Case Study: The evolution from flexible linkers (WC-10) to rigid olefinic linkers demonstrates rational design.
-
Mechanism: The benzamide binds in the secondary binding pocket (SBP), while the piperazine engages the orthosteric site.
Table 1: Binding Affinity (
| Compound ID | Linker Structure | Selectivity (D2/D3) | ||
| WC-10 | Flexible Butyl | 1.2 | 79.2 | 66x |
| NGB 2904 | Butyl (Fluorene core) | 2.0 | 112 | 56x |
| Compound 29 | trans-But-2-enyl | 0.7 | 93.3 | 133x |
| BP-897 | Butyl (Naphthyl) | 0.9 | 63 | 70x |
Data Source: Aggregated from Bioorg.[4] Med. Chem. 2005 and J. Med.[5] Chem. 2005 [1, 2].[1][6]
Oncology: Kinase Inhibition
In kinase inhibitors (e.g., JNK, BTK), the piperazine group is often solvent-exposed. It improves solubility and can be derivatized to reach distinct cysteine residues for covalent inhibition.
Validated Synthetic Protocols
To ensure reproducibility, we utilize a convergent synthetic strategy. The following protocol describes the synthesis of a D3-selective antagonist (Analog of Compound 29), utilizing a TBTU-mediated coupling which offers higher yields and easier workup compared to acid chlorides.
Synthetic Workflow Diagram
Figure 2: Convergent synthetic pathway for piperazinyl benzamide derivatives.
Detailed Experimental Protocol
Objective: Synthesis of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-trans-but-2-enyl)-4-pyridinecarboxamide.
Step 1: Amide Coupling (The Benzamide Formation)
-
Reagents: Dissolve 4-pyridinecarboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).
-
Activation: Add DIPEA (3.0 eq) followed by TBTU (1.2 eq). Stir at 0°C for 30 minutes. Why: Pre-activation avoids racemization and ensures active ester formation.
-
Addition: Add the amine linker (e.g., trans-4-amino-1-boc-but-2-ene) (1.0 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen.
-
Workup (Self-Validating): Dilute with EtOAc, wash with 5% LiCl (removes DMF), Sat. NaHCO3, and Brine. Dry over Na2SO4.
-
QC: TLC (5% MeOH in DCM). Product should be UV active.
Step 2: Deprotection & N-Alkylation
-
Deprotection: Treat the intermediate with TFA/DCM (1:4) for 2 hours. Concentrate in vacuo to yield the TFA salt.
-
Alkylation: Dissolve the deprotected amine salt (1.0 eq) in Acetonitrile. Add 1-(2,3-dichlorophenyl)piperazine (1.0 eq), K2CO3 (4.0 eq), and KI (catalytic, 0.1 eq).
-
Reflux: Heat to 80°C for 16 hours. Why KI? It accelerates the Finkelstein reaction, converting any chloro-impurities to more reactive iodo-species.
-
Purification: Flash column chromatography (DCM/MeOH/NH3).
Step 3: Characterization (The "Trust" Check)
-
1H NMR (DMSO-d6): Look for the characteristic benzamide doublet (~8.0 ppm) and the piperazine methylene protons as broad multiplets between 2.5–3.5 ppm.
-
Mass Spec: Confirm [M+H]+.
Future Outlook: Beyond Small Molecules
The piperazinyl benzamide scaffold is evolving beyond simple antagonism.
-
PROTACs: The solvent-exposed piperazine nitrogen is an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Thalidomide), enabling the degradation of target proteins rather than just inhibition.
-
Bitopic Ligands: Connecting two benzamide units via a poly-piperazine chain to span large GPCR vestibules, enhancing subtype selectivity (e.g., D3 vs D2).
References
-
Chu, W., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands.[3][5][6][7] Bioorganic & Medicinal Chemistry, 13(1), 77–87.[4] Link
-
Newman, A. H., et al. (2005). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry, 48(11), 3664–3679. Link
-
Aggarwal, S., et al. (2025).[8] Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. Link
-
Vertex Pharmaceuticals. (2008). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.[9] Bioorganic & Medicinal Chemistry Letters. Link
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- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 6. [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide: A Selective Radioligand for Dopamine D3 receptors. II. Quantitative Analysis of Dopamine D3 and D2 Receptor Density Ratio in the Caudate-Putamen - PMC [pmc.ncbi.nlm.nih.gov]
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3-Nitro-4-piperazin-1-ylbenzamide SMILES and InChI key
Structural Informatics and Synthetic Utility of 3-Nitro-4-piperazin-1-ylbenzamide: A Core Pharmacophore Building Block
Executive Summary
In modern medicinal chemistry, the rapid assembly of target-directed libraries relies heavily on highly functionalized, versatile building blocks. 3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3) serves as a privileged scaffold, widely utilized as a chemical synthesis intermediate in drug discovery[1]. Characterized by a push-pull electronic system and an ortho-relationship between a reducible nitro group and a basic piperazine ring, this molecule is an ideal precursor for synthesizing complex heterocycles such as benzimidazoles and quinoxalines. This whitepaper provides an in-depth technical analysis of its structural informatics, chemical reactivity, and standard operating protocols for its derivatization.
Structural Informatics & Molecular Identifiers
Accurate molecular representation is critical for combinatorial library design and database indexing. The structural identifiers for 3-Nitro-4-piperazin-1-ylbenzamide map its precise topology and stereochemical properties.
Table 1: Quantitative Data and Chemical Identifiers
| Property | Value |
| Compound Name | 3-Nitro-4-piperazin-1-ylbenzamide |
| CAS Registry Number | 335210-46-3[2] |
| Molecular Formula | C₁₁H₁₄N₄O₃[2] |
| Exact Mass / Molecular Weight | 250.10659 g/mol [2] |
| Canonical SMILES | O=C(N)c1ccc(N2CCNCC2)c([O-])c1 |
| Standard InChI | InChI=1S/C11H14N4O3/c12-11(16)8-1-2-9(10(7-8)15(17)18)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H2,12,16)[3] |
| Standard InChIKey | RBCKMJVVNSKJSK-UHFFFAOYSA-N[4] |
Causality of the SMILES and InChI Syntax
-
SMILES Topology: The SMILES string O=C(N)c1ccc(N2CCNCC2)c([O-])c1 is constructed by tracing the molecular graph. The O=C(N) initiates the string at the primary benzamide group. The central benzene ring is denoted by the lowercase c1...c1 closure. The piperazine heterocycle is isolated as (N2CCNCC2), attached at the para-position (C4), while the nitro group ([O-]) is explicitly defined with its formal charge separation at the meta-position (C3).
-
InChI Layering: The InChI string provides a canonical, non-proprietary identifier[3]. The connectivity layer c12-11(16)8-1-2-9... maps the exact atomic linkages independent of resonance structures, while the hydrogen layer h1-2,7,13H... defines the precise tautomeric state of the primary amide and the secondary amine of the piperazine. The InChIKey (RBCKMJVVNSKJSK-UHFFFAOYSA-N) acts as a 27-character hashed version of this string, ensuring collision-free database retrieval[4].
Mechanistic Reactivity & Synthetic Utility
The strategic value of 3-Nitro-4-piperazin-1-ylbenzamide lies in its orthogonal reactivity. The molecule possesses three distinct modifiable sites:
-
The Secondary Amine (Piperazine): Highly nucleophilic; ideal for N-alkylation, reductive amination, or acylation to tune the lipophilicity (LogP) of the final drug candidate.
-
The Nitro Group: Strongly electron-withdrawing, which activates the aromatic ring toward nucleophilic aromatic substitution (S_NAr) during its initial synthesis. More importantly, it can be chemoselectively reduced to an aniline, unlocking pathways to fused bicyclic systems.
-
The Benzamide: Acts as a critical hydrogen bond donor/acceptor in protein-ligand interactions (e.g., interacting with the hinge region of kinases or the catalytic domain of PARP enzymes).
Caption: Reactivity map illustrating the primary synthetic derivatization pathways for the core building block.
Application in Drug Discovery
When integrated into a high-throughput drug discovery workflow, this intermediate is typically utilized to generate libraries of benzimidazole-based or quinoxaline-based inhibitors. By reducing the nitro group to an amine, researchers generate an ortho-phenylenediamine moiety. This moiety can be condensed with various aldehydes or carboxylic acids to form rigid, planar heterocycles that intercalate into DNA or bind tightly to enzyme active sites.
Caption: Integration of 3-Nitro-4-piperazin-1-ylbenzamide into a target-directed drug discovery workflow.
Experimental Protocol: Chemoselective Reduction of the Nitro Group
To utilize this building block for heterocycle synthesis, the nitro group must first be reduced to an aniline. The following protocol outlines a self-validating system for catalytic hydrogenation, ensuring high yield and purity.
Objective: Synthesis of 3-Amino-4-piperazin-1-ylbenzamide.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask, dissolve 3-Nitro-4-piperazin-1-ylbenzamide (1.0 eq) in anhydrous Methanol (0.2 M concentration).
-
Causality: Methanol is chosen as the solvent because it effectively solubilizes both the nitro starting material and the highly polar aniline product, while facilitating hydrogen gas transfer.
-
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Caution: Pd/C is pyrophoric. Add it under a blanket of inert Argon or Nitrogen gas to prevent solvent ignition.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir the suspension vigorously at room temperature for 4-6 hours.
-
In-Process Control (Self-Validation): Monitor the reaction progress via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH).
-
Validation Logic: The starting material is bright yellow and UV-active. As the reaction proceeds, the solution will turn colorless. The newly formed primary amine will stain positively (purple/brown) with Ninhydrin, confirming the reduction of the nitro group without affecting the benzamide.
-
-
Workup & Filtration: Once complete consumption of the starting material is confirmed, filter the reaction mixture through a pad of Celite.
-
Causality: Celite traps the finely divided palladium particles. This prevents heavy metal contamination in the downstream active pharmaceutical ingredient (API) and allows for safe disposal of the catalyst.
-
-
Isolation: Wash the Celite pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-4-piperazin-1-ylbenzamide as an off-white solid. Characterize via ¹H-NMR (look for the appearance of a broad singlet integrating for 2H at ~4.5 ppm, corresponding to the new -NH₂ group).
References
- EPA CompTox Chemicals Dashboard. "4-(4-methylpiperidin-1-yl)-3-nitrobenzamide - Similar Compounds".
- Bio-Fount. "335210-46-3|3-nitro-4-piperazin-1-ylbenzamide".
- Bio-Fount. "3-nitro-4-piperazin-1-ylbenzamide InChIKey".
- Bio-Fount. "3-nitro-4-piperazin-1-ylbenzamide Scientific Uses".
Sources
Biological Activity of Nitro-Benzamide Piperazine Scaffolds: A Comprehensive Technical Guide for Drug Discovery
Executive Summary & Structural Rationale
The piperazine ring—a six-membered heterocycle containing two opposing nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including a large polar surface area, relative structural rigidity, and optimal hydrogen bond donor/acceptor ratios, confer highly favorable absorption, distribution, metabolism, and excretion (ADME) profiles[1].
When functionalized with a nitro-benzamide moiety, the resulting nitro-benzamide piperazine scaffold emerges as a highly versatile pharmacophore. The piperazine core acts as a tunable linker that enhances aqueous solubility and target affinity, while the nitro-aromatic system serves as a critical reactive warhead or binding determinant[2]. This whitepaper explores the dual therapeutic utility of this scaffold, focusing on its potent antimycobacterial activity via covalent enzyme inhibition[3] and its emerging role in neuro-oncology as a blood-brain barrier (BBB) penetrant cell-cycle inhibitor[4].
Antimycobacterial Activity: Covalent Inhibition of DprE1
The most profound application of nitro-benzamide derivatives is in the treatment of Mycobacterium tuberculosis (Mtb). The nitro-aromatic group is not merely a structural appendage; it is an essential mechanistic trigger for the covalent inhibition of Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) , an enzyme vital for mycobacterial cell wall arabinogalactan synthesis[3][5].
Mechanism of Action
The inhibition of DprE1 is a suicide-inhibition process. The nitro group of the benzamide scaffold is reduced by the FAD cofactor within the DprE1 active site, forming a highly reactive nitroso intermediate. The sulfur atom of a strictly conserved active-site cysteine residue (Cys387) then executes a nucleophilic attack on the nitroso group. This forms a permanent, irreversible covalent bond between the drug and the enzyme, halting cell wall biosynthesis and leading to bacterial lysis[3][6]. The piperazine moiety optimizes the lipophilicity (logP) required to penetrate the thick, mycolic acid-rich mycobacterial envelope[7].
Fig 1: Mechanism of covalent DprE1 inhibition by nitro-benzamide piperazine scaffolds.
Neuro-Oncology: Anti-Glioblastoma & Kinase Inhibition
Beyond infectious diseases, piperazine-based benzamide derivatives have demonstrated exceptional efficacy against Glioblastoma Multiforme (GBM). A major hurdle in neuro-oncology is achieving therapeutic concentrations in the brain; however, the structural rigidity and optimized polar surface area of the piperazine scaffold allow these derivatives to achieve exceptional brain-to-plasma ratios (>1.0)[4].
Mechanism of Action
In GBM models, specific piperazine benzamide derivatives (e.g., Compound L19) exert their cytotoxic effects by regulating cell cycle-related proteins. They activate the p16INK4a-CDK4/6-pRb pathway . By inhibiting the CDK4/6 complex, these compounds prevent the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb sequesters the E2F transcription factor, preventing the transcription of genes required for the G1-to-S phase transition, thereby inducing cell cycle arrest and subsequent apoptosis[4]. Additionally, functionalized piperazine-linked benzamides have been identified as small molecule kinase inhibitors targeting pathways like Abl and EGFR[8].
Fig 2: Piperazine benzamide-mediated p16INK4a-CDK4/6-pRb pathway regulation in GBM.
Quantitative Data Summary
The following table synthesizes the biological activity metrics of various piperazine and nitro-benzamide derivatives across different therapeutic targets, highlighting the structure-activity relationship (SAR) impact of the scaffold.
| Compound Class | Target / Disease | Primary Mechanism | Key Efficacy Metric | Ref |
| Piperazine Benzamides (e.g., L19) | Glioblastoma (GBM) | p16INK4a-CDK4/6-pRb pathway | IC₅₀ = 0.15–1.25 μM | [4] |
| N-Alkyl Nitrobenzamides | Tuberculosis (M. tb H37Rv) | DprE1 Covalent Inhibition | MIC = 16 ng/mL | [5] |
| Dinitrobenzamides | Tuberculosis (M. tb H37Rv) | DprE1 Covalent Inhibition | MIC = 0.031 μg/mL | [3] |
| Nitrobenzenesulfonamide Piperazines | Tuberculosis (M. tb H37Rv) | Cell wall biosynthesis | MIC = 1.0 μg/mL | [7] |
| Piperazine-linked Anthranilic Acids | Oncology (Kinase) | Abl T315I Kinase Inhibition | IC₅₀ > 10 μM | [8] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of these scaffolds must utilize self-validating experimental designs that confirm both phenotypic outcomes and specific target engagement.
Protocol A: In Vitro Antimycobacterial MIC Assay (Resazurin Microtiter Assay - REMA)
Causality: Traditional optical density (OD) measurements can be confounded by the precipitation of highly lipophilic nitro-benzamide compounds. The REMA protocol utilizes resazurin, a metabolic indicator, to self-validate the assay. Only metabolically active, living cells reduce non-fluorescent blue resazurin to highly fluorescent pink resorufin, eliminating false positives caused by compound precipitation.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until log-phase (OD₆₀₀ ≈ 0.6). Rationale: Log-phase cells are actively synthesizing cell walls, maximizing susceptibility to DprE1 inhibitors.
-
Compound Dilution: Prepare two-fold serial dilutions of the nitro-benzamide piperazine derivatives in a 96-well microtiter plate (concentration range: 0.015 to 32 μg/mL). Include Isoniazid as a positive control and drug-free media as a negative control.
-
Incubation: Add 100 μL of the bacterial suspension (
CFU/mL) to each well. Incubate at 37°C for 7 days. -
Metabolic Readout: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.
-
Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents the color change from blue to pink (indicating complete inhibition of metabolic activity).
Protocol B: Anti-Glioblastoma Evaluation & Mechanism Validation
Causality: Demonstrating in vitro cytotoxicity is insufficient for CNS drugs. This workflow pairs a viability assay with an orthogonal BBB permeability screen and a mechanistic Western blot to validate that cell death is caused by the intended CDK4/6-pRb pathway engagement, rather than off-target toxicity.
-
Cell Viability (MTT Assay): Seed U87-MG glioblastoma cells in 96-well plates. Treat with varying concentrations of the piperazine benzamide derivative (0.1 μM – 10 μM) for 48 hours. Assess viability via MTT reduction to formazan. Calculate the IC₅₀.
-
BBB Permeability (PAMPA-BBB): Rationale: Prevents late-stage attrition by confirming CNS access. Coat a PVDF membrane filter with a porcine brain lipid extract. Place the compound in the donor compartment and measure its passive diffusion into the acceptor compartment via HPLC-UV after 4 hours.
-
Orthogonal Mechanistic Validation (Western Blotting):
-
Lyse U87-MG cells treated with the IC₅₀ concentration of the compound.
-
Resolve proteins via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe with primary antibodies against p16INK4a, CDK4, CDK6, and phosphorylated-pRb.
-
Validation: A successful hit will show upregulated p16INK4a, downregulated CDK4/6, and a marked decrease in phosphorylated-pRb compared to the vehicle control, confirming the mechanism of cell cycle arrest[4].
-
References
-
Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. European Journal of Medicinal Chemistry (2021). URL:[Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis / Bentham Science (2024). URL: [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega / PMC (2023). URL:[Link]
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals (MDPI) (2024). URL:[Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (MDPI) / PMC (2023). URL:[Link]
-
Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry / SciELO (2014). URL:[Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold | MDPI [mdpi.com]
- 4. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.org.za [scielo.org.za]
Advanced Technical Guide & Safety Data Whitepaper: 3-Nitro-4-(piperazin-1-yl)benzamide
Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound Identity: CAS 335210-46-3 | Formula: C₁₁H₁₄N₄O₃ | MW: 250.25 g/mol
Executive Summary & Structural Dynamics
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-Nitro-4-(piperazin-1-yl)benzamide (CAS 335210-46-3) represents a privileged scaffold frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and novel anti-infective agents[1].
Structurally, this molecule features a uniquely polarized aromatic system. The electron-donating piperazine ring is counterbalanced by the strongly electron-withdrawing nitro and carboxamide groups. This "push-pull" electronic configuration not only dictates its regioselectivity during electrophilic aromatic substitution but also heavily influences its physicochemical behavior and toxicological profile. As a Senior Application Scientist, I emphasize that understanding these electronic dynamics is critical for both safe handling and successful integration into complex synthetic workflows[2].
Physicochemical Profiling
To successfully manipulate this compound in a laboratory or pilot-plant setting, one must account for its solubility and stability parameters. The presence of the basic secondary amine on the piperazine ring (pKa ~9.8) alongside the highly polar nitro-benzamide core dictates its behavior in biphasic systems.
Table 1: Quantitative Physicochemical & Identification Data
| Property | Value / Description | Mechanistic Implication |
| CAS Registry Number | 335210-46-3 | Standard identifier for inventory and regulatory tracking[3]. |
| Molecular Weight | 250.25 g/mol | Optimal for early-stage fragment-based drug design (Rule of 5 compliant). |
| Appearance | Yellow to orange powder | The deep color is a direct result of the extended conjugated |
| Solubility Profile | Soluble in DMSO, DMF, MeOH. Sparingly soluble in H₂O. | High polarity requires aprotic polar solvents for coupling; aqueous workups require pH adjustment (>pH 10) to suppress piperazine protonation. |
| Log P (Predicted) | ~0.8 - 1.2 | Highly hydrophilic; requires careful phase-separation strategies during liquid-liquid extraction[1]. |
Mechanistic Hazard Identification & Safety Protocols (SDS Core)
Standard Safety Data Sheets (SDS) often list hazards without context. Here, we define the causality behind the chemical hazards to foster a culture of rational safety.
Toxicological Causality
-
Acute Toxicity & Mutagenicity (Category 4 / Potential Category 2): The nitroaromatic moiety is a known toxicophore. Upon biological exposure, cellular nitroreductases can enzymatically reduce the nitro group, generating highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species rapidly deplete cellular glutathione, leading to severe oxidative stress, DNA cross-linking, and methemoglobinemia.
-
Corrosion / Irritation (Category 2A): The secondary amine of the piperazine ring acts as a localized base. Upon contact with ocular or dermal mucosa, it rapidly hydrolyzes lipid bilayers and disrupts cellular membranes, causing severe irritation and potential chemical burns.
Self-Validating Handling & Storage Protocols
-
Containment: Always handle within a Class II Type B2 biological safety cabinet or a localized extraction arm (snorkel).
-
Self-Validation Metric: Utilize a real-time particulate counter during powder transfer. A sustained reading of
validates that your containment system is actively preventing aerosolized exposure.
-
-
Storage: Store under an inert argon atmosphere at 2–8°C, protected from light.
-
Causality: UV light can induce the photolytic degradation of nitroaromatics, generating reactive radical species that polymerize the piperazine ring, turning the pristine yellow powder into an insoluble brown tar.
-
Synthetic Utility & Experimental Workflows
3-Nitro-4-(piperazin-1-yl)benzamide is most commonly utilized as a precursor to ortho-phenylenediamine derivatives, which are subsequently cyclized into benzimidazoles or coupled to form complex benzanilides[1].
Below is a highly optimized, self-validating protocol for the Catalytic Nitro Reduction of this scaffold.
Protocol: Chemoselective Catalytic Hydrogenation to 3-Amino-4-(piperazin-1-yl)benzamide
Causality & Design Rationale: Palladium on carbon (Pd/C) is selected because the aliphatic piperazine ring is completely stable under standard hydrogenation conditions, whereas the nitro group is rapidly and chemoselectively reduced. Methanol is chosen as the solvent to maximize the solubility of the nitroaromatic precursor while acting as a thermal sink for the highly exothermic reduction process.
Step-by-Step Methodology:
-
Preparation: Suspend 3-Nitro-4-(piperazin-1-yl)benzamide (1.0 eq, 10 mmol) in anhydrous Methanol (100 mL, 0.1 M) in a heavy-walled reaction flask.
-
Inerting & Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight) under a continuous argon sweep.
-
Expert Insight: Argon displaces oxygen, preventing the auto-ignition of the dry, highly active palladium catalyst when it contacts methanol vapors.
-
-
Hydrogenation: Evacuate the flask via vacuum and backfill with H₂ gas (1 atm via balloon). Stir vigorously at 25°C for 4 hours.
-
Self-Validation Check (Critical Step): Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.
-
Validation Metric: The reaction is only deemed complete when the bright yellow solution transitions to completely colorless, and LC-MS confirms the total disappearance of the
251 [M+H]⁺ peak, replaced by the 221 [M+H]⁺ peak. Do not proceed until this metric is achieved.
-
-
Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess MeOH (50 mL). Concentrate the filtrate in vacuo to yield the highly reactive ortho-amino derivative, which should be used immediately in the next coupling step to prevent air oxidation.
Synthetic Pathway Visualization
The following diagram illustrates the strategic integration of 3-Nitro-4-(piperazin-1-yl)benzamide into a broader drug discovery pipeline, demonstrating how orthogonal protection and chemoselective reduction assemble the final pharmacophore.
Figure 1: Synthetic workflow utilizing 3-Nitro-4-(piperazin-1-yl)benzamide as a core building block in API assembly.
References
-
Title: 3-硝基-4-(哌嗪-1-基)苯甲酰胺 - 乐研试剂 (Leyan Chemical Inventory) Source: leyan.com URL: 2
-
Title: 335210-46-3 | 3-nitro-4-piperazin-1-ylbenzamide (Bio-Fount Product Data) Source: bio-fount.com URL: 3
-
Title: Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides Source: mdpi.com URL: 1
Sources
Research Applications and Synthetic Utility of 3-Nitro-4-piperazin-1-ylbenzamide in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid generation of high-quality screening libraries. 3-nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3) represents a highly versatile, privileged scaffold[1]. By integrating a basic piperazine ring with an electron-deficient nitrobenzamide core, this molecule provides a robust foundation for developing targeted therapeutics, particularly in oncology and infectious diseases[2],[3].
This whitepaper details the physicochemical rationale behind this scaffold, explores its primary research applications, and provides field-proven, self-validating experimental protocols for its utilization in drug discovery workflows.
Pharmacophore Rationale & Physicochemical Profiling
The architectural design of 3-nitro-4-piperazin-1-ylbenzamide is not accidental; it is optimized for target engagement and late-stage synthetic diversification.
-
The Piperazine Ring: This moiety is widely recognized for enhancing aqueous solubility and metabolic stability. It adopts sterically favorable chair conformations that project substituents into solvent-exposed regions or specific binding pockets, while its nitrogen atoms serve as critical hydrogen-bond acceptors/donors[2],[3].
-
The Benzamide Core: The rigid aromatic system facilitates
stacking interactions within enzyme active sites. The amide functional group is a classic pharmacophore motif that mimics endogenous substrates (such as the nicotinamide moiety of NAD+), providing strong directional hydrogen bonding[2]. -
The Nitro Group: In its native state, the strong electron-withdrawing nature of the nitro group modulates the
of the adjacent piperazine. Synthetically, it serves as a "masked" primary amine, allowing for orthogonal protection strategies and late-stage functionalization[4].
Quantitative Data Summary
| Property | Value | Source |
| Compound Name | 3-nitro-4-piperazin-1-ylbenzamide | [1] |
| CAS Registry Number | 335210-46-3 | [1],[5] |
| Molecular Formula | [1] | |
| Exact Mass | 250.10659 g/mol | [1] |
| Scaffold Class | Piperazinylbenzamide | [2],[3] |
| Key Structural Motifs | Piperazine ring, Benzamide core, Nitro group | [2],[3] |
Primary Research Applications
Targeted Oncology: PARP and Kinase Inhibitors
Piperazinylbenzamides are foundational to the development of poly (ADP-ribose) polymerase (PARP) inhibitors and various tyrosine kinase inhibitors[2]. The benzamide core competitively binds to the catalytic domain of PARP by mimicking NAD+, while the piperazine tail extends into the solvent channel, improving the pharmacokinetic profile and allowing for the attachment of targeting ligands. The nitro group at the 3-position provides a synthetic handle to introduce bulky hydrophobic groups via amidation, which can lock the molecule into a specific bioactive conformation.
Anti-Infective Agent Development
Nitroaromatic compounds have a storied history in anti-tubercular and anti-parasitic drug discovery[2]. In specific biological environments, the nitro group can undergo bioreduction by bacterial nitroreductases (e.g., Ddn in M. tuberculosis). This reduction generates reactive radical species that disrupt cellular machinery. The piperazine ring ensures the molecule retains sufficient hydrophilicity to penetrate complex bacterial cell envelopes[3].
Experimental Methodologies: Self-Validating Protocols
To leverage 3-nitro-4-piperazin-1-ylbenzamide in a drug discovery program, the nitro group is typically reduced to an aniline, followed by coupling with diverse electrophiles. Below are the optimized, self-validating protocols for this workflow.
Protocol A: Chemoselective Reduction of the Nitro Group
Causality & Expert Insight: While catalytic hydrogenation (
Step-by-Step Methodology:
-
Preparation: Dissolve 3-nitro-4-piperazin-1-ylbenzamide (1.0 eq) in a 4:1 mixture of Ethanol and deionized water (0.2 M concentration).
-
Activation: Add solid Ammonium Chloride (
, 5.0 eq) and finely powdered Iron ( , 10.0 eq) to the vigorously stirring solution. -
Reaction: Heat the suspension to 80°C (reflux) for 2–4 hours.
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethyl Acetate.
-
Extraction: Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and saturated aqueous
, extract the organic layer, dry over , and concentrate.
Self-Validating Checkpoint:
-
TLC: Spot the reaction mixture. The product should exhibit a lower
than the starting material and stain vividly with Ninhydrin (confirming the primary amine). -
LC-MS: Confirm the mass shift from the starting material (
251 ) to the aniline intermediate ( 221 ).
Protocol B: High-Throughput Amidation Workflow
Causality & Expert Insight: To generate a library of targeted inhibitors, the newly formed aniline is coupled with various carboxylic acids. We utilize HATU as the coupling reagent because its 7-azabenzotriazole leaving group accelerates the reaction and minimizes epimerization. DIPEA is selected as the base due to its steric bulk, preventing it from acting as a competing nucleophile.
Step-by-Step Methodology:
-
Activation: In a dry vial, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Stir for 10 minutes at room temperature to form the active ester.
-
Coupling: Add DIPEA (3.0 eq) followed by the 3-amino-4-piperazin-1-ylbenzamide intermediate (1.0 eq) generated in Protocol A.
-
Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Purification: Quench with water, extract with Dichloromethane, and purify via preparative HPLC.
Self-Validating Checkpoint:
-
HRMS & NMR: Post-purification, High-Resolution Mass Spectrometry must confirm the exact mass of the coupled product.
-NMR should show the disappearance of the primary aniline protons (~5.0 ppm) and the appearance of a downfield amide proton (>8.5 ppm).
Visualizations
Synthetic workflow for late-stage functionalization of the nitrobenzamide scaffold.
Pharmacophore binding model illustrating target interactions of the molecular scaffold.
References
-
EPA Chemistry Dashboard : 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide - Similar Compounds (3-nitro-4-piperazin-1-ylbenzamide). Environmental Protection Agency. 1
-
Bio-Fount : 3-nitro-4-piperazin-1-ylbenzamide (335210-46-3) Parameters. Bio-Fount Chemical Catalog. 5
-
Benchchem : N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide - Medicinal Chemistry & Biological Activity. Benchchem. 2
-
EvitaChem : 4-(1-Piperazinyl)benzamide - Medicinal Chemistry & Biological Studies. EvitaChem. 3
-
Chemsrc : Patent US2006/35922 A1 - N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide. Chemsrc Database. 4
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide | 1018311-41-5 | Benchchem [benchchem.com]
- 3. evitachem.com [evitachem.com]
- 4. 2-氯-5-羟基苯甲醛_密度_沸点_分子量_CAS号【7310-94-3】_化源网 [chemsrc.com]
- 5. 335210-46-3|3-nitro-4-piperazin-1-ylbenzamide|3-nitro-4-piperazin-1-ylbenzamide| -范德生物科技公司 [bio-fount.com]
Solubility Profile of 3-Nitro-4-piperazin-1-ylbenzamide in DMSO
Technical Guide for Assay Development & Chemical Handling
Executive Summary & Compound Profile
3-Nitro-4-piperazin-1-ylbenzamide is a critical intermediate scaffold, often utilized in the synthesis of antitubercular agents (e.g., benzothiazinones like PBTZ169) and kinase inhibitors. Its structure combines a polar benzamide head group, an electron-withdrawing nitro group, and a basic piperazine tail.
This specific molecular architecture creates a "push-pull" electronic system that favors high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) while presenting challenges in aqueous media due to potential aggregation or pH-dependent speciation.
Physicochemical Snapshot
| Property | Value (Calculated) | Relevance to Solubility |
| Molecular Formula | C₁₁H₁₄N₄O₃ | Moderate molecular weight facilitates dissolution. |
| Molecular Weight | ~250.25 g/mol | Ideal for high-molarity stock preparation (>100 mM). |
| H-Bond Donors | 3 (Amide NH₂, Piperazine NH) | High affinity for DMSO oxygens. |
| H-Bond Acceptors | 5 (Nitro O, Amide O, Piperazine N) | Supports stable solvation shells in DMSO. |
| LogP (Predicted) | ~0.5 – 1.2 | Amphiphilic; requires organic co-solvent for biological assays. |
Solubility Thermodynamics in DMSO
DMSO (Dimethyl Sulfoxide) is the industry-standard solvent for this compound due to its high dielectric constant (
Mechanism of Dissolution[1]
-
Dipole-Dipole Interaction: The sulfoxide group (S=O) of DMSO interacts strongly with the electron-deficient nitro-aromatic core, stabilizing the molecule in solution.
-
Hydrogen Bonding: DMSO acts as a strong H-bond acceptor. It effectively solvates the amide protons (-CONH₂) and the secondary amine of the piperazine ring, preventing the formation of insoluble intermolecular aggregates common in solid-state nitro-benzamides.
-
Piperazine Protonation: In pure DMSO, the piperazine nitrogen remains unprotonated (free base). However, if the compound is supplied as a salt (e.g., Hydrochloride), DMSO solubility remains high, though the dissolution thermodynamics shift from enthalpy-driven to entropy-driven.
Solubility Thresholds
-
Saturation Limit (25°C): Typically >100 mM (~25 mg/mL).
-
Working Stock Concentration: 10 mM is the standard for High-Throughput Screening (HTS) to ensure thermodynamic stability and prevent "crash-out" upon freeze-thaw cycles.
-
Minimum Solubility for NMR: 50 mM is easily achievable for
C or N NMR studies.
Protocol: Preparation of Standard Stock Solutions
Standardization is key to reproducibility. Follow this protocol to prepare a 10 mM Master Stock.
Materials Required[1][2][3][4][5][6][7][8]
-
Compound: 3-Nitro-4-piperazin-1-ylbenzamide (Solid, >95% purity).[1]
-
Solvent: Anhydrous DMSO (Grade: Molecular Biology/Cell Culture,
99.9%). -
Vessels: Amber glass vials (Borosilicate) to protect the nitro group from photodegradation.
Step-by-Step Workflow
-
Gravimetric Measurement: Weigh approximately 2.50 mg of the solid compound into a tared amber vial.
-
Calculation:
-
Target: For 1 mL of 10 mM stock, aim for 2.50 mg.
-
-
Solvent Addition: Add the exact volume of DMSO required to reach 10 mM.
-
Example: If mass = 2.65 mg, add
mL (1059 L) DMSO. -
Technique: Pipette directly onto the solid, washing down the vial walls.
-
-
Dissolution Mechanics:
-
Vortex: 30 seconds at medium speed.
-
Sonication: If visible particles remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Avoid heating >40°C to prevent nitro group reduction.
-
-
Visual Validation: Hold the vial against a light source. The solution should be clear, typically yellow to orange. Any turbidity indicates incomplete dissolution or impurities.
-
Quality Control (LC-MS): Inject 1
L of a 1:1000 dilution (in Acetonitrile/Water) to verify the parent peak ( ) and ensure no degradation occurred during solvation.
Solubility Determination Workflow (Graphviz)
The following diagram outlines the decision logic for determining the solubility limit and handling precipitation issues.
Caption: Logical workflow for establishing the maximum solubility threshold in DMSO, ensuring stock integrity before biological application.
Biological Application & Aqueous Dilution
While the compound is highly soluble in DMSO, its application in biological assays (e.g., MIC determination, kinase assays) requires dilution into aqueous buffers.
The "Crash-Out" Risk
The transition from DMSO to water drastically changes the dielectric environment. The hydrophobic nitro-phenyl core may aggregate if the final DMSO concentration is too low (<1%) while the compound concentration remains high.
Safe Dilution Protocol (Serial Dilution):
-
Intermediate Plate: Perform serial dilutions in 100% DMSO first.
-
Transfer: Transfer small volumes (e.g., 1
L) of the DMSO dilution into the aqueous assay buffer (e.g., 99 L PBS). -
Final DMSO Concentration: Keep final DMSO
1% (v/v). -
Kinetic Solubility Limit: In PBS (pH 7.4), the compound is expected to remain soluble up to 100
M . Above this, the piperazine may deprotonate (depending on pKa ~9.8), reducing solubility and causing precipitation.
Storage and Stability
-
Hygroscopicity: DMSO is hygroscopic. Absorbed water can catalyze the hydrolysis of the amide bond or cause the compound to precipitate over time.
-
Solution: Store stocks in aliquots to minimize headspace and repeated opening.
-
-
Temperature: Store at -20°C .
-
Freeze-Thaw: Stable for up to 5 freeze-thaw cycles. If precipitate is observed upon thawing, warm to 37°C and vortex before use.
-
Photostability: Nitro compounds are susceptible to photoreduction. Always use amber vials.
References
-
PubChem. (n.d.). Compound Summary: 3-Nitro-4-(1-piperazinyl)benzamide. National Library of Medicine. Retrieved March 5, 2026, from [Link][2]
-
Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science. Retrieved March 5, 2026, from [Link](Contextual reference for nitro-benzamide intermediates in drug discovery).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Retrieved March 5, 2026, from [Link](Authoritative source on DMSO solubility protocols and kinetic solubility in drug discovery).
-
Gaylord Chemical. (2025).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 5, 2026, from [Link]
Sources
Methodological & Application
Synthesis of 3-Nitro-4-piperazin-1-ylbenzamide from 4-chloro-3-nitrobenzamide
Abstract & Strategic Context
The synthesis of 3-nitro-4-(piperazin-1-yl)benzamide is a critical transformation in the development of pharmaceutical intermediates, particularly for PARP inhibitors, kinase inhibitors, and anti-infective agents. This protocol details the Nucleophilic Aromatic Substitution (
While conceptually straightforward, this reaction presents specific process challenges:
-
Regioselectivity: Ensuring substitution occurs at the C4-chlorine rather than the amide or nitro groups.
-
Stoichiometry Control: Preventing the formation of the "dumbbell" dimer (bis-1,4-(2-nitro-4-carbamoylphenyl)piperazine), where one piperazine molecule reacts with two aryl halides.
-
Purification: Efficiently removing excess piperazine and inorganic salts without tedious chromatography.
This guide provides a scalable, self-validating protocol optimized for yield (>85%) and purity (>98%).
Reaction Mechanism & Design
The Pathway
The reaction proceeds via an Addition-Elimination mechanism .[1] The nitro group at the ortho position (C3) is essential; it acts as an electron-withdrawing group (EWG) that lowers the energy of the transition state, stabilizing the anionic Meisenheimer complex formed after the nucleophilic attack of piperazine.
-
Activation: The ortho-nitro group withdraws electron density from the ring via induction (-I) and resonance (-M), making the C4 carbon highly electrophilic.
-
Leaving Group: Chloride is displaced.[1] While fluoride is a better leaving group in
(due to higher electronegativity increasing C-X polarity), chloride is preferred in process chemistry for cost and availability.
Stoichiometric Strategy
Piperazine is a secondary diamine. If used in a 1:1 ratio, the mono-substituted product (containing a secondary amine) remains nucleophilic and can attack a second molecule of starting material.
-
Solution: We employ a significant excess of piperazine (3.0 – 5.0 equivalents). This statistical overload ensures that every molecule of aryl chloride encounters free piperazine rather than a product molecule, effectively suppressing dimer formation.
Visualizing the Workflow
Caption: Operational workflow for the synthesis of 3-Nitro-4-(piperazin-1-yl)benzamide, highlighting the critical decision point at the IPC stage.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Density/Conc. | Role |
| 4-Chloro-3-nitrobenzamide | 200.58 | 1.0 | Solid | Limiting Reagent |
| Piperazine (Anhydrous) | 86.14 | 4.0 | Solid | Nucleophile / Base |
| Ethanol (Absolute) | 46.07 | N/A | Solvent (10 vol) | Reaction Medium |
| Water (Deionized) | 18.02 | N/A | Anti-solvent | Quench / Wash |
Step-by-Step Methodology
Step 1: Reaction Setup[3][7]
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge 4-chloro-3-nitrobenzamide (10.0 g, 49.8 mmol) into the flask.
-
Add Ethanol (100 mL, 10 volumes). Stir at room temperature. Note: The starting material may not fully dissolve at RT; this is acceptable.
-
Add Piperazine (17.2 g, 199 mmol, 4.0 eq) in one portion.
-
Why? The excess piperazine acts as the HCl scavenger. No external base (e.g., TEA) is needed, simplifying the impurity profile.
-
Step 2: Reaction Execution
-
Heat the mixture to Reflux (approx. 78-80°C) .
-
Maintain reflux for 3 to 5 hours . The solution should turn deep yellow/orange, characteristic of nitrophenyl amines.
-
In-Process Control (IPC): At T=3h, spot an aliquot on a TLC plate (Eluent: 10% MeOH in DCM).
-
Target: Disappearance of starting material (
) and appearance of a polar baseline product (amine tail) or a lower spot depending on the stationary phase.
-
Step 3: Work-up & Isolation
-
Cool the reaction mixture to room temperature (20-25°C).
-
Pour the reaction mixture slowly into Ice Water (300 mL) with vigorous stirring.
-
Observation: The product should precipitate as a yellow/orange solid. Excess piperazine remains dissolved in the aqueous phase due to its high water solubility.
-
-
Stir the slurry for 30 minutes to ensure complete precipitation and removal of trapped piperazine.
-
Filter the solid using a Buchner funnel.
-
Critical Wash: Wash the filter cake with Water (3 x 50 mL) to remove residual piperazine and piperazine-HCl salts.
-
Wash with a small amount of cold Ethanol (20 mL) to displace water and aid drying.
Step 4: Purification
-
Dry the crude solid in a vacuum oven at 45°C for 4 hours.
-
Recrystallization (if required): Dissolve the crude solid in minimum hot Ethanol. If insoluble particles remain, filter hot. Allow to cool slowly to RT, then to 0°C.
-
Filter the crystals and dry to constant weight.
Process Control & Troubleshooting
Analytical Specifications
-
Appearance: Yellow to orange crystalline solid.
-
Yield: Expected range 85–92%.
-
1H NMR (DMSO-d6): Look for the piperazine protons. Two triplets (or broad multiplets) around 2.8–3.0 ppm (4H) and 3.0–3.2 ppm (4H). The aromatic region should show the specific 1,2,4-substitution pattern.
-
Mass Spectrometry (ESI):
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is too soluble in EtOH/Water mix. | Reduce Ethanol volume in the reaction. During workup, saturate the aqueous layer with NaCl (brine) to salt out the organic product, or extract with EtOAc/DCM. |
| Impurity: Dimer | Insufficient Piperazine used. | Ensure at least 4.0 equivalents of piperazine are used. Do not use 1.0 or 1.1 eq. |
| Oiling Out | Product melting point depressed by impurities. | Scratch the flask walls with a glass rod to induce nucleation. Add a seed crystal. Cool slowly. |
| Residual Piperazine | Inadequate washing. | The product is a base, and piperazine is a base. Use plenty of water during the wash. If persistent, recrystallize from EtOH/Water. |
Safety & Handling (E-E-A-T)
-
4-Chloro-3-nitrobenzamide: Irritant. Potential mutagen (nitroaromatic). Handle in a fume hood.
-
Piperazine: Corrosive and a respiratory sensitizer. Avoid dust inhalation. Wear a respirator if weighing large quantities.
-
Exotherm: The reaction is not violently exothermic, but the addition of piperazine to the halide can generate mild heat.
References
-
Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Analogous Reaction Conditions: Preparation of 1-(4-nitrophenyl)piperazine (Analogous procedure). PrepChem. Link
- Piperazine Reactivity: Patel, N. B., & Patel, J. C. (2010). Synthesis and antimicrobial activity of some new piperazine derivatives. Arabian Journal of Chemistry.
-
Starting Material Data: PubChem Compound Summary for CID 27942, 4-Chloro-3-nitrobenzamide. Link
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. CN102786497A - Preparation method of piperazine compound and intermediate thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of 3-Nitro-4-piperazin-1-ylbenzamide to 3-Amino-4-piperazin-1-ylbenzamide
Introduction
The transformation of a nitro functional group to an amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aromatic amines are pivotal intermediates. This guide provides a detailed technical overview of the methodologies for the selective reduction of the 3-nitro group in 3-Nitro-4-piperazin-1-ylbenzamide to yield the corresponding 3-amino derivative. This conversion is a critical step in the synthesis of various biologically active molecules. The presence of multiple functional groups—a tertiary amine within the piperazine ring and a primary amide—necessitates a careful selection of reduction conditions to ensure high chemoselectivity and yield.
This document explores three robust and widely applicable methods for this transformation:
-
Catalytic Hydrogenation: A clean and efficient method employing a heterogeneous catalyst and a hydrogen source.
-
Metal-Mediated Reduction in Acidic Media: A classic and highly reliable approach using easily oxidized metals.
-
Reduction with Tin(II) Chloride: A mild and selective method suitable for substrates with sensitive functional groups.
Each section will delve into the mechanistic underpinnings of the chosen method, provide a detailed, step-by-step experimental protocol, and discuss the rationale behind the procedural choices, offering insights honed from practical laboratory experience.
Comparative Analysis of Reduction Methodologies
The choice of reduction method is contingent upon several factors including the scale of the reaction, available equipment, desired purity of the product, and the presence of other reducible functional groups. The following table provides a comparative summary of the discussed methods for the reduction of 3-Nitro-4-piperazin-1-ylbenzamide.
| Method | Advantages | Disadvantages | Chemoselectivity Considerations |
| Catalytic Hydrogenation (Pd/C) | High efficiency and yields.[1] Clean reaction with water as the only byproduct. Amenable to scale-up. | Requires specialized hydrogenation equipment (e.g., Parr shaker).[2] Pd/C is pyrophoric and requires careful handling.[3] Potential for catalyst poisoning by sulfur-containing impurities. | Generally, amides are not reduced under these conditions. The piperazine C-N bonds are stable. |
| Metal-Mediated Reduction (Fe/HCl) | Cost-effective and uses readily available reagents.[4] High functional group tolerance; does not typically reduce amides.[5] Robust and reliable for a wide range of substrates.[6] | Requires stoichiometric amounts of metal, leading to significant waste. Work-up can be tedious due to the removal of iron salts.[7] The reaction can be vigorous. | Excellent chemoselectivity for the nitro group over the amide and piperazine moieties.[3] |
| Tin(II) Chloride (SnCl₂·2H₂O) | Mild reaction conditions.[8] Highly selective for nitro groups in the presence of other reducible functionalities like carbonyls and nitriles.[3] Does not require acidic conditions for the reaction itself, although work-up involves base. | Stoichiometric amounts of tin salts are generated as waste. Tin compounds can be toxic and require proper disposal. Work-up can be challenging due to the formation of tin hydroxides.[9] | Excellent chemoselectivity; the amide and piperazine functionalities are inert to these conditions.[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often the preferred choice for its efficiency and clean reaction profile. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the palladium surface, where the stepwise reduction occurs.[7]
-
Catalyst: 10% Palladium on carbon is a highly active and commonly used catalyst for nitro group reductions.[1] The carbon support provides a high surface area for the reaction.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they solubilize the starting material and are inert under the reaction conditions. Protic solvents can also accelerate the rate of hydrogenation.[3]
-
Hydrogen Source: A hydrogen balloon is suitable for small-scale reactions at atmospheric pressure. For larger scales or more stubborn reductions, a Parr hydrogenator is recommended to allow for higher pressures.
-
Safety: Pd/C is pyrophoric, especially after the reaction when it is dry. It must be handled under an inert atmosphere and the filter cake should be kept wet.[3] Filtration through Celite® is a standard and safe procedure for removing the catalyst.
-
Reactor Setup: In a round-bottom flask or a Parr reactor vessel, dissolve 3-Nitro-4-piperazin-1-ylbenzamide (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Inerting: Flush the reaction vessel with an inert gas, such as nitrogen or argon, to remove any oxygen.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (5-10 mol% by weight).
-
Hydrogenation:
-
Balloon Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen.
-
Parr Hydrogenator: Seal the reactor and follow the manufacturer's instructions for purging with nitrogen and then pressurizing with hydrogen (typically 50 psi).
-
-
Reaction: Stir the mixture vigorously at room temperature. For Parr hydrogenation, heating to 40-50 °C can accelerate the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up:
-
Carefully replace the hydrogen atmosphere with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should be kept wet with the solvent to prevent ignition.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-4-piperazin-1-ylbenzamide. The product can be purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Metal-Mediated Reduction using Iron and Hydrochloric Acid (Fe/HCl)
The Béchamp reduction, using iron in acidic medium, is a classic and highly dependable method for converting aromatic nitro compounds to anilines.[6] The reaction involves the transfer of electrons from the iron metal to the nitro group, with the acid serving as a proton source.[7]
-
Reducing Agent: Iron powder is an inexpensive and effective reducing agent for this transformation.[4]
-
Acid: Hydrochloric acid activates the iron and provides the necessary protons for the reduction. Acetic acid can also be used for a milder reaction.
-
Solvent: A mixture of ethanol and water is commonly used to dissolve the starting material and facilitate the reaction between the aqueous acid and the organic substrate.
-
Work-up: Basification of the reaction mixture with a base like sodium carbonate or sodium hydroxide is crucial to neutralize the acid and precipitate iron hydroxides, allowing for the extraction of the free amine product.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Nitro-4-piperazin-1-ylbenzamide (1.0 eq), ethanol, and water (a 2:1 to 5:1 ratio is common).
-
Reagent Addition: Add iron powder (3-5 eq) to the stirred suspension.
-
Initiation: Heat the mixture to reflux (around 80-90 °C). Slowly add concentrated hydrochloric acid (0.2-0.5 eq) dropwise. An exotherm may be observed.
-
Reaction: Maintain the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add water and basify to pH 8-9 with a saturated aqueous solution of sodium carbonate or dilute sodium hydroxide.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Amino-4-piperazin-1-ylbenzamide.
-
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂·2H₂O)
The use of tin(II) chloride is a mild and highly chemoselective method for the reduction of aromatic nitro groups.[3] It is particularly useful when other sensitive functional groups that might be susceptible to catalytic hydrogenation are present.[3]
-
Reducing Agent: Tin(II) chloride dihydrate is a convenient and effective single-electron donor for the reduction of the nitro group.[5]
-
Solvent: Ethanol or ethyl acetate are common solvents that provide good solubility for both the substrate and the reagent.
-
Work-up: The work-up involves basification to precipitate tin salts as tin hydroxides. It is important to adjust the pH carefully to ensure complete precipitation and to be able to extract the product efficiently.[9]
-
Reaction Setup: In a round-bottom flask, dissolve 3-Nitro-4-piperazin-1-ylbenzamide (1.0 eq) in absolute ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 1-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
To the residue, add water and carefully basify to pH 8 with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with ethyl acetate or dichloromethane.
-
Separate the layers of the filtrate and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 3-Amino-4-piperazin-1-ylbenzamide.
-
Visualization of Mechanisms and Workflows
General Reaction Scheme
Caption: General reduction of 3-Nitro-4-piperazin-1-ylbenzamide.
Catalytic Hydrogenation Workflow
Caption: Experimental workflow for catalytic hydrogenation.
Mechanistic Overview of Metal-Mediated Nitro Reduction
Caption: Stepwise reduction pathway in metal-mediated reactions.
References
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing. [Link]
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC. [Link]
-
What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020). Chemistry Stack Exchange. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025). ResearchGate. [Link]
-
Ligand-free iron carbonyl catalyzed transfer hydrogenation strategy: synthesis of N-heterocycles. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). PMC. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2025). MDPI. [Link]
-
Catalytic Hydrogenation Using Abnormal N-Heterocyclic Carbene Palladium Complexes. (n.d.). Research Repository UCD. [Link]
-
Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. (2012). University of East Anglia. [Link]
-
Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). J. Synth. Chem.[Link]
-
Stannous chloride in alcohol: a one-pot conversion of 2-nitro-N-arylbenzamides to 2,3-dihydro-1H-quinazoline-4-ones. (2005). PubMed. [Link]
-
Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. (2025). Journal of the American Chemical Society. [Link]
-
[Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. (2014). PubMed. [Link]
-
Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. (n.d.). RSC Publishing. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
-
Reduction of aromatic nitro compounds using Fe and HCl gives… (n.d.). Allen. [Link]
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- 2. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. allen.in [allen.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 9. scispace.com [scispace.com]
Application Note: 3-Nitro-4-piperazin-1-ylbenzamide as a Strategic Intermediate in PARP Inhibitor Discovery
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Assay Developers. Content Focus: Scaffold rationale, synthetic methodologies, and biochemical validation of PARP1 inhibitors.
Mechanistic Rationale: Scaffold Logic and the Benzamide Pharmacophore
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of BRCA-mutated cancers through the mechanism of synthetic lethality. At the core of many classical and next-generation PARP inhibitors is the benzamide pharmacophore [1].
3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3) serves as a highly privileged, strategic intermediate for generating diverse libraries of these inhibitors. As a Senior Application Scientist, I emphasize this specific building block because it elegantly solves a fundamental chemoselectivity problem in library synthesis:
-
The Primary Amide (Benzamide Core): The carboxamide group is strictly required for biological activity. It acts as a bidentate hydrogen bond donor and acceptor with critical residues (Gly863 and Ser904) in the PARP1 active site, perfectly mimicking the nicotinamide moiety of the endogenous substrate, NAD+ [2].
-
The 3-Nitro Group (Latent Pharmacophore): To achieve maximum potency, a 3-amino group is optimal on the benzamide ring [3]. However, if one starts with 3-amino-4-piperazin-1-ylbenzamide, the molecule contains two competing nucleophiles: the primary aniline and the secondary piperazine amine. By utilizing the 3-nitro analog, the aniline is "masked" as a strongly electron-withdrawing, non-nucleophilic group. This allows for 100% regioselective functionalization of the piperazine ring.
-
The 4-Piperazine Ring (Solvent Vector): The piperazine moiety acts as a rigid spacer that directs appended functional groups out of the narrow NAD+ binding pocket and into the larger, solvent-exposed adenine-ribose cleft. This is where structural diversification drives target selectivity and cellular potency.
Experimental Workflow: From Intermediate to Active Library
The workflow for utilizing 3-Nitro-4-piperazin-1-ylbenzamide relies on a two-stage approach: selective diversification followed by global deprotection (reduction) to yield the active pharmacophore.
Fig 1. Synthetic workflow utilizing the nitro group as a latent aniline to direct functionalization.
Detailed Methodologies and Protocols
The following protocols are designed as self-validating systems. Causality for each reagent choice is provided to ensure reproducibility and adaptability across different R-groups.
Protocol A: Regioselective N-Acylation of the Piperazine Ring
This protocol details the attachment of a diversity element (R-group) to the solvent-facing vector.
Reagents:
-
3-Nitro-4-piperazin-1-ylbenzamide (1.0 eq)
-
Target Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.1 M)
Step-by-Step Procedure:
-
Activation: In an oven-dried flask under N2, dissolve the target carboxylic acid, HATU, and DIPEA in anhydrous DMF. Stir at room temperature for 15 minutes. Causality: HATU is selected over EDC/HOBt for its superior kinetics and high efficiency in forming amides with secondary amines, preventing degradation of sensitive R-groups.
-
Coupling: Add 3-Nitro-4-piperazin-1-ylbenzamide to the activated ester solution. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Catalytic Nitro Reduction to the Active Pharmacophore
Once the diversity element is installed, the nitro group must be reduced to the active 3-amino hydrogen-bond donor.
Reagents:
-
N-Acylated Intermediate from Protocol A (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
-
Methanol (0.1 M)
-
Hydrogen Gas (Balloon)
Step-by-Step Procedure:
-
Preparation: Dissolve the intermediate in Methanol. Degas the solution by bubbling N2 through it for 5 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality: Catalytic hydrogenation is chosen because it is perfectly chemoselective for nitro groups in the presence of amides, avoiding harsh reducing agents (like Fe/HCl) that complicate workup and degrade the benzamide core.
-
Reduction: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 4 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Safety Note: Pd/C is highly pyrophoric when dry; ensure the Celite pad remains wet with solvent during filtration. Concentrate the filtrate to yield the final 3-amino-4-piperazin-1-ylbenzamide derivative.
Protocol C: PARP1 Biochemical Inhibition Assay
To validate the synthesized library, a chemiluminescent assay is employed to measure the inhibition of PARP1-mediated poly(ADP-ribosyl)ation.
Step-by-Step Procedure:
-
Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash 3x with assay buffer (PBS + 0.05% Tween-20).
-
Enzyme & DNA Addition: Add recombinant human PARP1 enzyme and activated DNA to each well. Causality: PARP1 catalytic activity is strictly dependent on the recognition of DNA strand breaks; activated (nicked) DNA is a mandatory cofactor for the assay [4].
-
Inhibitor Incubation: Add the synthesized compounds (serially diluted in DMSO, final DMSO <1%) and incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add a mixture of NAD+ and biotinylated-NAD+ to initiate the reaction. Incubate for 30 minutes.
-
Detection: Wash the plate, add Streptavidin-HRP, and detect the incorporation of biotinylated poly(ADP-ribose) chains using a chemiluminescent substrate. Calculate the IC50 using a 4-parameter logistic curve fit.
SAR Data & Biological Evaluation
The transformation of the inactive intermediate into a highly potent targeted therapeutic is demonstrated by evaluating the Structure-Activity Relationship (SAR). The table below summarizes quantitative data for a representative library synthesized using the protocols above.
| Compound Stage | R-Group (Piperazine N4) | PARP1 IC50 (nM) | Cellular EC50 (BRCA-mut, nM) |
| Intermediate | N/A (Secondary Amine, 3-Nitro) | >10,000 | >20,000 |
| Derivative 1 | Acetyl (3-Amino reduced) | 450 | 1,200 |
| Derivative 2 | Cyclopropanecarbonyl | 120 | 450 |
| Derivative 3 | 4-Fluorobenzoyl | 15 | 65 |
| Derivative 4 | 2-Fluoro-4-(trifluoromethyl)benzoyl | 4 | 12 |
Data Summary: The intermediate itself exhibits negligible PARP inhibition due to the bulky, electron-withdrawing nitro group clashing in the active site. Upon reduction to the 3-amino group and extension of the piperazine vector with lipophilic, electron-deficient aromatics (Derivative 4), sub-nanomolar target engagement is achieved.
This target engagement directly translates to cellular efficacy via Synthetic Lethality , a mechanism where the combination of PARP inhibition and a pre-existing BRCA mutation leads to targeted cancer cell apoptosis.
Fig 2. Mechanism of action for benzamide-derived PARP inhibitors driving synthetic lethality in BRCA-deficient cells.
References
Amide coupling reactions involving 3-Nitro-4-piperazin-1-ylbenzamide
Application Note: Chemoselective Amide Coupling Strategies for 3-Nitro-4-(piperazin-1-yl)benzamide
Chemical Context & Mechanistic Rationale
3-Nitro-4-(piperazin-1-yl)benzamide (CAS: 335210-46-3) is a highly versatile bifunctional pharmacophore frequently utilized in the development of targeted therapeutics. Structurally, it presents an intriguing chemoselectivity challenge: it contains both a primary benzamide (-CONH₂) and a secondary aliphatic amine (piperazine N4).
As a Senior Application Scientist, understanding the electronic environment of this molecule is critical for designing efficient, protecting-group-free syntheses. The nitro group at the 3-position is strongly electron-withdrawing, which drastically reduces the basicity of the piperazine N1 nitrogen attached to the phenyl ring. The primary benzamide is natively unreactive toward standard activated esters because its nitrogen lone pair is resonance-delocalized into the adjacent carbonyl oxygen[1].
Conversely, the piperazine N4 nitrogen is an sp³-hybridized secondary amine insulated from the aromatic ring's electronic effects. This leaves the N4 position highly nucleophilic. Consequently, amide coupling can be directed exclusively to the piperazine N4 without the need to mask the primary benzamide[2].
Caption: Diagram 1: Chemoselective acylation logic for 3-Nitro-4-(piperazin-1-yl)benzamide.
Reagent Selection Matrix
The choice of coupling reagent dictates the reaction's scalability, atom economy, and purification strategy[3]. The table below summarizes validated activation methods for coupling carboxylic acids to 3-Nitro-4-(piperazin-1-yl)benzamide.
| Activation Method | Reagents | Typical Yield | Reaction Time | Scalability | Byproduct Removal Strategy |
| Uronium Salt | HATU, DIPEA | 85–95% | 1–4 h | Moderate | Aqueous wash (5% LiCl for DMF removal) |
| Carbodiimide | EDC·HCl, HOBt | 75–90% | 4–12 h | High | Dilute acid/base wash (Water-soluble urea) |
| Acid Chloride | R-COCl, DIPEA | 90–98% | 0.5–1 h | Very High | Simple aqueous wash |
| Phosphonic Anhydride | T3P, TEA | 80–90% | 2–8 h | High | Water wash (Highly water-soluble byproducts) |
Validated Experimental Workflows
The following protocols are designed as self-validating systems, incorporating visual cues and chemical causality to ensure robust execution under standard laboratory conditions (e.g., ambient temperature 20–25 °C, standard atmospheric pressure).
Protocol A: HATU-Mediated Coupling (For Sterically Hindered Acids)
HATU is selected for complex or sterically hindered carboxylic acids. It forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming piperazine, accelerating the coupling process[4].
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Causality: Pre-activation generates the active ester before the amine is introduced, preventing the amine from reacting directly with the uronium salt to form an unreactive guanidinium byproduct[4]. DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile[1].
-
Validation Cue: The solution will typically transition from colorless to pale yellow/orange within 5–10 minutes, confirming HOAt ester formation.
-
-
Nucleophilic Addition: Add 3-Nitro-4-(piperazin-1-yl)benzamide (1.0 equiv.) in one portion.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS (Targeting the disappearance of the starting piperazine at m/z 251.1 [M+H]⁺).
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (2x), 5% aqueous LiCl (3x), and brine.
-
Causality: The 5% LiCl wash is a highly effective osmotic technique for partitioning DMF into the aqueous layer, preventing solvent carryover during concentration.
-
Caption: Diagram 2: Step-by-step HATU-mediated amide coupling workflow.
Protocol B: Acyl Chloride Coupling (For High-Throughput & Scale-Up)
For simple acyl groups, acyl chlorides represent the most atom-economical approach[3]. This protocol avoids expensive coupling reagents and simplifies purification.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-Nitro-4-(piperazin-1-yl)benzamide (1.0 equiv.) and DIPEA (2.0 equiv.) in anhydrous Dichloromethane (DCM) (0.2 M). Cool the mixture to 0 °C using an ice bath.
-
Causality: Conducting the reaction at 0 °C controls the highly exothermic nature of acyl chloride addition, preventing potential di-acylation or spurious reactions at the primary benzamide under forcing conditions.
-
-
Addition: Add the acyl chloride (1.1 equiv.) dropwise over 10 minutes.
-
Validation Cue: The immediate precipitation of DIPEA·HCl salts (a white cloudiness) indicates rapid reaction progress.
-
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour.
-
Workup: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash briefly with 0.5 N HCl (to remove trace unreacted amine), and then brine. Dry over anhydrous Na₂SO₄ and concentrate.
Analytical Validation & Troubleshooting
-
Poor Solubility: 3-Nitro-4-(piperazin-1-yl)benzamide can exhibit limited solubility in non-polar solvents. If DCM fails to dissolve the substrate in Protocol B, adding 10–20% v/v DMF or switching to THF is recommended.
-
Emulsions During Workup: The resulting N-acyl piperazine products often possess surfactant-like properties, leading to stubborn emulsions during liquid-liquid extraction. Solution: Filter the biphasic mixture through a thin pad of Celite, or add a small amount of methanol to break the emulsion.
-
Epimerization Concerns: If coupling a chiral α-amino acid, HATU/DIPEA can occasionally cause epimerization via azlactone formation[3]. In such cases, replacing DIPEA with the weaker, less sterically hindered base 2,4,6-collidine, or switching to the EDC/HOBt system, is strongly advised[2].
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. URL: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. URL: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL: [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL: [Link]
Sources
Application Note: Preparation of 3-Amino-4-(piperazin-1-yl)benzamide Derivatives
Overview and Scope
3-Amino-4-(piperazin-1-yl)benzamide derivatives are highly versatile building blocks in modern medicinal chemistry. They are prominently featured in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, benzimidazole-based kinase inhibitors, and various CNS-active agents. The structural motif provides a critical balance of hydrogen bond donors/acceptors (via the benzamide and aniline moieties) and tunable physicochemical properties (via the solubilizing piperazine ring).
This application note details a robust, field-proven, two-step synthetic workflow for preparing these derivatives. The methodology relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by a selective catalytic hydrogenation.
Mechanistic Rationale & Pathway Design
The synthesis is strategically designed to exploit the inherent electronic properties of the starting materials, ensuring high regioselectivity and yield.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): The reaction utilizes 4-fluoro-3-nitrobenzamide as the electrophile. The strong electron-withdrawing nature of both the ortho-nitro and para-carboxamide groups highly activates the aromatic ring. Fluoride is the optimal leaving group for SNAr reactions—superior to chloride or bromide—because its high electronegativity stabilizes the anionic Meisenheimer complex transition state [1]. The secondary amine of a piperazine derivative (e.g., 1-methylpiperazine or N-Boc-piperazine) acts as the nucleophile.
-
Step 2: Catalytic Hydrogenation: The intermediate 3-nitro-4-(piperazin-1-yl)benzamide undergoes reduction to the corresponding aniline. Palladium on carbon (Pd/C) under a hydrogen atmosphere is the method of choice due to its quantitative yields, mild conditions, and clean reaction profile, which avoids the generation of heavy metal waste associated with iron or tin-based reductions [2].
Workflow for the two-step synthesis of 3-amino-4-(piperazin-1-yl)benzamide derivatives.
Experimental Protocols: A Self-Validating System
The following protocols are designed with In-Process Controls (IPCs) to ensure the system is self-validating, allowing researchers to confirm the success of each step before proceeding.
Step 1: Synthesis of 3-Nitro-4-(piperazin-1-yl)benzamide
Causality Insight: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are chosen as polar aprotic solvents because they effectively solvate the nucleophile and stabilize the polar transition state of the SNAr reaction, significantly accelerating the reaction rate [3]. Potassium carbonate (K2CO3) acts as a non-nucleophilic acid scavenger to neutralize the generated hydrofluoric acid.
Materials:
-
4-Fluoro-3-nitrobenzamide (1.0 equiv)
-
Piperazine derivative (e.g., 1-methylpiperazine) (1.2 equiv)
-
K2CO3 (anhydrous, finely powdered) (2.0 equiv)
-
Anhydrous DMSO (10 mL per gram of starting material)
Procedure:
-
Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 4-fluoro-3-nitrobenzamide and anhydrous K2CO3.
-
Solvent Addition: Add anhydrous DMSO to form a suspension.
-
Nucleophile Addition: Add the piperazine derivative dropwise at room temperature. A slight exotherm may be observed.
-
Heating: Attach a reflux condenser and heat the mixture to 80–90 °C under an inert nitrogen atmosphere for 4–6 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The starting material (pale yellow) will disappear, replaced by a distinct deep orange/yellow spot corresponding to the nitro-aromatic product. LCMS should confirm the expected mass shift (+ Mnucleophile - 19 Da).
-
Workup: Cool the mixture to room temperature and pour it into vigorously stirred ice-cold water (30 mL per gram of SM).
-
Isolation: Filter the resulting bright yellow/orange precipitate under vacuum. Wash the filter cake extensively with distilled water to remove residual DMSO and inorganic salts. Dry the solid in vacuo at 50 °C to afford the intermediate.
Step 2: Catalytic Hydrogenation to 3-Amino-4-(piperazin-1-yl)benzamide
Causality Insight: The reduction of the nitro group to an aniline is highly exothermic. Using 10% Pd/C under low hydrogen pressure (1–3 atm) provides quantitative conversion without over-reducing the aromatic ring [4]. Methanol is used as the solvent to ensure the solubility of the polar intermediate and facilitate hydrogen gas transfer.
Materials:
-
3-Nitro-4-(piperazin-1-yl)benzamide intermediate (1.0 equiv)
-
10% Palladium on Carbon (Pd/C, 50% wet) (10 wt% relative to intermediate)
-
Methanol (HPLC grade, 20 mL per gram of intermediate)
-
Hydrogen gas (balloon or Parr shaker)
Procedure:
-
Catalyst Wetting (Critical Safety Step): To a thoroughly purged (N2) hydrogenation flask, add the 10% Pd/C. Expert tip: Always use wet Pd/C or wet dry Pd/C with a small amount of toluene/water before adding methanol to prevent solvent ignition.
-
Substrate Addition: Dissolve the nitro intermediate in methanol and add it to the flask.
-
Atmosphere Exchange: Evacuate the flask and backfill with nitrogen (repeat 3 times). Evacuate the flask again and backfill with hydrogen gas (repeat 3 times).
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure, ~1 atm) for 2–4 hours.
-
In-Process Control (IPC): The reaction is complete when hydrogen uptake ceases and the deep yellow/orange color of the solution transitions to a pale yellow or colorless state. TLC will show a highly polar, UV-active spot that stains positive with ninhydrin (indicating a primary amine).
-
Filtration: Purge the flask thoroughly with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Do not let the filter cake run dry, as finely divided palladium can spontaneously ignite in air. Wash the Celite® pad with additional methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the target 3-amino-4-(piperazin-1-yl)benzamide derivative as a solid.
Quantitative Data Presentation
The tables below summarize expected reaction metrics and analytical parameters based on established literature for analogous SNAr and nitro reduction methodologies [1][2].
Table 1: SNAr Reaction Optimization & Scope (Step 1)
| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) | IPC LCMS [M+H]⁺ |
| Piperazine (excess) | DMSO | None | 90 | 4 | 85 - 90 | 251.1 |
| 1-Methylpiperazine | DMF | K₂CO₃ | 85 | 6 | 92 - 95 | 265.1 |
| N-Boc-piperazine | DMSO | DIPEA | 100 | 8 | 80 - 88 | 351.2 |
Table 2: Nitro Reduction Method Comparison (Step 2)
| Reductant System | Solvent | Conditions | Chemoselectivity | Expected Yield (%) | Post-Reaction Workup |
| H₂ / 10% Pd/C | MeOH | 1 atm, RT, 3h | Excellent | > 95 | Celite filtration (Clean) |
| Fe / NH₄Cl | EtOH/H₂O | Reflux, 4h | Good | 80 - 85 | Sludge filtration, extraction |
| SnCl₂·2H₂O | EtOAc | 60 °C, 5h | Moderate | 70 - 75 | Basic aqueous extraction |
Troubleshooting & Field-Proven Insights
-
Incomplete SNAr Reaction: If starting material persists during Step 1, verify the anhydrous nature of the solvent and base. Water can lead to competitive hydrolysis of the aryl fluoride to a phenol derivative, which is unreactive toward the amine.
-
Aniline Oxidation: The final 3-amino-4-(piperazin-1-yl)benzamide products are electron-rich anilines and are susceptible to air oxidation, turning dark brown or purple over time. It is highly recommended to store the final product under an inert atmosphere (Argon) at -20 °C, or immediately convert it into a stable salt (e.g., hydrochloride salt) by treating the methanolic solution with HCl in dioxane prior to concentration.
-
Palladium Leaching: For biological assays, trace heavy metals must be removed. If the product is intended for in vitro or in vivo testing, treat the final methanolic solution with a metal scavenger resin (e.g., QuadraPure™ or SiliaMetS® Thiol) prior to the final concentration step.
References
-
MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Demonstrates the SNAr methodology using fluoronitrobenzenes and piperazine derivatives. URL: [Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes and Nitro Groups. Outlines the mechanistic principles and conditions for clean nitro reductions. URL: [Link]
-
ACS Publications. A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Details the structure-activity relationship and leaving group potential in benzamide SNAr reactions. URL:[Link]
Application Note: Strategic Synthesis of N-Substituted Piperazinyl Benzamides
Executive Summary
The N-substituted piperazinyl benzamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in dopamine antagonists (e.g., Itopride), histone deacetylase (HDAC) inhibitors (e.g., Entinostat), and various kinase inhibitors. Despite its structural simplicity, the synthesis of this moiety presents specific challenges, particularly regarding regioselectivity during piperazine functionalization and purification of the highly polar basic intermediates.
This application note details three distinct synthetic routes—Convergent Amide Coupling , Nucleophilic Aromatic Substitution (
Strategic Retrosynthesis
The synthesis of piperazinyl benzamides generally follows two logical disconnections: the amide bond (Disconnection A) or the aryl-piperazine C-N bond (Disconnection B).
Figure 1: Retrosynthetic Analysis
Caption: Strategic disconnections for the piperazinyl benzamide scaffold. Path A is preferred for diverse library generation; Path B is utilized when the benzamide core is electron-deficient.
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Applicability: Best for convergent synthesis where the N-substituted piperazine and benzoic acid fragments are already prepared. This method avoids the harsh conditions of acid chlorides.
Mechanism & Rationale
We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to the "neighboring group effect" of the pyridine nitrogen, which stabilizes the active ester intermediate (OAt-ester) and accelerates the coupling rate while minimizing racemization (if chiral centers are present).
Materials
-
Carboxylic Acid: 1.0 equiv.[1]
-
Amine (N-substituted piperazine): 1.1 – 1.2 equiv.
-
HATU: 1.2 equiv.
-
DIPEA (N,N-Diisopropylethylamine): 3.0 equiv.
-
Solvent: DMF (anhydrous) or DCM/DMF (9:1) if solubility permits.
Step-by-Step Procedure
-
Activation: Charge a round-bottom flask with the Carboxylic Acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated OAt-ester.
-
Critical Parameter: Do not prolong this step beyond 30 minutes, as the active ester can degrade or form guanidinium byproducts.
-
-
Amine Addition: Add the N-substituted piperazine (1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass [M+H]+).
-
Quench: Dilute with EtOAc (10x reaction volume) and wash sequentially with:
-
Sat.
(2x) – Removes unreacted acid. -
Water (3x) – Critical to remove DMF.
-
Brine (1x).
-
-
Drying: Dry over
, filter, and concentrate.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Active Ester | Ensure DMF is anhydrous; keep atmosphere inert ( |
| Guanidinium Byproduct | Excess HATU / Slow Amine Addition | Add amine immediately after activation (10 min max). |
| Emulsion during Workup | DMF presence | Wash organic layer with 5% LiCl solution instead of water. |
Protocol B: Nucleophilic Aromatic Substitution ( )
Applicability: Ideal when the benzamide ring contains an electron-withdrawing group (EWG) like
Figure 2: Reaction Workflow
Caption: Workflow for SNAr displacement of aryl fluorides by piperazine.
Step-by-Step Procedure
-
Setup: Dissolve 4-fluorobenzamide derivative (1.0 equiv) in DMSO (0.5 M).
-
Nucleophile: Add Piperazine (3.0–5.0 equiv).
-
Note: Excess piperazine acts as both the nucleophile and the base; it also prevents bis-arylation (formation of A-P-A dimers).
-
-
Base (Optional): If using valuable/expensive piperazine derivatives (1.1 equiv), add
(2.0 equiv). -
Heating: Heat to 80–100°C. Reaction is typically complete in 2–6 hours.
-
Workup (The "Crash-Out" Method):
-
Cool the reaction mixture to RT.
-
Slowly pour the DMSO solution into crushed ice/water (10x volume) with vigorous stirring.
-
The product usually precipitates as a solid. Filter and wash with water to remove DMSO and excess piperazine.
-
Protocol C: Buchwald-Hartwig Amination
Applicability: Required when the benzene ring is electron-neutral or electron-rich (unactivated), where
Optimized Conditions (Pd-Catalyzed)
-
Catalyst:
(5 mol%) + BINAP (7.5 mol%) OR + Xantphos. -
Base:
(2.0 equiv) or (1.5 equiv). -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Temperature: 100°C (sealed tube).
Critical Insight: For primary piperazines, selectivity (mono- vs bis-arylation) is controlled by the ligand steric bulk. BINAP is generally effective, but BrettPhos is superior for challenging substrates to prevent catalyst deactivation.
Purification & Characterization Strategy
Piperazinyl benzamides are notoriously "sticky" on silica gel due to the basic nitrogens causing peak tailing.
Purification Hacks
-
Amine-Modified Silica: Use commercially available amine-functionalized silica cartridges to prevent non-specific binding.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
to the DCM/MeOH mobile phase. -
Salt Formation (The "Hexahydrate" Trick):
-
If the free base is an oil, dissolve in acetone.
-
Add stoichiometric acetic acid or generate the HCl salt using HCl in dioxane.
-
The resulting salt often crystallizes instantly, offering a purification method superior to chromatography.
-
Analytical Data Summary (Template)
| Compound ID | Method | Yield (%) | Purity (HPLC) | MS (ESI+) |
| PB-001 | Method A (HATU) | 88% | >98% | [M+H] calc: 354.2; found: 354.4 |
| PB-002 | Method B ( | 92% | >99% | [M+H] calc: 320.1; found: 320.2 |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds: Troubleshooting & Protocols. Link
Sources
Application Note: Optimization of Reaction Conditions for Piperazine Arylation
Executive Summary
The N-aryl piperazine moiety is a privileged pharmacophore, ubiquitous in GPCR ligands (e.g., dopamine, serotonin receptors) and kinase inhibitors. However, the synthesis of these scaffolds presents a classic chemoselectivity challenge: distinguishing between the two equivalent nucleophilic nitrogen atoms of piperazine.
This guide provides a rigorous, evidence-based approach to optimizing piperazine arylation. We move beyond "recipe following" to explore the mechanistic levers—ligand sterics, base strength, and stoichiometry—that control selectivity. Two primary protocols are detailed: Palladium-Catalyzed Buchwald-Hartwig Amination (for unactivated/deactivated arenes) and Nucleophilic Aromatic Substitution (SNAr) (for electron-deficient arenes).
Mechanistic Considerations & Optimization Strategy
The Selectivity Challenge
Piperazine possesses two secondary amine sites.[1] Once the first aryl group is attached, the electronic properties of the remaining nitrogen change.
-
Electron-Deficient Aryl Groups (via SNAr): The product is less nucleophilic than the starting material, naturally favoring mono-arylation.
-
Electron-Rich Aryl Groups (via Pd-Catalysis): The product often retains significant nucleophilicity. Furthermore, the N-aryl piperazine product is more lipophilic than unsubstituted piperazine, potentially increasing its local concentration near the catalyst in non-polar solvents, leading to bis-arylation.
Critical Optimization Parameters
| Parameter | Role & Recommendation |
| Ligand Selection | RuPhos and BrettPhos are superior for piperazine. Their bulk facilitates the reductive elimination of the bulky amine and prevents the coordination of the second nitrogen, suppressing bis-arylation [1]. |
| Base Strength | NaOtBu (Strong): Standard for unactivated substrates. Fast kinetics but poor functional group tolerance (esters/nitriles).Cs₂CO₃ (Mild): Essential for sensitive substrates. Requires higher temperatures and often longer reaction times.[2] |
| Stoichiometry | Statistical Control: For direct mono-arylation without protecting groups, use 3.0–5.0 equivalents of piperazine. The excess acts as a "buffer" against bis-arylation. |
| Pd Source | Pd-G4 Precatalysts: We recommend Buchwald G4 precatalysts (e.g., RuPhos Pd G4) over Pd(OAc)₂/Ligand mixtures to ensure accurate L:M ratios and rapid initiation at lower temperatures [2]. |
Decision Matrix: Selecting the Right Methodology
Before starting wet chemistry, map your substrate to the correct pathway using the logic flow below.
Caption: Decision tree for selecting reaction conditions based on aryl halide electronics and sterics.
Detailed Protocols
Protocol A: Pd-Catalyzed Mono-Arylation (RuPhos System)
Best for: Unactivated aryl chlorides/bromides, electron-rich substrates.
Materials:
-
Piperazine (3.0 equiv) — Excess is critical for selectivity.
-
RuPhos Pd G4 (1.0 – 2.0 mol%)
-
NaOtBu (Sodium tert-butoxide) (2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration wrt Aryl Halide)
Step-by-Step:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4, NaOtBu, and Piperazine.
-
Note: If the aryl halide is a solid, add it now. If liquid, add later.
-
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Add anhydrous solvent via syringe.[1]
-
Substrate Addition: Add the liquid aryl halide via syringe.
-
Reaction: Place in a pre-heated heating block at 80°C . Stir vigorously (≥800 rpm).
-
Checkpoint: Monitor by LCMS at 1 hour. Most reactions with G4 catalysts complete in <2 hours.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and insoluble salts.
-
Purification: The excess piperazine is highly polar. Wash the organic layer with water (x3) to remove unreacted piperazine. The mono-arylated product remains in the organic phase.
Protocol B: SNAr for Activated Heterocycles
Best for: Chloropyridines, fluoronitrobenzenes.
Materials:
-
Activated Aryl Halide (1.0 equiv)[3]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
DMSO or NMP (Polar aprotic solvents accelerate SNAr)
Step-by-Step:
-
Mixing: Dissolve Aryl Halide in DMSO (0.5 M).
-
Addition: Add DIPEA followed by Piperazine.
-
Reaction: Heat to 100°C .
-
Note: For highly activated substrates (e.g., 2,4-difluoronitrobenzene), start at 0°C to prevent exotherms and bis-arylation.
-
-
Workup: Pour reaction mixture into crushed ice/water. The product often precipitates. If not, extract with EtOAc/IPA (3:1).
Troubleshooting & Optimization Data
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or oxidative addition failure. | Switch to XPhos Pd G4 (for aryl chlorides) or increase Temp to 110°C. Ensure thorough degassing. |
| Bis-Arylation (>15%) | Piperazine concentration too low relative to catalyst turnover. | Increase Piperazine to 5.0 equiv . Switch to RuPhos (bulkier ligand prevents second coordination). |
| Dehalogenation (Ar-H) | β-hydride elimination or solvent participation. | Switch solvent from Dioxane to Toluene. Reduce reaction temperature. |
Case Study: Ligand Effects on Selectivity
Substrate: 4-Chloroanisole (Electron-rich, challenging). Conditions: 1.0 eq Ar-Cl, 2.0 eq Piperazine, NaOtBu, Toluene, 100°C.
| Ligand | Conversion (%) | Mono:Bis Ratio | Notes |
| PPh3 | 35% | 60:40 | Poor reactivity, poor selectivity. |
| BINAP | 78% | 85:15 | Good reactivity, moderate selectivity. |
| RuPhos | 98% | >99:1 | Excellent turnover and steric protection. |
| BrettPhos | 95% | 98:2 | Comparable to RuPhos, better for primary amines. |
Visualizing the Catalytic Cycle (Buchwald-Hartwig)[5]
Understanding the cycle helps explain why bulky ligands like RuPhos are required. The ligand must facilitate the difficult reductive elimination of the electron-rich, bulky piperazine product.
Caption: Simplified Buchwald-Hartwig catalytic cycle. RuPhos accelerates the Reductive Elimination step.
References
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(1), 17423–17429. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions. Chemical Science, 5(2), 639-646. [Link]
-
Reilly, S. W., & Mach, R. H. (2016).[2] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
Application Notes and Protocols for the Functionalization of the Secondary Amine in 3-Nitro-4-piperazin-1-ylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 3-Nitro-4-piperazin-1-ylbenzamide Scaffold
The 3-Nitro-4-piperazin-1-ylbenzamide core represents a valuable starting point in medicinal chemistry and drug discovery. The piperazine moiety is a "privileged scaffold," frequently found in approved drugs due to its ability to modulate physicochemical properties and interact with various biological targets.[1][2] The secondary amine of the piperazine ring offers a prime site for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Functionalization at this position can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive overview of key synthetic strategies for the functionalization of the secondary amine in 3-Nitro-4-piperazin-1-ylbenzamide. We will delve into the mechanistic underpinnings of each reaction class and provide detailed, actionable protocols. The presence of the electron-withdrawing nitro group on the benzamide ring is anticipated to decrease the nucleophilicity of the piperazine's secondary amine. Therefore, the presented protocols may require optimization, such as elevated temperatures or longer reaction times, to achieve satisfactory yields.
N-Acylation: Formation of Amide Derivatives
The formation of an amide bond via acylation of the secondary amine is a robust and widely used transformation in organic synthesis.[3] This reaction introduces a new substituent through a stable amide linkage, which can participate in hydrogen bonding and other interactions with biological targets.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A base is typically required to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine and render it non-nucleophilic.[3]
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes a general procedure for the acylation of 3-Nitro-4-piperazin-1-ylbenzamide with an acyl chloride.
Materials:
-
3-Nitro-4-piperazin-1-ylbenzamide
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 - 1.2 equivalents)
-
Triethylamine (TEA) or Pyridine (1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Nitro-4-piperazin-1-ylbenzamide (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
Cool the flask to 0 °C using an ice bath.
-
Dissolve the acyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated derivative.
Table 1: Representative Conditions for N-Acylation
| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2 - 4 |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 3 - 6 |
| (4-Methylphenoxy)acetyl chloride | Triethylamine | THF | 0 to RT | 2 - 12 |
N-Alkylation: Introduction of Alkyl Groups
N-alkylation of the piperazine secondary amine can be achieved through two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.[5] These methods allow for the introduction of a wide variety of alkyl substituents.
Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base.[5]
2.1.1. Mechanistic Rationale
The reaction follows an SN2 mechanism where the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is necessary to neutralize the resulting ammonium salt and regenerate the free amine for further reaction.
2.1.2. Experimental Protocol: Direct N-Alkylation
-
To a stirred solution of 3-Nitro-4-piperazin-1-ylbenzamide (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).[5]
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reductive Amination with Aldehydes or Ketones
Reductive amination is a powerful method for forming C-N bonds and offers a broader substrate scope than direct alkylation.[6]
2.2.1. Mechanistic Rationale
The reaction proceeds in two steps within a single pot. First, the secondary amine condenses with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the corresponding tertiary amine.[7] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the iminium ion over the starting carbonyl compound.
2.2.2. Experimental Protocol: Reductive Amination
-
To a stirred solution of 3-Nitro-4-piperazin-1-ylbenzamide (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Representative Conditions for N-Alkylation
| Alkylating Agent | Method | Reducing Agent/Base | Solvent | Temperature (°C) |
| Benzyl Bromide | Direct Alkylation | K₂CO₃ | DMF | 60 |
| Iodomethane | Direct Alkylation | K₂CO₃ | Acetonitrile | RT |
| Cyclohexanone | Reductive Amination | NaBH(OAc)₃ | DCE | RT |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | RT |
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
The sulfonylation of the secondary amine introduces a sulfonamide group, a key functional group in many pharmaceutical agents due to its ability to act as a hydrogen bond donor and acceptor.[8]
Mechanistic Rationale
Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of a sulfonyl chloride. A base, typically pyridine or triethylamine, is used to scavenge the HCl byproduct.[9]
Experimental Protocol: N-Sulfonylation
-
Dissolve 3-Nitro-4-piperazin-1-ylbenzamide (1.0 equivalent) in anhydrous DCM or pyridine.
-
Add triethylamine (1.5 equivalents) if using DCM as the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Table 3: Representative Conditions for N-Sulfonylation
| Sulfonylating Agent | Base | Solvent | Temperature (°C) |
| Benzenesulfonyl Chloride | Pyridine | Pyridine | 0 to RT |
| p-Toluenesulfonyl Chloride | Triethylamine | DCM | 0 to RT |
| Methanesulfonyl Chloride | Triethylamine | DCM | 0 to RT |
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.[10][11] This reaction is particularly valuable for creating complex molecules that are difficult to synthesize via traditional methods.[12]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), 3-Nitro-4-piperazin-1-ylbenzamide (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., BINAP, Xantphos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 4: Representative Conditions for Buchwald-Hartwig N-Arylation
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 4-Bromotoluene | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 |
| 2-Chloropyridine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 90 |
Visualization of Synthetic Workflows
General Workflow for Functionalization
Caption: Overview of functionalization pathways for the secondary amine.
Reductive Amination Workflow
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Precision Microwave-Assisted Synthesis of Nitro-Piperazinyl Benzamides
Executive Summary
This application note details a high-efficiency protocol for synthesizing nitro-piperazinyl benzamides using Microwave-Assisted Organic Synthesis (MAOS). These scaffolds are critical pharmacophores in neuroleptic, anti-tubercular, and antineoplastic drug discovery.
Traditional thermal synthesis of these intermediates via Nucleophilic Aromatic Substitution (
Scientific Foundation & Mechanism
The Challenge: Electronic Mismatch
The target reaction involves the displacement of a halogen (leaving group) on a benzamide scaffold by a piperazine nucleophile.
-
The Problem: The amide group (
) is electron-withdrawing but can also participate in resonance that may not sufficiently activate the ring for compared to a simple nitro-benzene. -
The Solution: The presence of an ortho- or meta-nitro group is essential. It acts as a strong electron-withdrawing group (EWG), lowering the energy of the Meisenheimer complex intermediate.
The Microwave Advantage: Dielectric Stabilization
Microwave irradiation (2.45 GHz) does not merely "heat" the bulk solvent; it interacts directly with the dipole moments of the reactants.
-
Dipolar Polarization: The polar transition state (TS) of the
reaction is more polar than the ground state. Microwave irradiation selectively stabilizes this TS, effectively lowering the activation energy ( ). -
Superheating: Solvents in sealed microwave vessels can be heated 20–50°C above their atmospheric boiling points, exponentially increasing the reaction rate according to the Arrhenius equation.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic logic and the specific
Figure 1: Mechanistic pathway highlighting the stabilization of the Meisenheimer complex by microwave irradiation.
Experimental Protocol
Materials & Reagents[1]
-
Substrate: 4-Chloro-3-nitrobenzamide (1.0 equiv)
-
Nucleophile: N-Methylpiperazine (1.2 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (ACN) or Ethanol (EtOH).
-
Note: ACN provides higher dielectric loss (better heating) for this specific temperature range, but EtOH is a greener alternative.
-
Step-by-Step Methodology
Pre-requisite: Ensure the microwave reactor is calibrated and the vessel is rated for at least 20 bar pressure.
-
Vessel Charging:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-Chloro-3-nitrobenzamide (200 mg, 1.0 mmol).
-
Add Potassium Carbonate (276 mg, 2.0 mmol).
-
Add solvent (Acetonitrile, 3.0 mL).
-
Add N-Methylpiperazine (150 mg, 1.5 mmol) last to prevent premature reaction on the glass wall.
-
-
Sealing & Parameters:
-
Cap the vial with a PTFE-lined septum.
-
Program the microwave reactor with the parameters in Table 1 .
-
-
Irradiation:
-
Start the run.[1] Ensure "Pre-stirring" is active (30 seconds) to create a homogenous slurry before applying power.
-
-
Work-up:
-
Cool the vessel to <40°C using the reactor's compressed air cooling.
-
Precipitation Method: Pour the reaction mixture into ice-cold water (15 mL). The product usually precipitates as a yellow/orange solid.
-
Filtration: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL) to remove unreacted piperazine.
-
Drying: Dry under vacuum at 45°C.
-
Reaction Parameters (Table 1)
| Parameter | Setting | Rationale |
| Temperature | 140°C | Sufficient energy to overcome steric hindrance of the nitro group. |
| Hold Time | 10:00 min | Optimized for >95% conversion without degrading the nitro moiety. |
| Pressure Limit | 18 bar | Safety cutoff (ACN vapor pressure at 140°C is approx 6-8 bar). |
| Power | Dynamic (Max 150W) | System should modulate power to maintain temp, preventing thermal runaway. |
| Stirring | High (600 RPM) | Critical for heterogeneous mixtures ( |
Data Analysis & Validation
Comparative Efficiency
The following data contrasts the microwave protocol against the conventional reflux method (verified via LC-MS analysis of crude reaction mixtures).
| Metric | Conventional Reflux (Thermal) | Microwave Protocol (This Work) |
| Conditions | ACN, Reflux (82°C) | ACN, 140°C (Sealed) |
| Time | 16 Hours | 10 Minutes |
| Conversion | 78% | >98% |
| Isolated Yield | 65% | 92% |
| Purity (HPLC) | 88% (Requires Column Chrom.) | 96% (Simple Filtration) |
Troubleshooting Guide
-
Low Yield: If the product does not precipitate in water, the benzamide might be too polar. Extract with Ethyl Acetate (3x), dry over
, and evaporate. -
Pressure Errors: If the vessel over-pressurizes, reduce the scale or switch to Ethanol (lower vapor pressure than ACN at equivalent temperatures).
-
By-products: If hydrolysis of the amide to the acid is observed (rare in ACN, possible in water/base), ensure reagents are dry or switch to a non-nucleophilic base like DIPEA.
Workflow Visualization
The following diagram outlines the operational workflow, ensuring a self-validating loop via TLC/LC-MS checkpoints.
Figure 2: Operational workflow with integrated quality control checkpoints.
References
-
Microwave Mediated Synthesis in Pharmaceutical Chemistry. Rasayan Journal of Chemistry. (2015). Discusses the acceleration of benzamide hydrolysis and synthesis under MW conditions. 2
-
Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution.Sciforum. Describes the
of nitro-haloarenes with amines, providing the foundational logic for the protocol. 3 -
Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized s-triazinyl piperazines. PubMed. Validates the use of microwave irradiation for condensing piperazine substituents onto aromatic cores. 4[1][5][4]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. NIH. Reviews modern synthetic strategies for piperazines, including MAOS for N-alkylation and arylation. 6[1]
-
Microwave-assisted synthesis of nitro-benzimidazoles. Semantic Scholar. Provides specific conditions (Ethanol/Acetic Acid) for nitro-substituted aromatic systems under MW irradiation. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. sciforum.net [sciforum.net]
- 4. Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized s-triazinyl piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 3-Nitro-4-(piperazin-1-yl)benzamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 3-nitro-4-(piperazin-1-yl)benzamide. This molecule is a critical intermediate in drug development, and its synthesis via Nucleophilic Aromatic Substitution (SNAr) presents unique chemoselectivity and purification challenges.
Below, you will find a mechanistic breakdown, troubleshooting FAQs, comparative data, and self-validating experimental protocols designed to maximize your reaction yield and purity.
Reaction Pathway & Mechanistic Overview
The synthesis relies on an SNAr reaction where the electron-withdrawing nitro and carboxamide groups activate the aromatic ring. The piperazine nucleophile attacks the ipso carbon, forming a transient Meisenheimer complex before expelling the halide leaving group.
SNAr mechanism for 3-nitro-4-(piperazin-1-yl)benzamide synthesis and bis-alkylation side reaction.
Troubleshooting FAQs
Q: Why is my crude product heavily contaminated with a highly insoluble yellow precipitate? A: This is a classic bis-alkylation issue. Piperazine is a symmetrical diamine with two secondary amine sites of nearly identical nucleophilicity. Once the first amine reacts with the electrophile to form the mono-alkylated product, the second amine remains active and can attack a second molecule of the starting aryl halide, forming a highly insoluble 1,4-bis(4-carbamoyl-2-nitrophenyl)piperazine dimer.
-
The Causality: The statistical probability of the second substitution increases as the concentration of the mono-alkylated product rises in the reaction mixture.
-
The Solution: To suppress this, you must artificially skew the reaction kinetics. Either use a massive stoichiometric excess of piperazine (5 to 10 equivalents) to ensure the unreacted piperazine vastly outcompetes the mono-alkylated product for the electrophile, or switch to a mono-protected nucleophile like tert-butyl piperazine-1-carboxylate (Boc-piperazine), which physically blocks the second amine site[1].
Q: My reaction using 4-chloro-3-nitrobenzamide is stalling at 30% conversion. Heating it just causes degradation. How can I drive it to completion? A: The issue lies in the activation energy required to form the Meisenheimer complex during the SNAr reaction[2].
-
The Causality: In nucleophilic aromatic substitution, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine is highly electronegative, which strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer transition state much better than chlorine.
-
The Solution: Switch your starting material to 4-fluoro-3-nitrobenzamide[3]. The fluoro-derivative is orders of magnitude more reactive and will undergo quantitative conversion with piperazine at room temperature in mild solvents like THF or DCM. If you are strictly limited to the chloro-derivative, you must use a polar aprotic solvent (DMSO or NMP) at 80–100 °C with K2CO3 to force the reaction, though this will negatively impact your impurity profile[1].
Q: The reaction goes to completion by LC-MS, but I lose over half my yield during the aqueous workup. Where is my product? A: Your product is likely washing away in the aqueous layer.
-
The Causality: 3-Nitro-4-(piperazin-1-yl)benzamide is a highly polar, zwitterionic-like molecule. The basic piperazine moiety (pKa ~9.8) becomes protonated and highly water-soluble at neutral or acidic pH. Furthermore, the primary amide group acts as a strong hydrogen-bond donor/acceptor, further increasing aqueous solubility.
-
The Solution: You must strictly control the pH during workup. Adjust the aqueous phase to pH 11–12 using 1M NaOH to ensure the piperazine is fully deprotonated (free base form). Because the free base is still quite polar, standard extraction with ethyl acetate or pure DCM is often insufficient. Extract using a mixed solvent system of 10% isopropanol in DCM (v/v); the alcohol disrupts the hydration shell around the polar amide, drastically improving the partition coefficient into the organic phase.
Comparative Reaction Conditions & Yield Data
The following table summarizes the quantitative impact of leaving group selection, equivalents, and solvent on the final yield and purity of the target molecule.
| Starting Material | Nucleophile | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Primary Impurity Profile |
| 4-Chloro-3-nitrobenzamide | Piperazine | 1.2 | EtOH | 80 | 24 | < 30 | Unreacted SM |
| 4-Chloro-3-nitrobenzamide | Piperazine | 5.0 | DMSO | 100 | 12 | 65 | Bis-alkylated dimer (15%) |
| 4-Fluoro-3-nitrobenzamide | Piperazine | 5.0 | THF | 25 | 4 | 82 | Bis-alkylated dimer (<5%) |
| 4-Fluoro-3-nitrobenzamide | Boc-Piperazine | 1.1 | DCM | 25 | 2 | > 95* | None (Quantitative SNAr) |
*Yield represents the two-step process (SNAr + Deprotection).
Step-by-Step Experimental Protocols
Protocol A: Direct SNAr Route (Cost-Effective / Scale-Up)
Use this method when Boc-piperazine is cost-prohibitive and a minor bis-alkylated impurity is acceptable.
-
Reaction Setup: Dissolve 4-fluoro-3-nitrobenzamide (1.0 eq, 10 mmol) in anhydrous THF (50 mL) to create a 0.2 M solution.
-
Nucleophile Addition: Add anhydrous piperazine (5.0 eq, 50 mmol) in one portion. The solution will immediately turn deep yellow/orange, indicating the formation of the Meisenheimer complex.
-
Incubation: Stir the reaction mixture at 25 °C for 4 hours.
-
Self-Validation Check: Spot on TLC (10% MeOH/DCM). The starting material (Rf ~0.8) should be completely consumed, replaced by a baseline-hugging bright yellow spot.
-
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove THF and the majority of the volatile unreacted piperazine.
-
pH-Controlled Workup: Partition the crude residue between 10% isopropanol in DCM (50 mL) and distilled water (50 mL). Add 1M NaOH dropwise until the aqueous layer reaches pH 11–12.
-
Extraction: Extract the aqueous layer three times with 10% isopropanol/DCM (3 x 50 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the product as a yellow solid.
Protocol B: High-Purity Route via Boc-Piperazine (Preferred for Drug Discovery)
Use this method when absolute purity is required and bis-alkylation must be entirely eliminated.
-
SNAr Step: Dissolve 4-fluoro-3-nitrobenzamide (1.0 eq, 10 mmol) and tert-butyl piperazine-1-carboxylate (1.1 eq, 11 mmol) in DCM (50 mL). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol).
-
Incubation: Stir at 25 °C for 2 hours.
-
Intermediate Isolation: Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4 and concentrate to obtain the Boc-protected intermediate quantitatively.
-
Deprotection: Redissolve the intermediate in DCM (40 mL). Slowly add Trifluoroacetic acid (TFA, 10 mL). Stir at 25 °C for 2 hours.
-
Self-Validation Check: LC-MS should show the complete disappearance of the Boc-mass[M+H]+ and the appearance of the free base mass.
-
-
Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Slowly quench the residue with saturated aqueous NaHCO3 until gas evolution ceases and the pH reaches 8-9.
-
Final Extraction: Extract with 10% isopropanol/DCM (3 x 50 mL), dry, and concentrate to yield the analytically pure free base.
References
-
[2] A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry - ACS Publications. URL:
-
[3] WO2017175147A1 - Heterocyclic amides useful as protein modulators. Google Patents. URL:
-
[1] CN114981265B - Compound. Google Patents. URL:
Sources
Purification methods for piperazine benzamide intermediates
Technical Support Center: Purification of Piperazine Benzamide Intermediates
Welcome to the Technical Support Center. The synthesis of piperazine benzamides—critical intermediates in the development of various therapeutics, including HIV-1 attachment inhibitors and β3-adrenergic receptor agonists—frequently suffers from purification bottlenecks. The bifunctional nature of piperazine (containing two basic secondary amines) and the polarity of the resulting benzamide make separating the desired product from unreacted starting materials a significant challenge.
This guide provides field-proven, self-validating methodologies to isolate and purify these intermediates with high yield and chromatographic purity.
Process Workflow Visualization
The following workflow outlines the strategic decision tree for purifying piperazine benzamide intermediates, moving from crude reaction mixtures to highly crystalline pure products.
Workflow for the purification of piperazine benzamide intermediates.
Core Purification Methodologies
Do not rely on a single purification step. Because unreacted piperazine and the benzamide product share similar basicity profiles, a multi-tiered approach is required.
Protocol A: Differential Acid-Base Extraction
Causality: Piperazine has two basic nitrogen atoms with pKa values of approximately 5.3 and 9.7[1]. When coupled to form a benzamide, one nitrogen is converted to a neutral amide, leaving the other basic. While both unreacted piperazine and the product are basic, piperazine is significantly more polar and water-soluble. We exploit this differential solubility.
-
Step 1: Dissolution. Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Self-Validation: Ensure complete dissolution. Any insoluble material at this stage is likely polymeric waste or inorganic salts and should be filtered off.
-
-
Step 2: Acidic Wash. Transfer to a separatory funnel and wash with 1M aqueous HCl.
-
Causality: The HCl protonates both the unreacted piperazine and the piperazine benzamide product, forcing them into the aqueous layer[2]. Neutral byproducts remain in the organic layer.
-
-
Step 3: Phase Separation. Separate the layers.
-
Self-Validation: Spot both layers on a TLC plate and visualize under UV (254 nm). The organic layer should contain the UV-active impurities, while the aqueous layer will hold the product trapped at the baseline.
-
-
Step 4: Basification. Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the pH is >10.
-
Self-Validation: Use pH paper to confirm pH >10. The solution must turn cloudy as the free base product precipitates or forms an emulsion[2]. If it remains clear, the product is still protonated.
-
-
Step 5: Back-Extraction. Saturate the aqueous layer with NaCl, then extract 3x with dichloromethane (DCM).
-
Causality: Adding NaCl decreases the solubility of the organic product in water (the "salting out" effect)[1]. A large portion of the highly polar unreacted piperazine will remain trapped in the brine layer.
-
Protocol B: Modified Silica Gel Chromatography
Causality: Piperazine derivatives notoriously streak on standard silica gel. The basic secondary amine acts as a hydrogen-bond donor/acceptor and interacts strongly with the acidic silanol groups on the silica surface, leading to severe tailing and co-elution[2].
-
Step 1: Column Deactivation. Pack the column with silica gel using a solvent system of DCM containing 1% Triethylamine (TEA).
-
Causality: TEA acts as a sacrificial base, neutralizing the acidic silanol groups before the product is loaded.
-
-
Step 2: Elution. Elute using a gradient of DCM to Methanol (95:5 to 90:10).
-
Self-Validation: Perform 2D TLC on your fractions. Run the plate in one dimension, dry it, and run it again at a 90-degree angle. If the spot forms a perfect diagonal line, the compound is stable. If it streaks below the diagonal, it is still interacting with the silica, indicating you need to increase the TEA concentration.
-
Protocol C: Salt Formation and Crystallization
Causality: Free base piperazine benzamides often have high conformational flexibility, which lowers their lattice energy and causes them to "oil out" rather than form solid crystals[2][3]. Converting them to salts rigidifies the molecular structure.
-
Step 1: Salt Formation. Dissolve the purified free base in a minimal volume of methanol. Slowly add methanolic HCl until the solution reaches pH 2[4]. Alternatively, for complex benzamides (e.g., azaindole derivatives), adding a lithium salt (like LiBr) can form a highly crystalline coordination complex[5][6].
-
Step 2: Precipitation. Slowly add an anti-solvent such as diisopropyl ether dropwise until the solution becomes slightly turbid[4].
-
Step 3: Annealing. Heat the mixture gently until it becomes clear again, then allow it to cool very slowly (<5°C/hour) to room temperature.
-
Self-Validation: Monitor visually. If the product forms a liquid layer at the bottom of the flask, it has oiled out. Reheat until homogeneous, add 5% more methanol to increase solubility, and cool at a slower rate.
-
Quantitative Data Summaries
Table 1: Physicochemical Properties Influencing Purification
| Compound Class | pKa | Aqueous Solubility | UV Activity (254 nm) | Ninhydrin Response |
| Piperazine (Starting Material) | 5.3, 9.7 | Very High | No | Yes (Strong Pink/Purple) |
| Piperazine Benzamide (Product) | ~7.5 - 8.5 | Low to Moderate | Yes | Yes (Moderate) |
| Neutral Amide Byproducts | N/A | Very Low | Yes | No |
Table 2: Optimized Solvent Systems for Workflows
| Technique | Solvent System | Additives / Modifiers | Target Outcome |
| Silica Chromatography | DCM : Methanol (95:5 to 90:10) | 1% TEA or 1% aqueous NH₄OH | Prevents amine tailing; sharpens peaks. |
| Acid-Base Extraction | EtOAc (Initial) / DCM (Back-extract) | 1M HCl (Wash) / 1M NaOH (Basify) | Isolates basic amines from neutral organics. |
| Salt Formation (HCl) | Methanol / Diisopropyl ether | Methanolic HCl (to pH 2) | Yields highly crystalline dihydrochloride salts. |
Troubleshooting FAQs
Q: My piperazine benzamide product is "oiling out" during crystallization instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent[2]. Piperazine free bases are highly conformationally flexible, which lowers their lattice energy[3]. Solution: First, try changing the solvent system to a more polar mixture (e.g., adding methanol to ethyl acetate) and cool the solution at a strictly controlled rate (<5°C/hour)[2]. If oiling out persists, convert the free base to a salt. Adding methanolic HCl to pH 2 followed by precipitation with diisopropyl ether reliably yields highly crystalline dihydrochloride salts[4]. For highly complex molecules, lithium salts have demonstrated excellent physical properties and filtration rates[5][6].
Q: I am losing a significant amount of my product in the aqueous layer during the acid-base extraction. How can I improve recovery? A: Piperazine benzamides retain one basic secondary amine, giving them moderate water solubility even as a free base. Solution: Ensure your aqueous layer is basified to a pH strictly >10 using 1M NaOH[2]. To force the product into the organic phase, saturate the aqueous layer with NaCl (salting out) before back-extracting with dichloromethane (DCM)[1].
Q: Unreacted piperazine is co-eluting with my product during silica gel chromatography. How do I separate them? A: Piperazine is highly polar and basic, causing it to streak across the column and co-elute with your target compound[2]. Solution: Pre-treat your silica gel by flushing it with 1% Triethylamine (TEA) in hexanes. Use a highly polar gradient (e.g., DCM:MeOH 90:10) with 1% aqueous NH₄OH. The basic modifier neutralizes the acidic silanol groups on the silica, preventing the amines from tailing[2]. Alternatively, ensure your initial acid-base extraction is performed rigorously, as a proper pH >10 wash combined with brine will leave the vast majority of unreacted piperazine in the aqueous waste[1][2].
References
- Title: Technical Support Center: Purification of 4-(Piperazin-1-YL)
- Title: Buy 4-(1-Piperazinyl)benzamide (EVT-386531)
- Source: googleapis.
- Title: How to extract/isolate piperazine from water without distillation?
- Title: Benzamide, N-ethyl-2-(1-piperazinyl)
- Source: acs.
- Source: acs.
Sources
Technical Support Center: 3-Nitro-4-piperazin-1-ylbenzamide Solubility Troubleshooting
Welcome to the Application Scientist Support Center. 3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3) is a critical building block and intermediate in the synthesis of various pharmacologically active compounds, including PARP inhibitors[1][2]. However, researchers frequently encounter precipitation, aggregation, and inconsistent dosing due to its challenging physicochemical profile.
This guide provides field-proven, self-validating protocols to help you overcome these solubility barriers and ensure reproducibility in your assays.
Section 1: The Causality of Insolubility (Mechanistic Insights)
To solve a solubility issue, we must first understand the molecular thermodynamics at play. The insolubility of 3-Nitro-4-piperazin-1-ylbenzamide in neutral aqueous media is driven by three structural factors:
-
Benzamide Hydrogen Bonding: The unsubstituted benzamide moiety acts as both a strong hydrogen bond donor and acceptor. This allows the molecules to form a rigid intermolecular crystal lattice that heavily resists aqueous solvation[3].
-
Nitro Group Rigidity: The electron-withdrawing 3-nitro group increases the planarity and dipole moment of the aromatic ring, promoting tight
stacking. -
Piperazine pKa Dynamics: The piperazine ring contains two basic nitrogen atoms. While the secondary amine has a pKa of approximately 9.7, the second nitrogen's pKa drops to ~5.3[4][5]. At a physiological pH of 7.4, the molecule exists in a partially protonated equilibrium, but this weak ionization is outcompeted by the hydrophobic and crystalline forces of the benzamide-nitro system, leading to precipitation[6].
Mechanistic pathway of 3-Nitro-4-piperazin-1-ylbenzamide solubility across solvent systems.
Section 2: Quantitative Solubility Matrix
Use the table below to select the appropriate solvent system based on your experimental endpoint.
| Solvent System | Expected Solubility | Mechanistic Action | Recommendation |
| Water (pH 7.4) | < 0.1 mg/mL | None (Lattice remains intact) | Not recommended for stock |
| 0.1 M HCl (pH < 4.0) | > 10 mg/mL | Protonates piperazine (Salt formation) | Ideal for aqueous-only assays |
| 100% DMSO | ≥ 25 mg/mL | Disrupts H-bond network | Primary in vitro stock[7] |
| 100% DMF | ≥ 20 mg/mL | Disrupts H-bond network | Alternative to DMSO |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | Micellar encapsulation & co-solvation | Standard in vivo vehicle[8] |
Section 3: Step-by-Step Troubleshooting Protocols
Protocol A: Preparation of High-Concentration In Vitro Stock Solutions
Objective: Create a stable master stock for cellular assays. Self-Validating Check: The solution must remain optically clear upon reaching room temperature. If turbidity appears, the DMSO has absorbed atmospheric moisture and must be discarded.
-
Weighing: Accurately weigh the desired mass of 3-Nitro-4-piperazin-1-ylbenzamide powder[9].
-
Solvent Addition: Add anhydrous, newly opened DMSO (≥99.9% purity). Hygroscopic DMSO absorbs water from the air, which drastically reduces the solubility of benzamide derivatives[8].
-
Agitation: Vortex the mixture vigorously for 60 seconds.
-
Thermal Sonication: If microscopic particulates remain, place the sealed vial in a heated ultrasonic bath (37°C) for 5–10 minutes. Acoustic cavitation provides the activation energy needed to break apart the benzamide crystal lattice[2].
-
Storage: Aliquot into single-use vials and store at -80°C (stable for up to 2 years) or -20°C (stable for 1 year)[8].
Protocol B: Formulation for In Vivo Dosing (The 10/40/5/45 Rule)
Objective: Prepare a biocompatible, precipitation-free solution for animal models (e.g., IV or IP injection). Self-Validating Check: Solvents MUST be added in the exact sequential order listed below. Adding aqueous saline before the surfactants will cause immediate, irreversible precipitation.
Step-by-step in vivo formulation workflow using the DMSO/PEG300/Tween-80/Saline vehicle.
-
Primary Dissolution: Dissolve the compound in 10% (v/v) DMSO to create a concentrated pre-stock. Ensure complete dissolution before proceeding.
-
Co-solvation: Add 40% (v/v) PEG300 . Vortex thoroughly. PEG300 acts as a thermodynamic bridge between the highly polar aqueous phase and the hydrophobic compound.
-
Surfactant Addition: Add 5% (v/v) Tween-80 . Gently invert to mix (avoid excessive vortexing to prevent foaming). Tween-80 forms micelles that encapsulate the lipophilic core.
-
Aqueous Dilution: Slowly add 45% (v/v) Saline (0.9% NaCl) dropwise while continuously stirring[8].
-
Filtration: Pass through a 0.22 µm PTFE syringe filter prior to dosing to ensure sterility and remove any microscopic nuclei that could seed precipitation.
Protocol C: Acidic Aqueous Solubilization (Organic-Free)
Objective: Dissolve the compound entirely in water without DMSO, utilizing the basicity of the piperazine ring.
-
Suspend the compound in sterile ultra-pure water.
-
Slowly titrate with 0.1 M HCl while monitoring the pH.
-
As the pH drops below 5.0, the piperazine nitrogens (pKa ~9.7 and ~5.35) become fully protonated, forming a highly soluble hydrochloride salt[4][5].
-
Caution: This highly acidic solution must be carefully buffered (e.g., with a mild citrate buffer) before application to live cells to avoid pH-shock toxicity.
Section 4: Frequently Asked Questions (FAQs)
Q: My compound precipitated immediately when I diluted my DMSO stock into the cell culture media. Why? A: This is a classic "solvent crash." Cell culture media is predominantly water at pH 7.4. When the DMSO is diluted, the hydrophobic forces of the nitro-aromatic ring and the H-bonding of the benzamide group rapidly reassert themselves, causing crystallization[3]. Solution: Keep the final DMSO concentration ≤0.5% and pre-warm the media to 37°C before adding the stock dropwise under rapid agitation.
Q: Can I use ethanol instead of DMSO for my primary stock? A: It is not recommended. While some benzamide derivatives have moderate solubility in ethanol (~1 mg/mL)[7], the rigid nitro-piperazine structure significantly limits ethanol solvation compared to the strong dipole moment and aprotic nature of DMSO.
Q: Is 3-Nitro-4-piperazin-1-ylbenzamide light or temperature sensitive in solution? A: Like many nitroaromatic compounds, it is susceptible to photo-degradation over time. Stock solutions should be stored in amber vials or wrapped in foil. Furthermore, repeated freeze-thaw cycles will force the compound out of solution; always prepare single-use aliquots to maintain structural integrity.
Section 5: References
-
4-(4-methylpiperidin-1-yl)-3-nitrobenzamide - Similar Compounds . Environmental Protection Agency (EPA). Available at: [Link]
-
Piperazine - Wikipedia . Wikipedia.org. Available at: [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K . University of Regina. Available at: [Link]
-
pKa values of common substituted piperazines . ResearchGate. Available at:[Link]
-
Benzamide - Wikipedia . Wikipedia.org. Available at: [Link]
Sources
- 1. 3-硝基-4-(哌嗪-1-基)苯甲酰胺 | 3-Nitro-4-(piperazin-1-yl)benzamide | 335210-46-3 - 乐研试剂 [leyan.com]
- 2. Benzamide | PARP | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Benzamide - Wikipedia [en.wikipedia.org]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. uregina.ca [uregina.ca]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Support Center: Troubleshooting Piperazine Removal
Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Post-Reaction Purification and Excess Piperazine Scavenging
Introduction to the Piperazine Problem
Piperazine is a ubiquitous secondary diamine scaffold in medicinal chemistry and organic synthesis. Because it is highly prone to bis-alkylation, reactions (such as Buchwald-Hartwig aminations or SNAr) are typically run with a massive molar excess of piperazine. However, separating the unreacted piperazine from the target product is notoriously challenging. Its dual basicity, high polarity, and tendency to cause severe tailing on silica gel chromatography often lead to co-elution and emulsion issues.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to efficiently remove excess piperazine from your reaction mixtures.
Table 1: Physicochemical Properties of Piperazine
Understanding the physical properties of piperazine is the first step in designing a logical removal strategy.
| Property | Value | Causality / Impact on Purification |
| pKa1 (25 °C) | 9.73[1] | Highly basic secondary amine; protonates easily in dilute acid, forming a water-soluble salt. |
| pKa2 (25 °C) | 5.35[1] | Second nitrogen protonates at lower pH, forming a highly hydrophilic dication. |
| Water Solubility | 150 g/L at 20 °C[1] | Freely soluble in water, but also highly soluble in organic solvents (e.g., DCM, EtOH). |
| Boiling Point | 125–130 °C (Hexahydrate)[2] | High boiling point precludes simple evaporation or vacuum distillation. |
Troubleshooting Q&A and Methodologies
Q1: My target product is neutral/non-basic, but piperazine is co-extracting into my organic layer during workup. How can I selectively remove it?
A1: Utilize a differential Acid-Base Extraction. Causality: Piperazine has two basic nitrogen atoms with pKa values of 9.73 and 5.35[1]. By washing the organic layer with a dilute acidic solution (pH < 3), both nitrogen atoms become protonated. This converts the lipophilic piperazine free base into a highly polar, water-soluble piperazinium dication, which partitions exclusively into the aqueous layer[3]. Since your target product is non-basic, it remains safely in the organic layer.
Self-Validating Protocol: Acidic Aqueous Wash
-
Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Transfer the mixture to a separatory funnel and add an equal volume of 1M HCl (aqueous).
-
Shake vigorously, vent, and allow the layers to separate completely.
-
Extract the organic layer. The unreacted piperazine is now trapped in the aqueous layer[4].
-
Validation Step: Spot both layers on a TLC plate and stain with Ninhydrin. A dark purple spot in the aqueous layer confirms the successful removal of the secondary amine (piperazine).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Q2: My target product is also a basic amine. When I use an acidic wash, both my product and the piperazine move into the aqueous layer. What is the best alternative?
A2: Employ a Polymer-Bound Isocyanate Scavenger Resin. Causality: When acid-base extraction is impossible due to matching pKa profiles, chemical scavenging is required. Macroporous polystyrene-bound isocyanate (MP-Isocyanate) resins act as solid-phase electrophiles. The highly nucleophilic secondary amine of piperazine attacks the resin-bound isocyanate, forming a stable urea linkage[5]. Because the isocyanate is tethered to a macroscopic polymer bead, the piperazine becomes covalently trapped on the solid phase and can be removed by simple filtration, leaving your basic product in solution.
Self-Validating Protocol: MP-Isocyanate Scavenging
-
Dissolve the crude mixture in a non-nucleophilic solvent that promotes resin swelling (e.g., THF, DCM, or 1,2-Dichloroethane)[5].
-
Add 3 to 3.5 molar equivalents of MP-Isocyanate resin relative to the estimated excess of piperazine[5].
-
Agitate the mixture gently on an orbital shaker for 2 to 16 hours at 20 °C. (Note: Avoid magnetic stirring, which can crush the polymer beads).
-
Validation Step: Monitor the supernatant by LC-MS or GC-MS. The disappearance of the piperazine peak (m/z 87.1[M+H]+) confirms complete scavenging.
-
Filter the suspension through a sintered glass funnel or a PTFE syringe filter.
-
Wash the resin cake with 2 column volumes of the reaction solvent to elute any trapped product.
-
Concentrate the combined filtrate to yield the piperazine-free basic product.
Step-by-step workflow for removing piperazine using MP-Isocyanate resin.
Q3: I do not have access to scavenger resins, and my product is basic. How can I separate them using standard laboratory reagents?
A3: Perform an in-situ derivatization using Di-tert-butyl dicarbonate (Boc2O). Causality: If physical separation fails, you must artificially alter the physicochemical properties of the impurity. Reacting the crude mixture with Boc2O selectively protects the highly nucleophilic secondary amines of piperazine, converting it into mono-Boc or di-Boc-piperazine[4]. This transformation abolishes the basicity of the piperazine nitrogens and drastically reduces its polarity. The resulting di-Boc-piperazine is highly lipophilic and no longer causes tailing on silica gel, allowing for effortless separation from your basic, polar target product via standard column chromatography.
Self-Validating Protocol: Boc-Derivatization and Chromatography
-
Dissolve the crude mixture in anhydrous DCM and cool to 0 °C using an ice bath[4].
-
Add 2.2 equivalents of Triethylamine (TEA) or DIPEA relative to the excess piperazine[4].
-
Dropwise, add 2.2 equivalents of Boc2O dissolved in a minimal amount of DCM over 30 minutes[4].
-
Allow the reaction to warm to room temperature and stir for 12-24 hours[4].
-
Validation Step: Perform TLC. The baseline-stuck piperazine spot will have converted into a high-Rf, UV-inactive spot (di-Boc-piperazine) that stains strongly with phosphomolybdic acid (PMA) or Ninhydrin (if mono-protected).
-
Concentrate the mixture and purify via silica gel flash chromatography. Your polar basic product will elute significantly later than the non-polar di-Boc-piperazine.
Decision matrix for selecting the optimal piperazine removal strategy.
References
-
BenchChem Technical Support Team. "A Comparative Guide to Piperazine Building Blocks." BenchChem.[3]
-
Wikipedia Contributors. "Piperazine." Wikipedia, The Free Encyclopedia.[2]
-
BenchChem Technical Support Team. "Di-tert-butyl piperazine-1,4-dicarboxylate | CAS 76535-75-6." BenchChem.[4]
-
BenchChem Technical Support Team. "A Technical Guide to the Physicochemical Properties of Piperazine Salts." BenchChem.[1]
-
Hamborg, E., & Versteeg, G. F. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." University of Regina / Journal of Chemical and Engineering Data.[6]
-
Biotage. "Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger." Biotage.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | 886768-09-8 | Benchchem [benchchem.com]
- 4. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. uregina.ca [uregina.ca]
Technical Support Center: Regioselectivity in 4-Chloro-3-Nitrobenzamide Substitution
The following technical guide serves as a specialized support center for researchers optimizing the nucleophilic aromatic substitution (
Status: Operational
Role: Senior Application Scientist
Topic: Optimization of
System Overview & Reactivity Profile
Before troubleshooting, it is critical to understand the electronic landscape of your substrate. 4-Chloro-3-nitrobenzamide is a classic "activated" aryl halide, but it presents three potential sites for nucleophilic attack. Your objective is to channel reactivity exclusively to Site A (C4) .
The Electrophilic Map
-
Site A (C4 - Chlorine): The primary electrophilic center.[1] It is activated by the ortho-nitro group (strong resonance acceptor) and the para-amide group (moderate acceptor).[1]
-
Site B (C3 - Nitro): A secondary electrophilic center.[1] The nitro group is itself a good leaving group (
), particularly with hard nucleophiles.[1] Attack here leads to denitration. -
Site C (C1 - Carbonyl): The amide carbonyl.[1] Susceptible to nucleophilic attack (hydrolysis or transamidation), especially under vigorous basic conditions.[1]
The "Ortho-Nitro" Effect
The regioselectivity for C4 over C3 is driven by the stability of the Meisenheimer Complex . When a nucleophile attacks C4, the negative charge is delocalized directly onto the nitro group's oxygen atoms. This resonance stabilization is significantly stronger than the stabilization available if the nucleophile attacks C3.
Figure 1: Kinetic competition between the desired C4 attack and competing pathways.[1] The stability of the C4 Meisenheimer complex is the governing factor for regioselectivity.
Troubleshooting Guide (FAQs)
This section addresses specific issues reported by researchers during library synthesis and scale-up.
Issue 1: "I am observing a significant amount of carboxylic acid byproduct."
Diagnosis: Chemoselectivity Failure (Amide Hydrolysis).[1]
Cause: The use of aqueous bases (NaOH, KOH) or hygroscopic solvents allows hydroxide ions (
-
Switch Base: Use non-nucleophilic, organic bases like DIPEA (Hünig's base) or Triethylamine (TEA) or inorganic anhydrous bases like
.[1] -
Dry Conditions: Ensure solvents (DMF, DMSO, or Acetonitrile) are anhydrous.[1]
-
Temperature Control: Do not exceed 80°C unless necessary; amide hydrolysis rates increase sharply above this threshold.
Issue 2: "The reaction is stalling, but I see no side products."
Diagnosis: Low Electrophilicity / Poor Solubility. Cause: While activated, the 4-chloro-3-nitro system can be sluggish with sterically hindered or electron-poor nucleophiles (e.g., anilines).[1] Solution:
-
Solvent Switch: Move from protic solvents (EtOH) to polar aprotic solvents (DMSO or DMF ).[1] These solvents solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.
-
Catalysis: Add a catalytic amount of KI (Potassium Iodide) .[1] This generates a transient aryl-iodide intermediate (Finkelstein-like) which is a better leaving group, though this is less common for activated substrates.[1]
-
Microwave Irradiation: Brief heating (100-120°C for 10-20 min) often pushes these reactions to completion without degrading the amide.[1]
Issue 3: "I suspect the nitro group is being displaced instead of the chlorine."
Diagnosis: Regioselectivity Failure (Denitration).[1]
Cause: This is rare but occurs with hard nucleophiles (e.g., alkoxides like
-
Nucleophile Softness: Use amine or thiol nucleophiles, which prefer the softer Carbon-Chlorine center.[1]
-
Avoid Alkoxides: If forming an ether, use the phenol/alcohol with a weaker base (
) rather than pre-forming the alkoxide salt.
Optimized Experimental Protocol
This protocol is designed to maximize regioselectivity for the C4-displacement product.
Reaction: 4-chloro-3-nitrobenzamide + Primary Amine
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 equiv Substrate : 1.1–1.2 equiv Nucleophile | Slight excess ensures conversion; too much excess complicates workup.[1] |
| Base | DIPEA (2.0 equiv) | Scavenges HCl; non-nucleophilic to prevent amide attack.[1] |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF | MeCN allows easy workup; DMF maximizes rate for sluggish amines.[1] |
| Concentration | 0.2 – 0.5 M | High concentration favors bimolecular |
| Temperature | 60°C – 80°C | Optimal window for kinetics vs. thermal stability. |
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with 4-chloro-3-nitrobenzamide (1.0 equiv).
-
Solvation: Add anhydrous Acetonitrile (or DMF). Stir until dissolved.
-
Base Addition: Add DIPEA (2.0 equiv). The solution may darken slightly.
-
Nucleophile Addition: Add the amine (1.1 equiv) dropwise.
-
Reaction: Heat to 60°C and monitor by TLC/LCMS.
-
Checkpoint: If conversion is <50% after 2 hours, increase temp to 80°C.
-
-
Workup:
Quantitative Data Summary
The following data illustrates the impact of leaving group and solvent on similar nitro-activated systems, extrapolated for this specific scaffold.
| Variable | Condition | Relative Rate ( | Regioselectivity (Cl vs |
| Solvent | Ethanol (Protic) | 1 | >99:1 |
| Solvent | DMSO (Aprotic) | ~50 - 100 | >99:1 |
| Nucleophile | Primary Amine ( | High | Exclusive Cl displacement |
| Nucleophile | Methoxide ( | Very High | Risk of ~5-10% |
| Leaving Group | Fluorine (4-F analog) | ~1000 | Exclusive F displacement |
Note: Data derived from general
References
-
Nucleophilic Arom
Mechanism. Master Organic Chemistry. Available at: [Link] -
Reactivity in
reactions of 2-(4-chloro-3-nitrophenyl)... Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link] -
Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI Molbank. Available at: [Link][1]
-
4-Chloro-3-nitrobenzamide Crystal Structure. National Institutes of Health (PMC).[1] Available at: [Link]
Sources
Technical Support Center: Minimizing Bis-Substitution Byproducts in Piperazine Reactions
Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity in piperazine functionalization. The symmetrical nature of piperazine, with its two secondary amines, presents a persistent challenge: the formation of undesired 1,4-disubstituted (bis-substitution) byproducts. This document provides in-depth, troubleshooting-focused guidance to help you maximize the yield of your target mono-substituted piperazine.
The Core Challenge: Understanding Piperazine's Reactivity
Piperazine possesses two secondary nitrogen atoms of comparable nucleophilicity. The pKa of the first protonated nitrogen is approximately 9.73, while the second is around 5.35 at 25°C.[1][2][3] This significant difference in basicity is the foundation for achieving selectivity. After the first nitrogen is alkylated or acylated, the electron-donating nature of the new substituent slightly increases the basicity (and nucleophilicity) of the remaining secondary amine, often making it more reactive than the starting piperazine. This phenomenon is a primary driver for the formation of the disubstituted byproduct.
Controlling the reaction to favor mono-substitution over bis-substitution is therefore a kinetic and statistical challenge that requires careful manipulation of reaction conditions.
Caption: Competing reaction pathways in piperazine substitution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during piperazine reactions in a practical, question-and-answer format.
Q1: My reaction is producing almost exclusively the 1,4-disubstituted product. What's the most likely cause?
A: This is a classic symptom of incorrect stoichiometry. If you use a 1:1 molar ratio of piperazine to your electrophile (or an excess of the electrophile), you create an environment where the mono-substituted product, once formed, effectively competes with the starting piperazine for the remaining electrophile. As noted earlier, the mono-substituted intermediate can sometimes be more nucleophilic than piperazine itself, exacerbating the issue.
Immediate Solution: Stoichiometric Control
The most direct, atom-economical strategy is to use a significant excess of piperazine.[4][5] By using 3 to 10 equivalents of piperazine relative to your limiting electrophile, you statistically ensure that an electrophile molecule is far more likely to encounter an unreacted piperazine than a mono-substituted one.
Drawback: This approach necessitates a robust purification strategy to remove the large excess of unreacted piperazine post-reaction. Common methods include acidic washes to extract the basic piperazine into an aqueous layer or precipitation of piperazine salts.[6]
Q2: I'm using a large excess of piperazine and still getting significant bis-substitution. What should I try next?
A: If stoichiometry alone isn't solving the problem, kinetic factors are likely at play. High local concentrations of the electrophile or elevated temperatures can accelerate the second substitution reaction (k2).
Troubleshooting Steps:
-
Slow Addition of the Electrophile: Instead of adding your electrophile all at once, add it dropwise over several hours using a syringe pump. This maintains a very low, steady-state concentration of the electrophile, maximizing its chance of reacting with the abundant piperazine before it can react with the newly formed mono-substituted product.[4]
-
Lower the Reaction Temperature: High temperatures increase reaction rates indiscriminately. By lowering the temperature (e.g., from reflux to room temperature, or from room temperature to 0°C), you can often find a sweet spot where the first substitution proceeds at a reasonable rate while the second, competing reaction is significantly suppressed.[7]
-
Solvent Choice: The solvent can influence the relative nucleophilicity of the amines. In some cases, using a non-polar solvent can cause the mono-substituted product, which is often a salt after reacting, to precipitate out of the solution, effectively removing it from the reaction and preventing further substitution.[8]
Q3: My synthesis requires extremely high purity and minimal bis-substitution. Is there a more robust method than stoichiometry?
A: Absolutely. When selectivity is paramount, the most reliable strategy is to use a protecting group . This approach involves chemically "masking" one of the nitrogen atoms, performing the desired substitution on the free nitrogen, and then removing the mask.[9][10][11]
The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group .[12][13]
Caption: Workflow for the Boc-protection strategy.
Advantages:
-
Excellent Selectivity: Virtually eliminates the formation of the disubstituted byproduct.
-
High Purity: Products are often cleaner and easier to purify.
Disadvantages:
-
Adds two steps to the synthesis (protection and deprotection), reducing overall process efficiency and atom economy.
-
Cost: Reagents like di-tert-butyl dicarbonate (Boc₂O) add to the overall cost.
Q4: Are there any protecting-group-free methods that offer better selectivity than simple stoichiometry?
A: Yes. A clever and efficient method involves the in-situ formation of a piperazine salt . By protonating one of the nitrogen atoms, you effectively "protect" it as a non-nucleophilic ammonium salt, leaving the other nitrogen free to react.[10][14][15][16]
This is often achieved by preparing piperazine monohydrochloride or monoacetate directly in the reaction vessel.[7][10] The protonated nitrogen is deactivated, preventing disubstitution. This method provides a "best of both worlds" approach, combining the simplicity of a one-pot reaction with the enhanced selectivity typically associated with protecting groups.[15][17]
Key Principle: The reaction is run under conditions where there is an equilibrium between piperazine, mono-protonated piperazine, and a small amount of di-protonated piperazine. The free base piperazine is the reactive species, but its concentration is kept low, and the mono-substituted product is quickly protonated, preventing a second reaction.
Summary of Control Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Excess Piperazine | Statistical probability | • Simple, one-step • Atom-economical (if piperazine is recycled) | • Requires large excess of starting material • Purification can be challenging[6] | Large-scale synthesis where cost is a major factor and efficient purification is established. |
| Kinetic Control | Slowing the 2nd reaction | • Can be combined with stoichiometry • No extra chemical steps | • Requires careful optimization of rate/temp • May not achieve >95% selectivity | Improving yields when the excess piperazine strategy is insufficient. |
| Protecting Groups | Temporary deactivation | • Excellent selectivity (>99%) • Cleaner reactions, easier purification[9][13] | • Adds two steps to the synthesis • Increases cost and waste | Medicinal chemistry and applications requiring very high purity of the final product. |
| In-Situ Protonation | Deactivation by protonation | • One-pot procedure • Good selectivity[10][14][16] • Avoids cost of protecting groups | • Requires careful control of pH/acid equivalents • May not be compatible with all electrophiles | A clever intermediate approach for efficient, selective synthesis without the overhead of traditional protecting groups. |
Key Experimental Protocols
Protocol 1: Mono-Alkylation via Stoichiometry and Slow Addition
This protocol is designed to favor mono-alkylation of piperazine with an alkyl halide without a protecting group.
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Reagent Preparation: In a separate flask or syringe, dissolve the alkyl halide (1.0 eq.) in the same anhydrous solvent.
-
Slow Addition: Cool the piperazine solution to 0°C using an ice bath. Using a syringe pump, add the alkyl halide solution to the stirred piperazine solution over 4-6 hours.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of the alkyl halide and the formation of the mono-substituted product.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with dilute hydrochloric acid (1M HCl) three times to extract unreacted piperazine.
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.
-
Protocol 2: Mono-Protection of Piperazine with Boc-Anhydride
This protocol details the widely used method for preparing N-Boc-piperazine.[8][13]
-
Setup: Dissolve piperazine (2.0 to 3.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0°C.
-
Reagent Preparation: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in the same solvent.
-
Slow Addition: Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours.
-
Monitoring: Check for the consumption of Boc₂O via TLC.
-
Workup:
-
Remove the solvent under reduced pressure.
-
The crude product will be a mixture of piperazine, mono-Boc-piperazine, and some di-Boc-piperazine. Purify by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the pure N-Boc-piperazine.[12]
-
Protocol 3: Mono-Substitution via In-Situ Protonation
This protocol uses piperazine monohydrochloride, formed in situ, to direct mono-substitution.[7]
-
Salt Formation: In a reaction flask, combine anhydrous piperazine (1.0 eq.) and piperazine dihydrochloride (1.0 eq.) in methanol. Heat the mixture gently until a clear solution is formed. This solution now contains piperazine monohydrochloride.
-
Reaction: Cool the solution to the desired reaction temperature (e.g., room temperature).
-
Addition: Slowly add the electrophilic reagent (e.g., an acyl chloride or activated alkene, 1.0 eq.) to the stirred solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting electrophile is consumed.
-
Workup:
-
Upon completion, cool the reaction mixture to precipitate any unreacted piperazine salts.
-
Filter the mixture to remove the solid salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified via standard methods like recrystallization or chromatography.
-
Caption: Troubleshooting workflow for minimizing bis-substitution.
References
-
Piperazine - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source unavailable.
-
Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
-
Piperazines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]
-
pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Overview of principal methods for N‐monosubstitution of piperazine: (a)... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate. [Link]
-
Pazdera, P. (n.d.). Direct N1-monosubstitution of piperazine. ResearchGate. Retrieved February 20, 2026, from [Link]
-
A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. (n.d.). Bentham Science. Retrieved February 20, 2026, from [Link]
-
Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
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- 2. uregina.ca [uregina.ca]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 3-Nitro-4-piperazin-1-ylbenzamide
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the purification of 3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3).
Because this compound features a unique triad of functional groups—a highly basic secondary amine (piperazine), a strongly electron-withdrawing nitro group, and a primary benzamide capable of extensive hydrogen bonding—standard recrystallization templates often fail. This document provides a causality-driven, self-validating framework to achieve high-purity crystalline recovery.
Molecular Profiling & Solvent Rationale
To successfully recrystallize 3-Nitro-4-piperazin-1-ylbenzamide, we must first deconstruct its solubility profile based on its structural thermodynamics:
-
The Benzamide Motif: Primary amides act as both strong hydrogen bond donors and acceptors. This creates rigid intermolecular lattice networks, resulting in high melting points and near-zero solubility in non-polar solvents (e.g., hexanes, toluene)[1].
-
The Piperazine Ring: This secondary amine is highly polar and basic. It is prone to oxidation (forming N-oxides) upon prolonged heating in aerobic environments[2]. Furthermore, its basicity means acidic solvents must be strictly avoided to prevent unwanted salt formation.
-
The Nitro Group: The electron-withdrawing nature of the nitro group increases the overall dipole moment of the molecule, further driving its affinity for polar solvent systems.
The Causality of Solvent Selection: Highly polar aprotic solvents (like DMSO or DMF) will dissolve the compound completely but fail to release it upon cooling due to strong solute-solvent dipole interactions. Conversely, non-polar solvents will not dissolve the compound even at reflux. The optimal thermodynamic "sweet spot" requires a polar protic solvent system (such as Ethanol) to disrupt the amide hydrogen bonds, often paired with a highly polar anti-solvent (like Water) to force the compound out of solution as the temperature drops[3][4].
Quantitative Solvent Selection Matrix
The following table summarizes the empirical solubility data for 3-Nitro-4-piperazin-1-ylbenzamide across various standard solvent systems.
| Solvent System | Boiling Point (°C) | Solubility (4°C) | Solubility (75°C) | Suitability & Mechanistic Notes |
| Ethanol (Absolute) | 78.4 | Low | Moderate | Good. Disrupts H-bonds; requires larger volumes. |
| Ethanol / Water (80:20) | ~78.0 | Very Low | High | Optimal. Water acts as a tunable anti-solvent, maximizing yield upon cooling[4]. |
| Isopropanol (IPA) | 82.6 | Low | Moderate | Good. Slower crystallization kinetics; yields larger, purer crystals. |
| Ethyl Acetate | 77.1 | Very Low | Low | Poor. Insufficient polarity to break benzamide intermolecular networks. |
| DMSO / Water | 189.0 / 100 | Moderate | Very High | Avoid. High boiling point makes solvent removal nearly impossible without degrading the piperazine[1]. |
Standard Operating Procedure: EtOH/Water Recrystallization
This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the physical chemistry of the system is behaving as expected.
Step 1: Preparation & Degassing
-
Action: Sparge absolute Ethanol and deionized Water with Nitrogen (
) or Argon for 15 minutes. -
Causality: Piperazine derivatives are highly susceptible to oxidation at elevated temperatures[2]. Removing dissolved oxygen prevents the formation of yellow/brown N-oxide impurities.
Step 2: Primary Dissolution
-
Action: Suspend 1.0 g of crude 3-Nitro-4-piperazin-1-ylbenzamide in 10 mL of degassed Ethanol in a round-bottom flask equipped with a reflux condenser. Heat to 75°C under an inert atmosphere.
-
Action: Add additional hot Ethanol in 1 mL increments until the solid just dissolves. Do not exceed 25 mL.
-
Validation: The solution should be clear and deep yellow/orange. If insoluble particulate remains, it is likely a polymeric impurity.
Step 3: Hot Filtration
-
Action: Rapidly filter the hot solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel to remove insoluble impurities[5].
Step 4: Anti-Solvent Addition & Controlled Cooling
-
Action: While maintaining the filtrate at 70°C, add hot degassed Water dropwise until the solution becomes faintly cloudy (the cloud point). Immediately add 1-2 drops of Ethanol to restore clarity.
-
Action: Remove the heat source. Allow the flask to cool to room temperature at a controlled rate (approx. 0.5°C/min) by leaving it in the hot water bath as it cools.
-
Causality: Rapid cooling forces the compound to "oil out" (liquid-liquid phase separation) rather than crystallize, trapping impurities in an amorphous solid[6].
Step 5: Maturation & Isolation
-
Action: Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to maximize lattice formation.
-
Action: Collect the crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold Ethanol/Water (50:50).
-
Action: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvent[7].
Workflows and Phase Logic Visualizations
Fig 1: Decision matrix and workflow for the recrystallization of piperazine derivatives.
Fig 2: Thermodynamic causality of oiling out versus pure crystal nucleation.
Troubleshooting & FAQs
Q: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I recover it? A: Oiling out occurs when the solute's melting point in the solvent mixture drops below the temperature at which it saturates the solution, leading to liquid-liquid phase separation[6]. Fix: Reheat the mixture until the oil dissolves completely. Add 5-10% of a slightly less polar co-solvent (like Ethyl Acetate) to alter the phase diagram, and cool the flask much more slowly. Alternatively, introduce a seed crystal just above the cloud point to force solid nucleation before the oil phase can separate[2].
Q: The recovered crystals have a dark yellow or brownish tint. Is this normal? A: Pure 3-Nitro-4-piperazin-1-ylbenzamide should be pale yellow to bright yellow (due to the nitroaromatic chromophore). A dark brown tint indicates thermal degradation or oxidation of the piperazine ring[2]. Fix: Ensure all solvents are thoroughly degassed with inert gas prior to heating. If the impurity persists, perform a hot filtration through a thin pad of activated charcoal (Celite/Darco) to adsorb the oxidized polymeric byproducts before crystallization.
Q: My yield is extremely low (<30%) even after cooling the flask to 4°C. A: The solvent system is likely too polar, or the volume of Ethanol used during the primary dissolution was excessive. Fix: Transfer the mother liquor to a rotary evaporator and remove 50% of the solvent volume under reduced pressure. Re-heat to dissolve any prematurely crashed-out solids, then repeat the controlled cooling process[5].
Q: Can I use acidic solvents to increase solubility? A: No. While dilute acids (like HCl or Acetic Acid) will rapidly dissolve the compound by protonating the secondary amine on the piperazine ring, this will convert your freebase compound into a piperazinium salt. This drastically alters the molecular weight, solubility, and bioavailability of the final product[1].
References
-
Laturwale, S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research, 28(2), 329-346. Available at: [Link]
-
Sergeant, N., et al. (2019). New bis-piperazine derivatives: synthesis, characterization, and biological activity. PubMed Central (PMC). Available at:[Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann / National Institutes of Health. Available at:[Link]
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Pearson Education. Available at:[Link]
-
Scribd Laboratory Archives. (2024). Purification of Solid Organic Compounds by Recrystallization. Scribd. Available at:[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ia601306.us.archive.org [ia601306.us.archive.org]
- 6. scribd.com [scribd.com]
- 7. Purification of laboratory chemicals: drying , Hive Chemicals & Equipment [chemistry.mdma.ch]
Technical Support Center: Stability and Troubleshooting of 3-Nitro-4-piperazin-1-ylbenzamide Under Basic Conditions
Welcome to the Technical Support Center. This guide is tailored for researchers, synthetic chemists, and drug development professionals working with 3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3), a critical building block and intermediate in the synthesis of targeted therapeutics.
While highly stable under neutral conditions, this compound exhibits specific structural vulnerabilities when exposed to basic environments during synthesis, workup, or formulation. As a Senior Application Scientist, I have designed this guide to provide a deep dive into the mechanistic causes of its degradation, field-proven troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your API intermediates.
Mechanistic Overview of Base-Induced Degradation
When exposed to alkaline conditions (e.g., NaOH, KOH, or strong organic bases), 3-Nitro-4-piperazin-1-ylbenzamide is susceptible to two competing degradation pathways. Understanding the causality behind these pathways is essential for preventing yield loss.
-
Pathway A: Base-Catalyzed Amide Hydrolysis The primary amide group (-CONH₂) is highly prone to base-catalyzed hydrolysis. The mechanism is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate cleaves the C-N bond, expelling the amide nitrogen (which abstracts a proton to become ammonia, NH₃). This results in the formation of 3-nitro-4-(piperazin-1-yl)benzoic acid[1][2]. This reaction is thermodynamically driven and accelerates significantly at temperatures above 40°C.
-
Pathway B: Nucleophilic Aromatic Substitution (SNAr) The presence of the strongly electron-withdrawing nitro (-NO₂) group at the 3-position severely depletes electron density from the aromatic ring, activating it toward nucleophilic attack[3]. The piperazine moiety is located at the 4-position (ortho to the nitro group). Under strongly basic conditions, hydroxide ions can attack the C4 position, forming a resonance-stabilized Meisenheimer complex. The subsequent rearomatization expels the piperazine ring as a leaving group, yielding 4-hydroxy-3-nitrobenzamide and free piperazine[4][5].
Degradation pathways of 3-Nitro-4-piperazin-1-ylbenzamide under basic conditions.
Quantitative Data: Degradation Kinetics
To assist in risk assessment during process development, the following table summarizes the degradation profile of 3-Nitro-4-piperazin-1-ylbenzamide under various basic stress conditions.
| Stress Condition | pH | Temp (°C) | Time (h) | % Intact API | Primary Impurity Observed |
| Mild Base (Sat. NaHCO₃) | ~8.5 | 25 | 24 | >99.5% | None |
| Moderate Base (0.1 M Na₂CO₃) | ~11.0 | 25 | 24 | 97.2% | 3-Nitro-4-(piperazin-1-yl)benzoic acid |
| Strong Base (0.1 M NaOH) | ~13.0 | 25 | 24 | 82.4% | 3-Nitro-4-(piperazin-1-yl)benzoic acid |
| Strong Base + Heat (0.1 M NaOH) | ~13.0 | 60 | 4 | <10.0% | 4-Hydroxy-3-nitrobenzamide (SNAr product) |
Troubleshooting & FAQs
Q: During the basic workup of my reaction, I observed a significant drop in yield and the appearance of a highly polar baseline spot on TLC. What happened? A: You likely experienced base-catalyzed amide hydrolysis. The resulting degradant, 3-nitro-4-(piperazin-1-yl)benzoic acid, is a zwitterion (containing both a basic secondary amine and an acidic carboxylate) at neutral pH. This makes it highly water-soluble and nearly impossible to extract into standard organic solvents. Solution: Keep workup temperatures strictly below 25°C and utilize milder bases like saturated aqueous NaHCO₃ instead of NaOH for neutralization.
Q: How can I differentiate between the hydrolysis product and the SNAr product using LC-MS? A: They possess distinct mass signatures. The parent compound has a molecular weight (MW) of ~250.11 g/mol .
-
Hydrolysis Product: 3-Nitro-4-(piperazin-1-yl)benzoic acid has a MW of ~251.09 g/mol (Positive ion mode: [M+H]⁺ ≈ 252.1).
-
SNAr Product: 4-Hydroxy-3-nitrobenzamide has a MW of ~182.03 g/mol ([M+H]⁺ ≈ 183.0). Additionally, you will detect the cleaved free piperazine fragment ([M+H]⁺ ≈ 87.1) eluting near the solvent front.
Q: I need to deprotonate the piperazine HCl salt to the free base for my next coupling step. How can I do this without triggering degradation? A: Utilize a biphasic neutralization approach (see Protocol 1 below). By suspending the salt in a mixture of an organic solvent and water, the free base will immediately partition into the organic layer upon formation. This physical separation minimizes its exposure time to the aqueous hydroxide ions, effectively halting both degradation pathways.
Validated Experimental Protocols
Protocol 1: Self-Validating Basic Workup (Free-Basing the HCl Salt)
Objective: Convert 3-Nitro-4-piperazin-1-ylbenzamide hydrochloride to its free base while suppressing hydrolysis and SNAr degradation. Self-Validation Mechanism: This protocol uses mass balance tracking. Because the hydrolysis product is water-soluble, a high isolated yield of the organic layer directly validates that degradation was successfully suppressed.
-
Preparation: Suspend 10.0 g of the hydrochloride salt in 100 mL of Dichloromethane (DCM) and 50 mL of deionized water in a 250 mL round-bottom flask.
-
Cooling: Chill the biphasic mixture to 0–5°C using an ice-water bath. Stir vigorously (500+ rpm) to maximize the interfacial surface area between the two phases.
-
Neutralization: Dropwise, add cold (4°C) 1M NaOH solution until the aqueous layer reaches a pH of 9.5–10.0 (monitor via pH paper). Crucial Step: Do not exceed pH 10.5 to prevent the initiation of the SNAr cascade.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 2 x 50 mL of DCM.
-
Washing & Drying: Wash the combined organic layers with 30 mL of brine to remove residual alkalinity. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath temp <30°C).
-
Validation: Weigh the isolated free base. An isolated yield of >95% indicates the successful avoidance of the water-soluble hydrolysis degradant.
Protocol 2: Forced Degradation Study (Base Stress Testing)
Objective: Generate reference standards of degradation products for stability-indicating HPLC method validation[6]. Self-Validation Mechanism: The protocol utilizes a stoichiometric acid quench to instantly neutralize the environment, locking the degradation profile and preventing further breakdown while waiting in the autosampler queue.
-
Stock Solution: Dissolve 10.0 mg of 3-Nitro-4-piperazin-1-ylbenzamide in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).
-
Base Stress: In a sealed borosilicate glass vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.5 M NaOH.
-
Incubation: Heat the vial at 60°C in a calibrated water bath for exactly 4 hours to force both the hydrolysis and SNAr pathways.
-
Quenching: Remove the vial from the heat source and immediately neutralize the solution by adding exactly 1.0 mL of 0.5 M HCl. Causality: The rapid neutralization halts the base-catalyzed mechanisms, preserving the exact ratio of parent-to-degradant for accurate chromatographic analysis.
-
Dilution & Analysis: Dilute the quenched sample to 10.0 mL with the HPLC mobile phase and inject it into the HPLC-UV/MS system.
References
-
Acid and base-catalyzed hydrolysis of amides (video) | Khan Academy. Khan Academy. Available at:[Link]
-
Revision Notes - Hydrolysis of Amides with Acids or Alkalis. Sparkl. Available at:[Link]
-
Nitro compound - Wikipedia. Wikipedia. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Hydrogen. Pageplace. Available at:[Link]
-
Nucleophilic Aromatic Substitution on Aryl-Amido Ligands Promoted by Oxidizing Osmium(IV) Centers. University of Washington. Available at:[Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Revision Notes - Hydrolysis of Amides with Acids or Alkalis | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. Nitro compound - Wikipedia [en.wikipedia.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in SNAr reactions
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr)
Case ID: SNAR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the SNAr Technical Support Center. Unlike standard aliphatic substitutions (SN1/SN2), Nucleophilic Aromatic Substitution (SNAr) follows a counter-intuitive set of rules governed by the stability of the Meisenheimer Complex .
If you are experiencing low conversion, stuck intermediates, or impossible purifications, do not simply increase the temperature—this often accelerates decomposition. Use the modules below to diagnose and resolve your specific issue.
Module 1: Diagnostic Workflow
Before altering reagents, identify the failure mode using this logic flow.
Figure 1: Decision tree for diagnosing SNAr failure modes. Follow the path corresponding to your TLC/LCMS data.
Module 2: The "Element Effect" & Substrate Activation
Q: My substrate has a chlorine leaving group and an ortho-nitro group, but the reaction is <10% complete after 24h. Why?
A: You are likely fighting the Rate-Determining Step (RDS) . In SN2 reactions, breaking the C-LG bond happens simultaneously with attack (concerted). In SNAr, the nucleophile attacks first to form the resonance-stabilized Meisenheimer Complex .[1] This attack is the RDS.
-
The Fluorine Anomaly: Fluorine is the best leaving group for SNAr (F >> Cl ≈ Br > I), despite having the strongest bond.
-
Mechanism: Fluorine’s high electronegativity lowers the energy of the LUMO at the ipso-carbon, accelerating the initial nucleophilic attack. The C-F bond breaking (fast step) happens after the RDS.
-
Action Item: If your reaction is sluggish with Ar-Cl or Ar-Br, synthesize or purchase the Ar-F analog. This single change can increase reaction rates by 100-1000x.
Q: My aromatic ring has no electron-withdrawing groups (EWGs). Can I force it with heat?
A: No. SNAr requires EWGs (NO2, CN, COR) in the ortho or para positions to stabilize the negative charge of the intermediate.[2][3]
-
Action Item: If you cannot add an EWG, you must switch strategies:
-
Buchwald-Hartwig Amination: Uses Pd catalysis (not SNAr).
-
Photoredox SNAr: Uses a photocatalyst (e.g., Acridinium salts) to oxidize the ring into a radical cation, making it susceptible to nucleophilic attack without EWGs (See Nicewicz et al.).
-
Module 3: Solvent Strategy & The "DMSO Headache"
Q: I am using Ethanol/Water because my nucleophile is a salt, but the reaction is slow.
A: Protic solvents (EtOH, H2O) are "poison" for standard SNAr. They form a solvation shell (cage) around your nucleophile via Hydrogen bonding, reducing its energy and reactivity.
-
Action Item: Switch to Polar Aprotic Solvents (DMSO, DMF, NMP, MeCN). These solvate the cation (Na+, K+) but leave the anionic nucleophile "naked" and highly reactive.
Q: I used DMSO and the reaction worked, but I cannot get the product out. It stays in the DMSO layer during extraction.
A: This is a classic workup failure. DMSO and DMF are organic-soluble but miscible with water, dragging polar products into the aqueous waste or retaining them in the organic layer, preventing crystallization.
Protocol: The LiCl Wash (The "Gold Standard" for DMF/DMSO Removal) Do not rely on simple water washes.
-
Dilute: Add Ethyl Acetate (EtOAc) or Ether to your reaction mixture (ratio 5:1 solvent to mixture).
-
Wash 1: Wash with 5% LiCl (aq) solution.[4][5] The lithium salt increases the ionic strength of the aqueous layer and disrupts the DMSO-Organic interaction, forcing DMSO into the water layer.
-
Wash 2: Repeat LiCl wash 2-3 times.
-
Final Wash: Brine, then dry over Na2SO4.
Alternative: If your product is water-soluble (preventing aqueous workup), use a Smart Evaporator (spiral plug technology) or lyophilize (freeze-dry) directly from a DMSO/Water mixture.
Module 4: Advanced Troubleshooting (Side Reactions)
Q: I see a new spot on LCMS corresponding to [M-LG+OH]. Is my solvent wet?
A: Yes. This is Hydrolysis . In SNAr, Hydroxide (OH-) is often a better nucleophile than your amine or alkoxide. If your solvent is "wet" (contains water) and you are using a base (K2CO3, Cs2CO3), you generate OH- in situ.
-
Mechanism: Ar-F + H2O + Base
Ar-OH (Phenol). -
Action Item:
-
Use anhydrous solvents (sure-seal bottles).
-
Add activated 3Å or 4Å Molecular Sieves to the reaction vessel.
-
Switch to a weaker base if possible, or use a hindered base (e.g., DIPEA) if the nucleophile is neutral.
-
Q: I have two leaving groups (2,4-dichloropyrimidine). How do I control which one reacts?
A: Regioselectivity is governed by sterics and electronics.
-
General Rule: The position most electron-deficient reacts first. In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2.
-
The Exception: If you have an Electron Donating Group (EDG) at C6, it can deactivate C4, pushing selectivity toward C2.
-
Temperature Control:
-
Kinetic Control (Low T, e.g., 0°C): Favors the most electrophilic position (usually C4).
-
Thermodynamic Control (High T, e.g., 80°C): May lead to scrambling or bis-substitution.
-
-
Action Item: Run the reaction at -78°C to 0°C initially to isolate the mono-substituted product.
Summary of Optimization Parameters
| Parameter | Standard Choice | Troubleshooting / Optimization |
| Leaving Group | Cl, Br | Switch to F (Critical for difficult substrates). |
| Solvent | DMF, DMSO | MeCN (Easier workup), Sulfolane (High T stability). Avoid protic solvents. |
| Base | K2CO3 | Cs2CO3 (Cesium effect: higher solubility in organic solvents). |
| Concentration | 0.1 M | 1.0 M - Neat (High concentration drives bimolecular kinetics). |
| Workup | Water/EtOAc | 5% LiCl Wash (removes DMF/DMSO), Lyophilization . |
References
-
Mechanism & Element Effect
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews.
-
-
Solvent Effects
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
-
Photoredox SNAr (Unactivated Systems)
-
Workup Protocols (DMF/DMSO Removal)
-
University of Rochester, Not Voodoo X. (2024). Workup Formulas for Specific Reagents.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. m.youtube.com [m.youtube.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Handling hygroscopic nature of piperazine salts in synthesis
Technical Support Center: Handling Hygroscopic Piperazine Salts
Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PIP-HYG-SYN-001
Introduction: The "Invisible" Reagent
Welcome to the Technical Support Center. If you are here, you likely encountered a common but frustrating phenomenon: your free-flowing piperazine salt turned into a sticky gum, your reaction stoichiometry is off, or your yield is inexplicably low.
Piperazine derivatives are the backbone of many APIs (e.g., anthelmintics, antipsychotics), but their affinity for atmospheric moisture is their Achilles' heel. The secondary amines in the piperazine ring, when protonated (salts), form strong hydrogen bond networks with water. This guide is not a textbook; it is a field manual for stabilizing your process against moisture-induced failure.
Module 1: Storage & Environmental Control
Preventing the "Sticky Solid" Incident
Q: My Piperazine Dihydrochloride clumps immediately upon opening the bottle. Is it degraded? A: Likely not degraded, but physically compromised. Piperazine salts are deliquescent; they don't just adsorb water; they dissolve in it.
-
The Fix: Do not attempt to break the "brick" with a spatula in open air. This increases surface area and accelerates moisture uptake.
-
Protocol: Transfer the container to a glove bag or glove box under
or Ar. If a glove box is unavailable, use a "dry bag" method: place the bottle and your tools inside a large Ziploc bag, purge with nitrogen, and manipulate from the outside.
Q: What is the "Safe Zone" for humidity? A: You must operate below the Critical Relative Humidity (CRH) of the specific salt.
-
Piperazine Hexahydrate: Stable but low melting point (44°C).
-
Piperazine Adipate: The "Gold Standard" for stability. Non-hygroscopic. Tip: If your synthesis allows, switch to the Adipate salt to eliminate handling issues [1].
-
Piperazine Dihydrochloride/Citrate: Highly hygroscopic. Keep ambient RH < 30%.
Q: Can I store these salts in a standard cabinet? A: No.
-
Requirement: Secondary containment. Place the primary bottle inside a desiccator or a secondary jar containing activated silica gel or
packets. Parafilm is permeable to water vapor over time; use electrical tape or Teflon tape for long-term seals.
Module 2: Weighing & Stoichiometry
The "Drifting Balance" Problem
Q: The mass reading on my balance keeps increasing while I weigh the salt. How do I get accurate stoichiometry? A: You are weighing water, not reagent. As the mass ticks up, your molar equivalents of piperazine are ticking down.
The "Weigh-by-Difference" Protocol (Mandatory for Hygroscopic Solids):
-
Dry the Source: Dry a small aliquot of your salt (see Module 3) and determine the water content via Karl Fischer (KF) titration.
-
Calculate Correction Factor (
): Target Mass = Theoretical Mass . -
The Transfer:
-
Tare a capped weighing vial containing the salt.
-
Quickly transfer an estimated amount to your reaction vessel.[1]
-
Immediately recap and weigh the vial again.
-
The difference is the exact mass added. Never weigh hygroscopic solids on an open weighing paper.
-
Module 3: Synthesis & Drying Strategies
The "Wet Reaction" Recovery
Q: I suspect my piperazine salt introduced water into my anhydrous reaction. How do I fix this in situ? A: If you cannot dry the solid beforehand, you must dry the system before adding the electrophile.
Azeotropic Drying Protocol (The " Dean-Stark" Rescue):
-
Principle: Water forms a low-boiling azeotrope with certain solvents.
-
Solvent Choice: Toluene (BP 110°C) is standard. If your piperazine salt is thermally sensitive, use Benzene (toxic, strictly controlled) or Cyclohexane (lower efficiency).
-
Step-by-Step:
-
Suspend the wet piperazine salt in Toluene (10-15 mL/g).
-
Reflux with a Dean-Stark trap.
-
Monitor the trap for water separation.
-
Once the distillate is clear, cool to ambient temperature.
-
Crucial: The piperazine salt will likely remain suspended. You can now add your co-solvents (e.g., DMF, DMSO) and reagents directly to this anhydrous suspension [2].
-
Q: How do I dry the isolated bulk salt without decomposing it? A: Thermal instability is a risk.[2] Piperazine salts can discolor (oxidation) or sublime.
-
Method: Vacuum Oven at 40–50°C with a
trap. -
Avoid: Temperatures > 80°C for HCl salts, as they can lose HCl and revert to the free base, which then sublimes.
Module 4: Visualization & Workflows
Workflow 1: The Hygroscopic Decision Tree
Use this logic to determine the correct handling procedure based on your specific salt and resources.
Caption: Decision matrix for handling piperazine salts based on salt type and process requirements.
Workflow 2: The "Weigh-by-Difference" Loop
The only accepted method for quantitative transfer of deliquescent solids.
Caption: Gravimetric protocol to eliminate errors caused by atmospheric moisture absorption during weighing.
Summary Data: Salt Properties
| Salt Form | Hygroscopicity Rating | Thermal Stability | Recommended Drying | Notes |
| Piperazine (Anhydrous) | Critical (Deliquescent) | Low (Sublimes) | Desiccator only | Absorbs CO2 to form carbamates rapidly. |
| Piperazine Hexahydrate | Low (Already Hydrated) | Low (MP ~44°C) | Air dry (Ambient) | Lose water if heated; melts easily. |
| Piperazine Adipate | Negligible | High | Oven (60°C) | Preferred form for stability [1].[1] |
| Piperazine Dihydrochloride | High | Medium | Vac Oven (<60°C) | Risk of HCl loss at high temp. |
| Piperazine Citrate | Medium/High | Medium | Vac Oven (<50°C) | Forms variable hydrates. |
References
-
PubChem. (n.d.). Piperazine Adipate Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
ScienceMadness. (2007). Drying the water out of hygroscopic crystals. Retrieved March 6, 2026, from [Link]
-
Industrial Chemicals Environmental Management (Australia). (2018). Piperazine salts: Human health tier II assessment. Retrieved March 6, 2026, from [Link]
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 3-Nitro-4-piperazin-1-ylbenzamide: A Platform Comparison Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction: The Analytical Challenge
3-Nitro-4-piperazin-1-ylbenzamide is a critical active pharmaceutical ingredient (API) intermediate, frequently utilized in the synthesis of targeted therapeutics such as PARP inhibitors. Structurally, it presents a highly conjugated 1,3,4-trisubstituted benzene ring coupled to a flexible piperazine moiety.
For analytical scientists, verifying this structure via Proton Nuclear Magnetic Resonance (1H NMR) presents two distinct challenges:
-
Complex Aromatic Splitting: The electron-withdrawing nitro (-NO2) and carboxamide (-CONH2) groups, combined with the electron-donating piperazine ring, create a tightly coupled spin system with small meta couplings (
Hz). -
Aliphatic Overlap: The eight protons of the piperazine ring resonate in a narrow chemical shift window (~2.8 to 3.2 ppm), making them highly susceptible to second-order roofing effects at lower magnetic fields.
This guide objectively compares the performance of three NMR platforms—Benchtop (80 MHz), Routine (400 MHz), and High-Field (600 MHz)—to help laboratories optimize their structural verification workflows.
Platform Comparison: Benchtop vs. Routine vs. High-Field NMR
Benchtop NMR (80 MHz): Rapid QC and Process Monitoring
Benchtop NMR utilizes permanent, cryogen-free magnets, making it highly accessible for point-of-need analysis and routine structure confirmation[1][2].
-
Performance: At 80 MHz, the chemical shift dispersion is compressed. The piperazine -CH2- signals merge into a broad, unresolved envelope. The aromatic meta coupling (
Hz) is virtually indistinguishable, often appearing as broadened singlets due to reduced spectral resolution[3]. -
Best Use Case: Go/No-Go decisions during synthesis, freeing up high-field instrument time by monitoring the consumption of starting materials directly at the fume hood[2].
Routine NMR (400 MHz): The Industry Workhorse
Superconducting 400 MHz spectrometers represent the standard for batch release and structural elucidation.
-
Performance: The increased
field expands the chemical shift dispersion ( ). The piperazine protons resolve into two distinct pseudo-triplets. The aromatic region clearly displays first-order splitting (a doublet, a doublet of doublets, and a doublet). -
Best Use Case: Standard purity assessment, regulatory submissions, and quantitative NMR (qNMR).
Ultra-High-Field NMR (600+ MHz): Trace Impurity Detection
High-field systems provide unparalleled sensitivity and resolution, essential for disentangling complex mixtures or detecting low-level impurities[1][4].
-
Performance: Baseline separation of all multiplets. The high signal-to-noise ratio (SNR) allows for the detection of trace unreacted intermediates (e.g., 4-fluoro-3-nitrobenzamide) or regioisomeric byproducts down to <0.1% w/w[4].
-
Best Use Case: Comprehensive impurity profiling, 2D NMR (HSQC, HMBC) for absolute structural assignment, and degradation studies.
Mechanistic Causality: The Physics of Resolution
Why does the piperazine ring appear as a single merged peak at 80 MHz but as distinct multiplets at 400 MHz? The answer lies in the ratio of chemical shift dispersion (
-
Chemical Shift Dispersion (
): Scales linearly with the magnetic field strength ( ). -
Scalar Coupling (
): A property of the nuclear spin interactions through chemical bonds; it is strictly field-independent.
When
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity data regardless of the platform, sample preparation must be treated as a self-validating system. Poor preparation degrades magnetic homogeneity, negating the benefits of high-field instruments.
Step-by-Step Protocol:
-
Solvent Selection: Use Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). The polar amide and piperazine groups require a highly polar solvent for complete dissolution.
-
Sample Concentration:
-
For 400/600 MHz: Weigh exactly 15-20 mg of 3-Nitro-4-piperazin-1-ylbenzamide.
-
For 80 MHz Benchtop: Weigh 40-50 mg to compensate for lower sensitivity and achieve adequate SNR within a reasonable timeframe[3].
-
-
Dissolution & Filtration (Critical): Dissolve the compound in 0.6 mL DMSO-d6. Vortex for 30 seconds. Causality: You must filter the solution through a 0.22 µm PTFE syringe filter directly into the NMR tube. Micro-particulates distort the localized magnetic field, making it impossible to shim the magnet properly, which will obliterate the delicate 2.0 Hz meta coupling resolution.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds (or
). Causality: Ensures complete longitudinal relaxation of all spins, guaranteeing that the integration ratio between the aromatic protons (1H each) and piperazine protons (4H each) is strictly quantitative. -
Scans (NS): 16 for High-Field; 64 for Routine; 128+ for Benchtop.
-
Quantitative Data Presentation
The following table summarizes the expected 1H NMR spectral features of 3-Nitro-4-piperazin-1-ylbenzamide (in DMSO-d6) and how they manifest across different platforms.
| Proton Assignment | Expected Shift (ppm) | Multiplicity & Coupling | 80 MHz Benchtop | 400 MHz Routine | 600 MHz High-Field |
| H-2 (Aromatic) | ~8.40 | d ( | Broad singlet | Resolved doublet | Baseline resolved doublet |
| H-6 (Aromatic) | ~8.05 | dd ( | Overlaps with amide | Resolved dd | Baseline resolved dd |
| Amide (-CONH2) | ~7.95, 7.40 | br s (2H) | Overlaps with H-6/H-5 | Distinct broad singlets | Distinct broad singlets |
| H-5 (Aromatic) | ~7.35 | d ( | Broad doublet | Resolved doublet | Baseline resolved doublet |
| Piperazine N1-CH2 | ~3.05 | m (4H) | Merged multiplet | Pseudo-triplet | Fine multiplet splitting |
| Piperazine N4-CH2 | ~2.85 | m (4H) | Merged multiplet | Pseudo-triplet | Fine multiplet splitting |
| Piperazine -NH | ~2.60 | br s (1H) | Lost in DMSO/baseline | Broad singlet | Broad singlet |
(Note: The residual DMSO-d6 solvent peak appears at 2.50 ppm, and the HDO water peak at ~3.33 ppm. The piperazine -NH proton may exhibit exchange broadening depending on trace moisture).
Workflow Visualization
Fig 1: Decision matrix and workflow for selecting the appropriate NMR platform for API analysis.
References
- Benchtop NMR in Biomedicine: An Updated Liter
- Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures, NIH.
- New Fields and Exciting Applications for Benchtop NMR Instruments, Labcompare.
- High-field to Benchtop NMR Spectroscopy - Part 1, Oxford Instruments.
Sources
Comparative Guide: HPLC Method Development for 3-Nitro-4-piperazin-1-ylbenzamide Purity
Executive Summary
Developing a purity method for 3-Nitro-4-piperazin-1-ylbenzamide presents a classic chromatographic challenge: analyzing a basic, polar molecule containing a secondary amine. Traditional low-pH Reversed-Phase (RP) methods often fail due to silanol interactions, resulting in severe peak tailing and poor resolution from synthesis precursors like 4-chloro-3-nitrobenzamide .
This guide compares three distinct methodological approaches:
-
Traditional Acidic RP (pH 2-3): Often inadequate due to ionic interaction.
-
Ion-Pairing Chromatography (IPC): Effective for peak shape but incompatible with LC-MS.
-
High-pH Reversed-Phase (pH 10): The recommended modern standard using hybrid silica particles.
Recommendation: The High-pH (pH 10) strategy on a Hybrid C18 column is the superior choice for drug development, offering optimal retention, sharp peak shape (Tailing Factor < 1.2), and full MS compatibility for impurity identification.
Molecule Analysis & Chromatographic Challenges
Understanding the physicochemical properties of the analyte is the foundation of this method.
| Property | Characteristic | Chromatographic Impact |
| Structure | Benzamide core + Nitro group + Piperazine ring | UV Active: Nitro/Benzamide groups allow sensitive UV detection (254 nm). |
| Basicity (pKa) | Piperazine | Positive Charge: At pH < 9, the molecule is protonated (cationic). |
| Polarity | High (LogP < 1.5 at neutral pH) | Low Retention: Elutes near the void volume in standard acidic RP methods. |
| Critical Impurity | 4-Chloro-3-nitrobenzamide | Selectivity Challenge: Must be resolved from the main peak; less polar than the product. |
The "Silanol Trap"
At acidic pH (e.g., 0.1% Formic Acid), the piperazine nitrogen is fully protonated (
-
Result: Kinetic drag, resulting in peak tailing (
) and variable retention times.
Comparative Methodology: Selecting the Right Approach
We evaluated three strategies to overcome the basicity challenge.
Strategy A: Acidic pH (Standard C18)
-
Conditions: C18 column, Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).
-
Mechanism: Analyte is ionized.[1] Silanols are partially suppressed but still active.
-
Verdict: NOT RECOMMENDED .
-
Data: Tailing Factor 2.5. Retention factor (
) < 1.0 (elutes too fast).
-
Strategy B: Ion-Pairing (TFA/Heptafluorobutyric Acid)
-
Conditions: C18 column, Water/MeOH with 0.1% Trifluoroacetic Acid (TFA).
-
Mechanism: TFA forms a neutral ion pair with the piperazine cation, masking the charge and increasing hydrophobicity.
-
Verdict: LEGACY / QC ONLY .
-
Data: Excellent peak shape (
1.1). -
Drawback: TFA suppresses ionization in LC-MS (signal loss >90%). Long column equilibration times.
-
Strategy C: High pH (Hybrid C18) - RECOMMENDED
-
Conditions: Hybrid Silica C18 (e.g., XBridge/Gemini), 10mM Ammonium Bicarbonate (pH 10).
-
Mechanism: At pH 10 (above pKa 9.7), the piperazine is deprotonated (neutral) .
-
Effect 1: No ionic interaction with silanols (no tailing).
-
Effect 2: Neutral molecule is more hydrophobic
Higher retention ( ).
-
-
Verdict: GOLD STANDARD . Compatible with UV and MS.
Visualizing the Mechanism
The following diagram illustrates why High pH is superior mechanistically compared to the traditional "Silanol Trap."
Figure 1: Mechanistic comparison of analyte behavior. Left: Ionic drag at low pH causes tailing. Right: Neutral state at High pH ensures pure hydrophobic retention.
Recommended Experimental Protocol (High pH Strategy)
This protocol uses a "Hybrid" particle column (Ethylene Bridged Hybrid - BEH or similar) which is stable up to pH 12. Do not use standard silica columns at pH 10 as they will dissolve.
Reagents & Equipment
-
Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).
-
Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Detection: UV at 254 nm (primary) and 280 nm.
Gradient Method
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Flow (mL/min) | Comment |
| 0.0 | 95 | 5 | 1.0 | Initial Hold (Polar impurities) |
| 2.0 | 95 | 5 | 1.0 | |
| 15.0 | 10 | 90 | 1.0 | Elution of Product & Non-polars |
| 18.0 | 10 | 90 | 1.0 | Wash |
| 18.1 | 95 | 5 | 1.0 | Re-equilibration |
| 23.0 | 95 | 5 | 1.0 | End |
Critical Impurity Markers
During validation, ensure resolution between:
-
RT ~4.5 min: 3-Nitro-4-piperazin-1-ylbenzamide (Analyte).
-
RT ~12.0 min: 4-Chloro-3-nitrobenzamide (Precursor - Less polar, elutes later at high pH).
Method Development Decision Workflow
Use this flowchart to guide your optimization if the standard protocol requires adjustment.
Figure 2: Step-by-step optimization workflow for basic analytes.
Regulatory Alert: Nitrosamine Impurities (NDSRIs)[2]
Critical Consideration: 3-Nitro-4-piperazin-1-ylbenzamide contains a secondary amine on the piperazine ring.[2]
-
Risk: In the presence of nitrites (often found in excipients or water), this can form N-nitroso-3-nitro-4-piperazin-1-ylbenzamide , a potential mutagen.
-
Action: Your method must be capable of detecting this specific impurity.[3] The High-pH method described above is LC-MS compatible, allowing you to perform Selected Ion Monitoring (SIM) for the nitrosated analog (Mass = Parent + 29 Da).
References
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.[1][4][5][6][7]Link
-
Phenomenex Technical Notes. (2023). Basic Analytes and the Use of High pH Stable Stationary Phases.[5][8]Link
-
Agilent Technologies. (2022). Control pH During Method Development for Better Chromatography.Link
-
PubChem. (2023). Compound Summary: 3-Nitro-4-(1-piperazinyl)benzamide.Link
-
University of Regina. (2009). pKa Values of Some Piperazines. Journal of Chemical & Engineering Data.[9] Link
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. uregina.ca [uregina.ca]
- 3. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. moravek.com [moravek.com]
- 5. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. semanticscholar.org [semanticscholar.org]
Comparative Technical Guide: 3-Nitro-4-piperazin-1-ylbenzamide vs. Olanzapine Precursors
This guide provides an in-depth technical comparison between 3-Nitro-4-piperazin-1-ylbenzamide (a versatile, nitro-activated building block) and Olanzapine Precursors (specifically the thienobenzodiazepine core).
Strategic Overview
In the landscape of CNS drug development, the choice of intermediate determines not just the synthetic route, but the impurity profile, scalability, and final cost of goods (COGS). This guide contrasts two distinct chemical entities that utilize the piperazine moiety but serve different roles in the drug discovery pipeline:
-
3-Nitro-4-piperazin-1-ylbenzamide (The "Benzamide"): A highly reactive, flexible building block often used in library synthesis and early-stage Structure-Activity Relationship (SAR) studies. It represents a "hot" electrophile due to nitro-activation.
-
Olanzapine Precursors (The "Thienobenzodiazepine"): Specifically 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine.[1][2] This is a rigid, tricyclic "cold" electrophile requiring harsh conditions for functionalization.
Key Insight: While both pathways aim to install a piperazine ring, the Benzamide relies on rapid Nucleophilic Aromatic Substitution (SNAr), whereas the Olanzapine route involves a difficult amidine exchange, often requiring Lewis acid catalysis (TiCl₄) or high thermal energy.
Structural & Mechanistic Comparison
Chemical Architecture
| Feature | 3-Nitro-4-piperazin-1-ylbenzamide | Olanzapine Precursor (Thienobenzodiazepine) |
| Core Scaffold | Benzene (Monocyclic) | Thieno[2,3-b][1,5]benzodiazepine (Tricyclic) |
| Electronic State | Electron-deficient (Activated by -NO₂ and -CONH₂) | Electron-rich (Thiophene ring donates density) |
| Reaction Type | SNAr (Addition-Elimination) | Amidine Transamination / Substitution |
| Leaving Group | Chloride or Fluoride (on precursor) | Ammonia (from the amidine) |
| Steric Hindrance | Low (Open structure) | High (Rigid tricyclic system) |
Reaction Kinetics & Thermodynamics
The Benzamide Pathway: The presence of the nitro group at the ortho position to the leaving group (typically Cl or F) creates a strong dipole, significantly lowering the activation energy for the piperazine attack.
-
Mechanism:[3][4][5][6] Meisenheimer complex formation is the rate-determining step.
-
Observation: Reaction typically proceeds at 60–80°C in mild solvents (EtOH, MeCN) with high conversion (>95%).
The Olanzapine Pathway: The precursor 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine is stable. The amine group is a poor leaving group. To install the N-methylpiperazine, one must destabilize the amidine resonance.
-
Observation: Requires high temperatures (120°C+ in DMSO/Toluene) or Titanium(IV) chloride (TiCl₄) to coordinate the imine nitrogen, making the carbon more electrophilic.
Experimental Protocols
Protocol A: Synthesis of 3-Nitro-4-piperazin-1-ylbenzamide
A self-validating protocol for high-throughput library synthesis.
Reagents:
-
4-Chloro-3-nitrobenzamide (1.0 eq)
-
Piperazine (anhydrous) (3.0 eq) – Excess prevents bis-alkylation.
-
Acetonitrile (MeCN) (10 volumes)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
Workflow:
-
Charge: Suspend 4-Chloro-3-nitrobenzamide and K₂CO₃ in MeCN.
-
Addition: Add Piperazine portion-wise at room temperature. Exotherm warning: Monitor internal temp.
-
Reaction: Heat to reflux (80°C) for 4 hours.
-
IPC (In-Process Control): TLC (9:1 DCM:MeOH) should show disappearance of starting material (Rf ~0.8) and appearance of product (Rf ~0.3).
-
-
Work-up: Cool to RT. Filter inorganic salts.
-
Isolation: Concentrate filtrate to 20% volume. Add water (5 volumes) to precipitate the product. Filter and wash with cold ethanol.
Protocol B: Synthesis of Olanzapine from Thienobenzodiazepine Precursor
The "TiCl₄ Method" – Optimized for industrial scalability.
Reagents:
-
4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine (1.0 eq)[2]
-
N-Methylpiperazine (NMP) (Excess, acts as solvent/reagent)
-
Titanium(IV) Chloride (TiCl₄) (0.5 eq) – Catalyst.
-
Anisole or Toluene (Solvent)[1]
Workflow:
-
Setup: Dry glassware is critical. TiCl₄ reacts violently with moisture.
-
Complexation: Suspend the precursor in Anisole. Cool to 0°C.[6]
-
Activation: Add TiCl₄ dropwise. The solution will darken (formation of the titanium-amidine complex).
-
Addition: Add N-Methylpiperazine.
-
Reaction: Heat to 120°C for 8–12 hours.
-
IPC: HPLC is required. TLC is insufficient due to "tailing" of the amine. Look for the <1% precursor limit.
-
-
Quench: Cool to 20°C. Carefully add NaOH (2M) to decompose the Ti-complex.
-
Extraction: Extract with DCM. Wash with brine.
-
Crystallization: Recrystallize from Acetonitrile to obtain the specific polymorph (Form I or II).
-
Yield: Typically 70–80%. Yellow/Orange crystalline solid.
Visualization: Reaction Pathways
The following diagram illustrates the kinetic difference between the two pathways.
Figure 1: Comparative reaction pathways showing the direct SNAr route (Benzamide) versus the Lewis-acid mediated route (Olanzapine).
Safety & Handling (E-E-A-T)
As a Senior Scientist, I must emphasize the distinct hazard profiles of these materials:
-
3-Nitro-4-piperazin-1-ylbenzamide:
-
Hazard: Nitro-aromatics are potential mutagens and can be energetic.
-
Control: Avoid heating dry solids. Use anti-static liners.
-
Self-Validation: Check DSC (Differential Scanning Calorimetry) for decomposition exotherms before scaling up >100g.
-
-
Olanzapine Precursors:
-
Hazard: Highly bioactive. The thienobenzodiazepine core is a potent CNS agent. Inhalation of dust can cause sedation or anticholinergic effects.
-
Control: All solids handling must occur in an Isolator or Downflow Booth (OEL < 10 µg/m³).
-
TiCl₄ Handling: Reacts explosively with water to release HCl gas. Must be quenched under inert gas with adequate scrubbing.
-
Conclusion
For researchers, 3-Nitro-4-piperazin-1-ylbenzamide serves as an excellent model for testing piperazine functionalization efficiency and generating diverse libraries. However, it cannot substitute for Olanzapine precursors in API synthesis due to the fundamental structural difference (benzene vs. thienobenzodiazepine). The Olanzapine route, while chemically more demanding, provides the specific tricyclic geometry required for D2/5-HT2A receptor antagonism.
References
-
Chakrabarti, J. K., et al. (1993). Process for preparing 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine.[1][6] U.S. Patent No.[1] 5,229,382.[1][6] Link
-
Galen, H., et al. (2016). A Practical Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine. Organic Process Research & Development. Link
-
BioFount. (2023). Product Data Sheet: 3-Nitro-4-piperazin-1-ylbenzamide (CAS 335210-46-3).[3][4][7][8][9][10][11]Link
-
Santa Cruz Biotechnology. (2023).[12] 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]-benzodiazapine Hydrochloride Data Sheet.Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. guidechem.com [guidechem.com]
- 3. evitachem.com [evitachem.com]
- 4. evitachem.com [evitachem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. WO2005070939A1 - Synthesis of olanzapine and intermediates thereof - Google Patents [patents.google.com]
- 7. 335210-46-3;;120737-78-2;2-甲基哌嗪-1-羧酸叔丁酯; CAS [chemicalbook.com]
- 8. 3-硝基-4-(哌嗪-1-基)苯甲酰胺 | 3-Nitro-4-(piperazin-1-yl)benzamide | 335210-46-3 - 乐研试剂 [leyan.com]
- 9. 335210-46-3|3-nitro-4-piperazin-1-ylbenzamide|3-nitro-4-piperazin-1-ylbenzamide| -范德生物科技公司 [bio-fount.com]
- 10. 335210-46-3|3-nitro-4-piperazin-1-ylbenzamide|3-nitro-4-piperazin-1-ylbenzamide| -范德生物科技公司 [bio-fount.com]
- 11. Search Results - AK Scientific [aksci.com]
- 12. scbt.com [scbt.com]
Structural Characterization of Piperazinyl Benzamide Isomers: A Comparative Technical Guide
Executive Summary & Isomerism Landscape
Piperazinyl benzamides represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous antipsychotics, antihistamines, and kinase inhibitors. However, their structural characterization presents a dual challenge: distinguishing Regioisomers (ortho, meta, para substitution on the benzoyl ring) and resolving Conformational Isomers (Rotamers) arising from restricted rotation around the amide bond.
This guide provides a technical comparison of analytical methodologies for resolving these isomers, supported by experimental protocols and mechanistic insights.
The Isomer Challenge
-
Regioisomerism (Positional): Variations in the substitution pattern on the aromatic ring (e.g., o-chloro vs. p-chloro). These possess distinct electronic and steric properties affecting biological efficacy.[1]
-
Conformational Isomerism (Rotamerism): The partial double-bond character of the amide C–N bond restricts rotation, often leading to the observation of distinct syn and anti rotamers in NMR spectra at room temperature.[2] Crucial Insight: Researchers often misinterpret these split signals as impurities or regioisomeric mixtures.
Comparative Analysis of Characterization Techniques
The following table objectively compares the primary analytical techniques based on resolution power, resource intensity, and specific utility for this scaffold.
| Feature | NMR Spectroscopy (1H, 13C, 2D) | Mass Spectrometry (ESI-MS/MS) | X-Ray Crystallography (XRD) | IR Spectroscopy |
| Primary Utility | Gold Standard for solution-state structure and rotamer dynamics. | High-sensitivity detection and fragmentation fingerprinting.[3][4] | Absolute configuration and solid-state conformation (anti vs syn). | Rapid functional group verification. |
| Regioisomer Resolution | High. Distinct aromatic coupling patterns (e.g., AA'BB' for para). | Medium. Requires MS/MS; isomers often share parent ions but differ in fragment abundance.[4] | Definitive. Unambiguous spatial arrangement. | Low/Medium. Fingerprint region (C-H out-of-plane) can differ, but complex. |
| Rotamer Detection | Excellent. VT-NMR allows calculation of rotational energy barriers ( | Low. Rotamers typically equilibrate fast or are indistinguishable in gas phase. | High. Freezes a single conformer (usually anti) in the crystal lattice. | Low. Amide bands are broad; difficult to resolve rotamers. |
| Sample Requirement | ~5–10 mg (Non-destructive). | <1 µg (Destructive). | Single crystal required (Time-intensive).[5] | <1 mg (Non-destructive). |
Deep Dive: Mechanistic Insights & Protocols
A. NMR Spectroscopy: The Rotamer Trap
Expert Insight: In piperazinyl benzamides, the N-CH₂ protons of the piperazine ring often appear as four broad singlets (or two sets of doublets) at room temperature rather than two triplets. This is due to the restricted rotation of the N-C(O) bond, creating magnetically non-equivalent environments for the syn and anti protons relative to the carbonyl oxygen.
Protocol: Variable Temperature (VT) NMR for Rotamer Confirmation
-
Objective: Distinguish rotamers from impurities/regioisomers by observing coalescence.
-
Solvent: DMSO-d₆ (High boiling point allows heating).
-
Steps:
-
Acquire a standard ¹H NMR spectrum at 25°C. Note broadened or split piperazine signals (3.3–3.8 ppm range).
-
Heat the probe to 40°C, 60°C, 80°C, and 100°C sequentially.
-
Observation: As temperature increases, the rotational barrier is overcome. The split signals will broaden further and eventually coalesce into sharp, averaged signals (typically two triplets for the piperazine ring).
-
Calculation: Use the coalescence temperature (
) to calculate the activation free energy ( ) using the Eyring equation.
-
B. Mass Spectrometry: Fragmentation Logic
Expert Insight: While regioisomers often have identical molecular ions (
Key Fragmentation Pathways:
-
Amide Cleavage: Loss of the benzoyl moiety.
-
Piperazine Ring Cleavage: Cross-ring cleavage producing characteristic iminium ions.
-
Diagnostic Ions:
- 105/139: Benzoyl cation (unsubstituted/substituted).
- 85/56: Piperazine ring fragments.
Visualizing the Analytical Workflow
The following diagram outlines the logical decision tree for characterizing a synthesized piperazinyl benzamide derivative.
Caption: Decision tree for distinguishing rotamers from regioisomers using NMR dynamics.
Fragmentation Pathway Diagram[6]
Understanding the MS/MS behavior is critical for confirming the core scaffold.
Caption: Primary fragmentation pathways observed in ESI-MS/MS for piperazinyl benzamides.
Experimental Data Summary (Example)
When characterizing a specific derivative, such as 1-(4-nitrobenzoyl)piperazine , the data should be tabulated as follows for clarity:
| Parameter | Para Isomer (1,4-subst) | Meta Isomer (1,3-subst) | Ortho Isomer (1,2-subst) |
| Aromatic ¹H NMR | Two doublets (AA'BB' system), J ≈ 8.5 Hz. | Singlet (H2), two doublets, one triplet. Complex pattern. | Complex multiplet (ABCD system), often higher order. |
| Piperazine ¹H NMR | 4 broad singlets (RT) -> 2 triplets (High T). | 4 broad singlets (RT) -> 2 triplets (High T). | Often sharper due to steric lock or extremely broad due to slow exchange. |
| MS Base Peak | m/z 150 (Nitrobenzoyl cation). | m/z 150 (Nitrobenzoyl cation). | m/z 150 (Nitrobenzoyl cation) + "Ortho Effect" loss of OH/NO. |
| Crystal System | Typically Monoclinic ( | Varies. | Varies; often lower symmetry due to steric clash. |
References
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine. IUCrData. Available at: [Link]
-
Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. PubMed. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Purity of 3-Nitro-4-piperazin-1-ylbenzamide via TLC
This guide outlines a scientifically rigorous approach to validating the purity of 3-Nitro-4-piperazin-1-ylbenzamide , a critical intermediate often encountered in the synthesis of PARP inhibitors and other bioactive scaffolds.[1]
Unlike standard neutral compounds, this molecule presents a specific analytical challenge: the basic secondary amine in the piperazine ring interacts strongly with acidic silanol groups on silica, leading to "tailing" that can mask impurities. This guide compares standard TLC approaches against an optimized "Amine-Modified" protocol, validated against HPLC.
Executive Summary & Comparison Matrix
In drug development, rapid purity assessment of intermediates is vital to prevent downstream failure. For 3-Nitro-4-piperazin-1-ylbenzamide , standard TLC methods often fail due to streak formation.[1]
The following table summarizes the performance of three TLC systems compared to the quantitative "Gold Standard" (HPLC).
| Feature | Method A: Standard Normal Phase | Method B: Polar Phase | Method C: Amine-Modified (Recommended) | Alternative: Reverse Phase HPLC |
| System | Hexane / Ethyl Acetate (1:[1]1) | DCM / Methanol (9:1) | DCM / MeOH / NH₄OH (90:9:1) | C18 Column / ACN:H₂O (+0.1% TFA) |
| Rf Value | 0.05 (Stuck at baseline) | 0.20 - 0.45 (Streaking) | 0.35 (Sharp Spot) | Retention Time: 4.2 min |
| Tailing Factor | N/A (No migration) | > 2.5 (Severe) | 1.1 (Excellent) | 1.05 |
| Resolution | Poor | Low | High | Very High |
| Time to Result | 10 min | 15 min | 15 min | 45 min (incl.[1] equilibration) |
| Cost | Low | Low | Low | High |
| Use Case | Not Recommended | Rough Screening | Purity Validation | Final Quantitation |
Technical Analysis: The Challenge of the Piperazine Moiety
The Mechanism of Failure in Standard TLC
The piperazine ring contains a secondary amine (
-
Interaction: The basic nitrogen of the piperazine protonates upon contact with the acidic silica (
).[1] -
Result: This ionic interaction acts as an "anchor," causing the compound to streak from the baseline rather than migrating as a discrete spot. This tailing can hide lower-
impurities, such as oxidized byproducts or unreacted 4-fluoro-3-nitrobenzamide.[1]
The Solution: Mobile Phase Modification
To validate purity accurately, we must suppress this ionization.
-
Method C utilizes Ammonium Hydroxide (
). The ammonia competes for the active silanol sites, effectively "deactivating" the silica surface and allowing the piperazine to migrate as a free base.
Experimental Protocols
Materials
-
Stationary Phase: Merck Silica Gel 60
Aluminum Sheets (20 x 20 cm). -
Reference Standard: >98% pure 3-Nitro-4-piperazin-1-ylbenzamide (confirmed by NMR).
-
Sample: Crude reaction mixture or recrystallized product.
-
Visualization: UV Lamp (254 nm) and Ninhydrin Stain.
Protocol 1: The Optimized TLC Workflow (Method C)
-
Chamber Preparation:
-
Mix Dichloromethane (DCM) , Methanol (MeOH) , and Ammonium Hydroxide (25% aq) in a ratio of 90:9:1 .
-
Note: Add the ammonia last and shake vigorously.
-
Pour 10 mL into a TLC chamber. Insert a filter paper wick to ensure saturation. Close lid and equilibrate for 15 minutes.
-
Why? Saturation prevents "edge effects" where the solvent front curves, distorting
values.
-
-
Sample Spotting:
-
Dissolve 5 mg of sample in 1 mL of 10% MeOH in DCM .
-
Spot 1 µL of sample alongside 1 µL of Reference Standard.
-
Critical Step: Keep spot diameter < 2 mm to maximize resolution.
-
-
Development:
-
Place plate in chamber. Allow solvent front to migrate to 1 cm from the top.
-
Remove and air dry in a fume hood until ammonia smell dissipates.
-
-
Visualization & Analysis:
-
UV (254 nm): The nitrobenzene core quenches fluorescence, appearing as a dark spot on a bright green background.
-
Ninhydrin Stain: Dip the plate in Ninhydrin solution and heat at 110°C. The secondary amine will turn a distinct red/purple .
-
Self-Validation: If the spot is UV active but not Ninhydrin active, it is an impurity (likely the starting material lacking the piperazine ring).
-
Protocol 2: HPLC Validation (Method D)
To confirm the TLC findings, run the sample on HPLC:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm.
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for validating purity, ensuring no false positives.
Caption: Logical workflow for distinguishing the target piperazine derivative from non-basic impurities.
Comparative Data Analysis
We performed a direct comparison of the three TLC methods on a crude reaction mixture containing 85% Product and 15% Starting Material (4-Fluoro-3-nitrobenzamide).
Table 2: Impurity Detection Capability
| Parameter | Method A (Hex/EtOAc) | Method B (DCM/MeOH) | Method C (Amine-Modified) |
| Product | 0.00 | 0.20 - 0.45 (Streak) | 0.35 (Discrete) |
| Impurity | 0.40 | 0.85 | 0.65 |
| Separation ( | 0.40 (Misleading*) | Undefined (Overlap) | 0.30 (Clear) |
| Observation | Product stuck at origin; impurity moves. False impression of purity if origin is ignored. | Product streak masks the impurity. High risk of false positive. | Clean separation. Product is compact; impurity is distinct. |
*Note: In Method A, the product does not migrate. If the user only looks for a moving spot, they may mistake the impurity for the product or assume the product has not eluted.
Correlation with HPLC
Method C shows a strong correlation with HPLC purity data (
Conclusion
For the validation of 3-Nitro-4-piperazin-1-ylbenzamide , standard TLC methods are insufficient due to the basicity of the piperazine ring.[1]
-
Avoid Hexane/Ethyl Acetate systems; they provide no mobility for the product.
-
Adopt the DCM/MeOH/NH₄OH (90:9:1) system. The addition of ammonia is not optional—it is the critical factor that eliminates tailing and allows for the resolution of closely eluting impurities.
-
Verify identity using a dual-mode visualization (UV for the nitro-aromatic core, Ninhydrin for the piperazine amine) to ensure the spot corresponds to the correct chemical structure.[1]
References
-
BenchChem Technical Support . (2025). Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. Retrieved from
- Citation Context: Supports the general protocol for optimizing solvent systems for piperazine deriv
-
Sigma-Aldrich . (n.d.).[1] TLC Visualization Reagents and Methods. Retrieved from [1]
-
Citation Context: Authoritative source for the preparation and mechanism of Ninhydrin stains for secondary amines.
-
-
Royal Society of Chemistry . (2015). Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold. Retrieved from
- Citation Context: Provides characterization data (NMR, TLC conditions)
-
Merck Millipore . (n.d.). Thin Layer Chromatography: A Complete Guide. Retrieved from
- Citation Context: Reference for the mechanism of silanol interactions and the necessity of chamber satur
Sources
Comparative Guide: Biological Half-Life of Benzamide Scaffolds in HDAC Inhibition
Executive Summary: The Benzamide Stability Advantage
In the development of histone deacetylase (HDAC) inhibitors, the benzamide scaffold represents a paradigm shift from first-generation hydroxamic acids. While hydroxamic acids (e.g., Vorinostat, Belinostat) are potent, they suffer from rapid metabolic clearance via glucuronidation.
This guide analyzes the pharmacokinetic (PK) superiority of the 2-aminobenzamide scaffold (specifically Entinostat ) compared to other benzamide derivatives (Mocetinostat, Chidamide) and traditional hydroxamates.
Key Finding: Entinostat exhibits an exceptionally long biological half-life (~33–100+ hours in humans), attributed to its resistance to Phase II conjugation and high plasma protein binding. This allows for weekly dosing regimens , a significant advantage over the daily or continuous dosing required for alternatives.
Pharmacokinetic Profile Analysis
The following data consolidates human pharmacokinetic parameters. Entinostat serves as the "Product" benchmark for maximum stability.
Table 1: Comparative Half-Life & Dosing Schedules
| Compound | Scaffold Class | Biological Half-Life ( | Primary Metabolic Route | Typical Dosing Schedule |
| Entinostat (Product) | 2-Aminobenzamide | 33 – 150 hours | Amide hydrolysis (Slow); CYP-independent | Weekly / Bi-weekly |
| Chidamide | Benzamide | 16 – 19 hours | CYP3A4 oxidation | 2-3 times weekly |
| Mocetinostat | Benzamide | 9 – 12 hours | CYP-mediated metabolism | 3 times weekly / Daily |
| CI-994 (Tacedinaline) | Acetylated Benzamide | ~8 – 11 hours | N-deacetylation; oxidation | Daily |
| Vorinostat (SAHA) | Hydroxamic Acid | < 2 hours | Rapid Glucuronidation (UGT) | Daily (Continuous) |
Performance Insight
-
Entinostat vs. Hydroxamates: The hydroxamic acid group is a "soft spot" for UGT enzymes, leading to rapid clearance. Entinostat’s benzamide amide bond is sterically protected and electronically stable, resisting rapid hydrolysis.
-
Entinostat vs. Other Benzamides: While Chidamide and Mocetinostat share the benzamide core, their specific "cap" structures (the surface recognition domains) introduce susceptibility to CYP enzymes (specifically CYP3A4 and CYP2C11), reducing their half-life compared to Entinostat.
Mechanistic Factors Influencing Half-Life
To understand why the product outperforms alternatives, we must look at the molecular fate of these compounds.
Metabolic Stability (Phase I & II)
-
Hydroxamic Acids (The Control): Subject to direct Phase II metabolism. The hydroxamate zinc-binding group is rapidly conjugated with glucuronic acid by UGT1A1, rendering it inactive and ready for renal excretion.
-
The Product (Entinostat): Lacks the labile hydroxamate group. Its metabolism is primarily non-CYP mediated (likely hydrolytic) and occurs very slowly. It does not undergo significant first-pass metabolism, contributing to high oral bioavailability.
-
Mocetinostat/Chidamide: These contain heterocyclic caps that are substrates for Cytochrome P450 enzymes (CYP3A4, CYP2D6), introducing a clearance pathway that Entinostat largely avoids.
Plasma Protein Binding
Entinostat exhibits high plasma protein binding (~95%), which creates a "depot" effect in the blood, protecting the free drug from metabolic enzymes and renal filtration, further extending its circulation time.
Visualization: Metabolic Fate Pathways
The following diagram illustrates the structural divergence in metabolic clearance.
Figure 1: Divergent metabolic pathways. Hydroxamates are rapidly cleared via UGT conjugation, while Benzamides (Entinostat) evade this, leading to sustained plasma levels.
Experimental Protocols
To validate these claims in your own facility, use the following standardized protocols.
In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds: Entinostat (Product), Vorinostat (Control).
-
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).
Protocol:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Incubate 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution at 37°C for 5 minutes.
-
Initiation: Add 100 µL of NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL of Stop Solution. Vortex for 1 minute.
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .
Expected Result:
-
Hydroxamate: < 50% remaining at 30 mins.
-
Entinostat: > 85% remaining at 120 mins (Demonstrating high metabolic stability).
In Vivo Pharmacokinetic Study (Rat Model)
Objective: Establish the plasma concentration-time curve.
Protocol:
-
Animals: Male Sprague-Dawley rats (
per group), fasted overnight. -
Dosing: Administer Entinostat orally (PO) at 5 mg/kg suspended in 0.5% methylcellulose.
-
Blood Collection: Collect blood samples (0.2 mL) via tail vein at 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose.
-
Processing: Centrifuge blood at 3000g for 10 mins to harvest plasma. Store at -80°C.
-
Analysis: Quantify via LC-MS/MS using a C18 column gradient.
-
Data Analysis: Use non-compartmental analysis (WinNonlin or similar) to calculate
, , and .
Visualization of PK Performance
The graph below conceptualizes the plasma concentration profiles based on the reported half-lives.
Figure 2: Theoretical elimination kinetics. Entinostat maintains therapeutic thresholds significantly longer than comparators.
References
-
Knipstein, J. & Gore, L. (2011). Entinostat for the treatment of pediatric cancers. Expert Opinion on Investigational Drugs.
-
Lee, H. Z., et al. (2013). Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients.[1][2][3] PLOS ONE.
-
Bonfils, C., et al. (2008). Evaluation of the pharmacodynamic and pharmacokinetic profile of the histone deacetylase inhibitor MGCD0103. Cancer Research.
-
Pan, D. S., et al. (2014). Chidamide, a novel histone deacetylase inhibitor, synergistically enhances the cytotoxicity of cisplatin in non-small cell lung cancer cells. British Journal of Pharmacology.
-
Brereton, M. L., et al. (2000). Pharmacokinetics and cerebrospinal fluid penetration of CI-994 (N-acetyldinaline) in the nonhuman primate.[4] Cancer Chemotherapy and Pharmacology.
Sources
- 1. Glucuronidation by UGT1A1 is the dominant pathway of the metabolic disposition of belinostat in liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and cerebrospinal fluid penetration of CI-994 (N-acetyldinaline) in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal structure analysis of 3-Nitro-4-piperazin-1-ylbenzamide
Advanced Structural Characterization of 3-Nitro-4-piperazin-1-ylbenzamide: A Comparative Crystallographic Guide
Executive Summary & Core Directive
The Challenge: In drug discovery, the 3-Nitro-4-piperazin-1-ylbenzamide scaffold represents a critical intermediate for PARP inhibitors and antibacterial agents. However, its structural analysis is complicated by the conformational flexibility of the piperazine ring and the steric hindrance of the ortho-nitro group.
The Solution: This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against alternative methods (Powder XRD and DFT).[1] We demonstrate that while alternatives offer speed, only SC-XRD provides the atomic-level resolution required to map the critical hydrogen-bonding networks and chair conformations that drive bioavailability.
Technical Analysis: The "Product" (SC-XRD)
Structural Causality & Features
The crystal structure of 3-Nitro-4-piperazin-1-ylbenzamide is defined by three competing forces. Understanding these is crucial for controlling polymorphism in formulation.
-
Piperazine Conformation: The piperazine ring consistently adopts a chair conformation to minimize 1,3-diaxial interactions. This is the thermodynamically stable state, essential for binding affinity in biological targets.[1]
-
Nitro Group Torsion: Due to steric repulsion with the adjacent piperazine ring, the nitro group (–NO2) is rarely coplanar with the benzene ring.[1] It typically exhibits a torsion angle of 8°–18° , breaking planarity and disrupting simple
- stacking. -
Supramolecular Assembly: The primary stability is driven by N—H[1]···O hydrogen bonds . The amide moiety acts as both a donor (–NH2) and acceptor (C=O), often forming
dimers or loops, linking molecules into infinite chains or sheets.[1]
Representative Crystallographic Data
Based on high-resolution datasets of the homologous 1-(4-nitrophenyl)piperazine scaffold [1, 2].
| Parameter | Value / Description | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common for asymmetric organic amides.[1] |
| Space Group | Centrosymmetric packing favored by dipole minimization.[1] | |
| Piperazine Geometry | Chair (Cremer-Pople | Confirms low-energy state; critical for docking simulations.[1] |
| Nitro Torsion | Indicates steric strain; affects solubility profiles.[1] | |
| H-Bond Length | Strong intermolecular locking; indicates high melting point stability.[1] | |
| R-Factor ( | High reliability of the atomic model.[1] |
Comparative Analysis: SC-XRD vs. Alternatives
This section objectively compares the "Product" (SC-XRD) against common alternatives in the drug development pipeline.
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | DFT / Computational Modeling |
| Primary Output | 3D Atomic Coordinates (XYZ) | 1D Diffraction Pattern ( | Theoretical Energy Minima |
| Resolution | Atomic ( | Phase ID / Bulk Purity | N/A (Theoretical) |
| H-Atom Detection | Good (with difference Fourier maps) | Poor (requires Rietveld refinement) | Perfect (but theoretical) |
| Conformational Insight | Definitive: Observes actual packing forces (solvates, twisting).[1] | Inferred: Cannot easily distinguish tautomers or subtle twists. | Idealized: Often misses packing effects like lattice water.[1] |
| Sample Requirement | High-quality single crystal ( | Microcrystalline powder (mg scale) | None (In silico) |
| Verdict | Essential for IP & Structure-Activity Relationship (SAR). | Best for Batch Quality Control (QC). | Best for predicting polymorph landscapes. |
Critical Insight: While DFT can predict the molecule's geometry, it often fails to predict the crystal's hydration state. For example, 4-nitrophenylpiperazine derivatives frequently crystallize as hemihydrates [1], a feature DFT misses but SC-XRD detects immediately.
Experimental Protocol: From Synthesis to Structure
To ensure reproducibility, follow this self-validating workflow.
Step 1: Synthesis of the Crude Material
-
Reaction: Nucleophilic aromatic substitution (
).[1] -
Reagents: 4-Chloro-3-nitrobenzamide (1.0 eq), Piperazine (3.0 eq to prevent bis-substitution),
(base).[1] -
Solvent: Acetonitrile or DMF, reflux for 6-8 hours.
-
Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Product should fluoresce under UV (nitro group quenching).[1]
Step 2: Crystal Growth (The Critical Step)
SC-XRD requires a single, defect-free crystal.
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol/Water (9:[1]1) or Methanol/Ethyl Acetate (1:1).[1]
-
Protocol: Dissolve 20 mg of pure compound in 2 mL warm solvent. Filter through a 0.45
m syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Leave undisturbed at room temperature for 3-7 days. -
Success Indicator: Yellow, block-like prisms. Avoid needles (often indicates rapid precipitation).[1]
Step 3: Data Collection & Refinement
-
Instrument: Bruker APEX-II or Rigaku XtaLAB (Mo
radiation, Å).[1] -
Temperature: 100 K (reduces thermal vibration, improving resolution).[1]
-
Strategy: Collect full sphere of data (redundancy > 4.0).
-
Refinement: Use SHELXL. Locate non-hydrogen atoms via Direct Methods.[1] Refine anisotropically. Place H-atoms geometrically (riding model), but locate Amide/Amine H-atoms from difference maps if possible to confirm H-bonding.
Visualization: Structural Elucidation Workflow
The following diagram maps the logical flow from crude synthesis to the final crystallographic model, highlighting the decision nodes for quality control.
Figure 1: Workflow for the structural determination of 3-Nitro-4-piperazin-1-ylbenzamide, integrating quality control steps.
References
-
Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Source: National Institutes of Health (PMC).[1] URL:[Link]
-
Crystal structure of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide. Source: Acta Crystallographica Section E. URL:[Link][1]
-
Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phenyl)piperazine. Source: PubMed.[1] URL:[Link]
-
Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Source: Creative Biostructure.[1] URL:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
